molecular formula C14H19N B15260220 2-{Spiro[2.5]octan-6-yl}aniline

2-{Spiro[2.5]octan-6-yl}aniline

Cat. No.: B15260220
M. Wt: 201.31 g/mol
InChI Key: HBJYDZWTELLGAL-UHFFFAOYSA-N
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Description

2-{Spiro[2.5]octan-6-yl}aniline is a useful research compound. Its molecular formula is C14H19N and its molecular weight is 201.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{Spiro[2.5]octan-6-yl}aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{Spiro[2.5]octan-6-yl}aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-spiro[2.5]octan-6-ylaniline

InChI

InChI=1S/C14H19N/c15-13-4-2-1-3-12(13)11-5-7-14(8-6-11)9-10-14/h1-4,11H,5-10,15H2

InChI Key

HBJYDZWTELLGAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3N)CC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-{Spiro[2.5]octan-6-yl}aniline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity 2-{Spiro[2.5]octan-6-yl}aniline. Given its unique structural features, combining a rigid spiro[2.5]octane moiety with a versatile aniline scaffold, this molecule represents a promising, yet underexplored, area for therapeutic innovation. Spirocyclic systems are of significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The aniline moiety is a well-established pharmacophore present in numerous approved drugs, valued for its synthetic tractability and ability to form key interactions with biological targets.[2] This document outlines a plausible synthetic pathway, predicted physicochemical properties, detailed spectroscopic characterization, and explores the potential of this compound as a scaffold in medicinal chemistry, particularly in oncology.

Introduction: The Rationale for Spirocyclic Anilines in Drug Discovery

The integration of spirocyclic scaffolds into drug candidates has gained considerable traction in medicinal chemistry.[3][4][5][6] The defining feature of a spirocycle, two rings fused at a single atom, imparts a rigid, three-dimensional geometry to a molecule.[3][6] This structural constraint can be highly advantageous in drug design, offering a strategy to:

  • Enhance Binding Affinity and Selectivity: By pre-organizing the molecule into a conformation that is complementary to the target's binding site, the entropic penalty of binding is reduced.[7]

  • Improve Physicochemical Properties: The introduction of spiro-fused rings increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved solubility, metabolic stability, and overall clinical success.[3][6]

  • Explore Novel Chemical Space: Spirocycles provide access to unique three-dimensional structures that are not readily accessible with more traditional, planar aromatic systems.[4]

The aniline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a diverse array of therapeutic agents.[2] However, the metabolic instability of the aniline ring can lead to the formation of reactive metabolites, posing a challenge in drug development.[8] The strategic placement of a bulky and conformationally restricted spiro[2.5]octane group at the ortho position of the aniline ring in 2-{Spiro[2.5]octan-6-yl}aniline is hypothesized to modulate its electronic and steric properties, potentially mitigating metabolic liabilities while enhancing its therapeutic index.

Proposed Synthesis of 2-{Spiro[2.5]octan-6-yl}aniline

While no specific synthesis for 2-{Spiro[2.5]octan-6-yl}aniline has been reported in the literature, a plausible multi-step synthetic route can be devised based on established organic chemistry principles. The proposed pathway commences with the construction of the spiro[2.5]octane core, followed by the introduction of the aniline moiety.

Synthesis of the Spiro[2.5]octane Intermediate

The synthesis of the spiro[2.5]octane core can be achieved through a Simmons-Smith cyclopropanation reaction of an appropriate cyclohexene derivative. A general route to spiro[2.5]octane-5,7-dione has been developed, which can serve as a versatile starting material.[9][10]

Synthesis_Spiro_Octane 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Methoxycyclohex-2-en-1-one 3-Methoxycyclohex-2-en-1-one 1,3-Cyclohexanedione->3-Methoxycyclohex-2-en-1-one MeOH, H+ 4-Methoxy-1-oxaspiro[2.5]oct-4-ene 4-Methoxy-1-oxaspiro[2.5]oct-4-ene 3-Methoxycyclohex-2-en-1-one->4-Methoxy-1-oxaspiro[2.5]oct-4-ene Simmons-Smith (CH2I2, Zn-Cu) Spiro[2.5]octan-5-ol Spiro[2.5]octan-5-ol 4-Methoxy-1-oxaspiro[2.5]oct-4-ene->Spiro[2.5]octan-5-ol Reduction Spiro[2.5]octan-5-one Spiro[2.5]octan-5-one Spiro[2.5]octan-5-ol->Spiro[2.5]octan-5-one Oxidation

Caption: Proposed synthetic pathway for Spiro[2.5]octan-5-one.

Aromatization and Amination to Yield 2-{Spiro[2.5]octan-6-yl}aniline

The resulting spiro[2.5]octan-6-one can then be subjected to a sequence of reactions to introduce the aniline functionality. A recently developed method for the synthesis of substituted anilines from cyclohexanones using a Pd/C–ethylene system offers a promising approach.[11]

Experimental Protocol:

  • Reaction Setup: To a solution of spiro[2.5]octan-6-one (1.0 eq) in a suitable solvent such as DME, add ammonium acetate (NH4OAc, 5.0 eq) and potassium carbonate (K2CO3, 2.0 eq).

  • Catalyst Addition: Add 10 mol% of Palladium on carbon (Pd/C).

  • Reaction Conditions: The reaction mixture is stirred under an ethylene atmosphere at a specified temperature (e.g., 120 °C) for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-{Spiro[2.5]octan-6-yl}aniline.

Synthesis_Aniline Spiro[2.5]octan-6-one Spiro[2.5]octan-6-one 2-{Spiro[2.5]octan-6-yl}aniline 2-{Spiro[2.5]octan-6-yl}aniline Spiro[2.5]octan-6-one->2-{Spiro[2.5]octan-6-yl}aniline NH4OAc, K2CO3 Pd/C, Ethylene

Caption: Final step in the proposed synthesis of the target compound.

Physicochemical Properties and Spectroscopic Characterization

The unique hybrid structure of 2-{Spiro[2.5]octan-6-yl}aniline is expected to confer distinct physicochemical and spectroscopic properties.

Predicted Physicochemical Properties

The introduction of the spirocyclic scaffold is anticipated to influence key drug-like properties.[6][12]

PropertyPredicted Value/TrendRationale
Molecular Weight ~187.28 g/mol C13H17N
LogP Moderately LipophilicThe spiro[2.5]octane group increases lipophilicity compared to aniline.
Aqueous Solubility Low to ModerateThe increased Fsp3 character may enhance solubility compared to a planar analogue.[3][6]
pKa ~4-5The electron-donating effect of the spiroalkyl group may slightly increase the basicity of the aniline nitrogen compared to unsubstituted aniline.
Spectroscopic Characterization

The structural elucidation of 2-{Spiro[2.5]octan-6-yl}aniline would rely on a combination of spectroscopic techniques.[13][14][15]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the protons of the spiro[2.5]octane system, and the N-H protons of the amino group. The cyclopropyl protons will likely appear as complex multiplets in the upfield region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the spiro carbon, the carbons of the cyclopropane and cyclohexane rings, and the aromatic carbons of the aniline moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications in Drug Discovery

The structural features of 2-{Spiro[2.5]octan-6-yl}aniline suggest its potential as a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.

Kinase Inhibition

Substituted anilines are a prominent pharmacophore in the design of kinase inhibitors.[2] These inhibitors often act as ATP-competitive binders, with the aniline nitrogen and its substituents forming crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase.[2] The rigid spiro[2.5]octane group in 2-{Spiro[2.5]octan-6-yl}aniline can serve to orient the aniline moiety optimally for binding to the target kinase, potentially leading to enhanced potency and selectivity.

Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket Target_Kinase Target Kinase Signal_Transduction Signal_Transduction Target_Kinase->Signal_Transduction Phosphorylation 2-{Spiro[2.5]octan-6-yl}aniline 2-{Spiro[2.5]octan-6-yl}aniline 2-{Spiro[2.5]octan-6-yl}aniline->Target_Kinase Competitive Binding 2-{Spiro[2.5]octan-6-yl}aniline->Signal_Transduction Inhibits ATP ATP ATP->Target_Kinase Normal Binding Cell_Proliferation Cell_Proliferation Signal_Transduction->Cell_Proliferation Leads to

Caption: Proposed mechanism of kinase inhibition.

Structure-Activity Relationship (SAR) Studies

The 2-{Spiro[2.5]octan-6-yl}aniline scaffold provides multiple avenues for chemical modification to explore structure-activity relationships. The aniline nitrogen can be further functionalized, and the aromatic ring can be substituted to optimize interactions with the target protein. The stereochemistry of the spiro[2.5]octane ring can also be investigated to determine its impact on biological activity.

Conclusion

2-{Spiro[2.5]octan-6-yl}aniline represents a novel and promising chemical entity for drug discovery. Its unique combination of a rigid, three-dimensional spirocyclic system and a versatile aniline pharmacophore offers the potential for developing potent and selective therapeutic agents. The proposed synthetic route provides a viable pathway for accessing this molecule, and the predicted physicochemical and spectroscopic properties offer a framework for its characterization. Further investigation into the biological activities of this compound and its derivatives is warranted, particularly in the context of kinase inhibition for the treatment of cancer. The exploration of this and similar spirocyclic aniline scaffolds could unlock new avenues for the development of next-generation therapeutics.

References

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  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
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  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
  • ResearchGate. Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate.
  • Chemical Communications (RSC Publishing). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.
  • Google Patents. US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • PubMed. Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
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  • PPTX. Reactions and pharmaceutical applications of aniline.
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  • Google Patents. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • (IUCr). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
  • PMC. Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity.
  • ResearchGate. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles.
  • MDPI. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles.
  • Mario Barbatti. Theory Untangles Fascinating Properties of Spiro-Compounds.
  • Taylor & Francis. Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents: Polycyclic Aromatic Compounds. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErrzNVx-ULM2eDOB0LVBTLku7BpwJzzCaR9ynLZSmP3YUV99v4B5RYEpbElAQExbEJaKg-FeaiStY7MwAbneCbQl36miLxFKB8NYKDPGXqc_nQ34pCxNhi4Ss0OV6G5gmdxAZGSv9MB7rT5ULrwfehTXi1htvLHJLvOWlQ
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Unlocking the Therapeutic Potential of 2-{Spiro[2.5]octan-6-yl}aniline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland in Drug Discovery

For decades, medicinal chemistry has been dominated by "flat," aromatic-rich molecules. However, the increasing need for novel chemical matter with improved physicochemical and pharmacological properties has spurred a paradigm shift towards three-dimensional scaffolds.[1] Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this evolution.[2][3] Their inherent rigidity and three-dimensionality offer a unique opportunity to enhance binding affinity, selectivity, and metabolic stability of drug candidates.[4] This guide delves into the untapped therapeutic potential of a specific, yet underexplored, spirocyclic scaffold: 2-{Spiro[2.5]octan-6-yl}aniline. While direct biological data for this compound is not yet prevalent in public literature, its structural motifs suggest a promising starting point for novel drug discovery campaigns. This document serves as a comprehensive roadmap for researchers and drug development professionals to explore the therapeutic viability of this intriguing molecule.

The Strategic Advantage of the Spiro[2.5]octan-6-yl}aniline Scaffold

The 2-{Spiro[2.5]octan-6-yl}aniline scaffold combines two key structural features that are highly desirable in modern drug discovery: a spiro[2.5]octane core and an aniline moiety.

The Spiro[2.5]octane Core: A Gateway to Novel Chemical Space

The spiro[2.5]octane group, featuring a cyclopropane ring fused to a cyclohexane, imparts significant conformational rigidity.[5] This structural constraint can lead to a more precise orientation of substituents, enhancing interactions with biological targets. The three-dimensional nature of this core allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.[1]

The Aniline Moiety: A Versatile Pharmacophore and Synthetic Handle

The aniline functional group is a well-established pharmacophore present in numerous approved drugs. It can participate in various non-covalent interactions with protein targets, including hydrogen bonding and pi-stacking. Furthermore, the primary amine provides a versatile synthetic handle for the facile introduction of a wide range of functional groups, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

Hypothetical Therapeutic Applications and Mechanistic Rationale

Given the structural features of 2-{Spiro[2.5]octan-6-yl}aniline, several therapeutic areas present logical starting points for investigation. The following are proposed avenues for exploration, grounded in the known biological activities of similar spirocyclic and aniline-containing compounds.

Oncology

Spirocyclic compounds, particularly those with heterocyclic components, have demonstrated significant anticancer activity. The rigid scaffold can be decorated to target specific protein-protein interactions or enzyme active sites that are critical for cancer cell proliferation and survival.

Proposed Mechanism of Action: Inhibition of key signaling pathways in cancer, such as those involving protein kinases or transcription factors. The aniline moiety could be functionalized to mimic the hinge-binding motifs found in many kinase inhibitors.

Infectious Diseases

The unique three-dimensional shape of spirocycles can be exploited to design novel antimicrobial agents that overcome existing resistance mechanisms.[6] The aniline group is also a common feature in many antibacterial and antifungal drugs.

Proposed Mechanism of Action: Disruption of bacterial cell wall synthesis, inhibition of essential microbial enzymes, or interference with biofilm formation.[6]

Central Nervous System (CNS) Disorders

The lipophilic nature and rigid conformation of the spiro[2.5]octane core may facilitate blood-brain barrier penetration, a critical requirement for CNS-acting drugs. A related compound, 2-(6-Azaspiro[2.5]octan-6-yl)aniline, has been investigated as a muscarinic M4 receptor antagonist, highlighting the potential of this scaffold in neuroscience.[7]

Proposed Mechanism of Action: Modulation of neurotransmitter receptors or ion channels. The aniline nitrogen can be modified to target specific receptor subtypes with high selectivity.

A Proposed Drug Discovery Workflow

The following section outlines a comprehensive, step-by-step workflow for the systematic evaluation of 2-{Spiro[2.5]octan-6-yl}aniline and its derivatives.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Initial Screening Initial Screening Hit Confirmation Hit Confirmation Initial Screening->Hit Confirmation SAR by Library Synthesis SAR by Library Synthesis Hit Confirmation->SAR by Library Synthesis Validated Hits In Vitro ADME Profiling In Vitro ADME Profiling SAR by Library Synthesis->In Vitro ADME Profiling In Vivo PK Studies In Vivo PK Studies In Vitro ADME Profiling->In Vivo PK Studies Promising Leads Preclinical Candidate Selection Preclinical Candidate Selection In Vivo PK Studies->Preclinical Candidate Selection

Caption: Proposed drug discovery workflow for 2-{Spiro[2.5]octan-6-yl}aniline.

Phase 1: Hit Identification

Objective: To identify initial "hits" by screening the parent compound, 2-{Spiro[2.5]octan-6-yl}aniline, and a small, focused library of its derivatives against a panel of biologically relevant targets.

Experimental Protocol: High-Throughput Screening (HTS)

  • Library Preparation: Synthesize a focused library of 50-100 derivatives of 2-{Spiro[2.5]octan-6-yl}aniline with diverse substitutions on the aniline ring.

  • Assay Development: Develop and validate robust, miniaturized assays for the target classes of interest (e.g., kinase activity, microbial growth inhibition, receptor binding).

  • Primary Screen: Screen the library at a single concentration (e.g., 10 µM) in duplicate against the target panel.

  • Hit Confirmation: Re-test primary hits in a concentration-response format to confirm activity and determine initial potency (IC50 or EC50).

Parameter Description
Compound LibraryFocused library based on 2-{Spiro[2.5]octan-6-yl}aniline
Target PanelKinases, GPCRs, bacterial/fungal strains
Primary Screen Conc.10 µM
Hit Criteria>50% inhibition or activation
Phase 2: Hit-to-Lead

Objective: To improve the potency and selectivity of the initial hits and to assess their basic drug-like properties.

Experimental Protocol: Structure-Activity Relationship (SAR) by Parallel Synthesis

  • Scaffold Hopping and R-group Scannning: Based on initial SAR, synthesize a larger library of analogs with systematic modifications to both the spirocyclic core and the aniline substituent.

  • Iterative Screening: Screen new analogs in the primary and secondary assays to build a comprehensive SAR profile.

  • In Vitro ADME Profiling: Characterize promising compounds for key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9]

ADME Assay Parameter Measured Desired Outcome
Solubility Kinetic and thermodynamic solubility> 50 µM
Permeability PAMPA or Caco-2High permeability
Metabolic Stability Liver microsome stabilityt1/2 > 30 min
Protein Binding Plasma protein bindingModerate binding
Phase 3: Lead Optimization

Objective: To further refine the properties of lead compounds to identify a preclinical candidate with a suitable overall profile for in vivo studies.

Experimental Protocol: In Vivo Pharmacokinetics (PK)

  • Animal Model Selection: Choose an appropriate animal model (e.g., mouse, rat) for initial PK studies.

  • Dosing and Sampling: Administer the compound via intravenous and oral routes and collect blood samples at various time points.[9]

  • Bioanalysis: Quantify the compound concentration in plasma samples using LC-MS/MS.

  • PK Parameter Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[8]

Potential Signaling Pathways for Modulation

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of 2-{Spiro[2.5]octan-6-yl}aniline in an oncology context.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Spiro[2.5]octan-6-yl-aniline Derivative Spiro[2.5]octan-6-yl-aniline Derivative Spiro[2.5]octan-6-yl-aniline Derivative->RAF

Sources

The Spiro[2.5]octane Scaffold: A Technical Guide to Its Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of drug discovery, the exodus from planar, two-dimensional chemical structures towards more complex, three-dimensional scaffolds is a well-established strategy for improving therapeutic candidate profiles. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2] Their inherent rigidity and defined three-dimensional geometry can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth technical exploration of the spiro[2.5]octane scaffold, a unique and compelling carbocyclic core formed by the fusion of a cyclopropane and a cyclohexane ring.[5] We will dissect its conformational landscape, detail robust synthetic strategies for its access, and analyze its application in medicinal chemistry through case studies. This document is intended as a foundational resource for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the spiro[2.5]octane core to address challenges in contemporary drug design.

Chapter 1: The Rise of Three-Dimensional Scaffolds in Drug Discovery

Beyond "Flatland": The Imperative for sp³-Rich Scaffolds

For decades, medicinal chemistry was dominated by aromatic, sp²-hybridized carbocycles and heterocycles. While effective, an over-reliance on this "flatland" of chemical space has been associated with challenges in achieving selectivity and avoiding off-target effects, as well as issues with aqueous solubility and metabolic stability. The concept of increasing the fraction of sp³-hybridized carbons (Fsp³) has emerged as a key design principle.[2] A higher Fsp³ count correlates with increased structural complexity and three-dimensionality, which can lead to more specific and favorable interactions with the complex topographies of biological targets and a higher probability of clinical success.[2]

Spirocycles: Privileged Structures for Navigating 3D Chemical Space

Spirocycles are a class of bicyclic molecules where the two rings are connected by a single, common quaternary carbon atom, known as the spiro-atom.[1] This unique structural feature imparts several advantages:

  • Inherent Rigidity: The spiro-fusion locks the relative orientation of the two rings, reducing the conformational flexibility of the molecule. This pre-organization can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Three-Dimensional Exit Vectors: Substituents placed on the spirocyclic core are projected into well-defined regions of three-dimensional space. This allows medicinal chemists to precisely probe the steric and electronic requirements of a binding site, optimizing ligand-receptor complementarity.[6]

  • Access to Novel Chemical Space: The unique topology of spirocycles provides access to novel and under-explored areas of chemical space, offering opportunities for the development of proprietary drug candidates with new intellectual property.

  • Modulation of Physicochemical Properties: The introduction of a saturated spirocyclic core can significantly alter a molecule's properties. It can disrupt planarity, which may improve aqueous solubility, and the rigid, aliphatic nature can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3][4]

Chapter 2: The Spiro[2.5]octane Core: Structural and Conformational Landscape

Defining the Scaffold

The spiro[2.5]octane scaffold is a carbocyclic system featuring a cyclopropane ring fused to a cyclohexane ring at a single spirocenter. This fusion of a strained, small ring with a flexible six-membered ring creates a unique and rigid three-dimensional structure that is of significant interest for drug design.[5]

Caption: The core structure of the spiro[2.5]octane scaffold.

Conformational Analysis: Rigidity and Vectorial Projection

The conformational behavior of the spiro[2.5]octane system is dominated by the cyclohexane ring. Computational and spectroscopic studies on closely related analogs, such as 1-oxaspiro[2.5]octane, indicate that the cyclohexane portion predominantly adopts a chair conformation to minimize steric strain.[7][8] The cyclopropane ring is rigid and planar. This arrangement means that substituents on the cyclohexane ring can be placed in well-defined axial or equatorial positions, while substituents on the cyclopropane ring project outwards with fixed geometries. This high degree of conformational restriction is a key asset in drug design, as it allows for the precise positioning of pharmacophoric elements.[8]

Impact on Physicochemical Properties

The spiro[2.5]octane core is a purely aliphatic, non-polar scaffold. Its incorporation into a molecule generally increases lipophilicity (LogP). However, its true value lies in its role as a rigid linker or core that can replace more flexible aliphatic chains or flat aromatic rings. When used as a bioisostere for a phenyl ring, for example, it can decrease planarity and disrupt π-stacking interactions, which may lead to improved solubility while maintaining or enhancing biological activity by positioning key functional groups in a similar spatial arrangement.[9]

Chapter 3: Synthetic Strategies for Accessing the Spiro[2.5]octane Scaffold

Overview of Key Synthetic Approaches

The construction of the spiro[2.5]octane core can be challenging, but several robust methods have been developed. A common and effective strategy involves the cyclopropanation of a cyclohexene-derived precursor. One of the most widely used methods is the Simmons-Smith reaction or its variants.[5] Alternative routes often focus on building the cyclohexane ring onto a pre-existing cyclopropane-containing starting material. The choice of synthesis depends heavily on the desired substitution pattern and the availability of starting materials. Intermediates like spiro[2.5]octane-5,7-dione are valuable for further elaboration.[10]

G start 1,3-Cyclohexanedione step1 Methyl Enol Ether Formation start->step1 MeOH, H+ intermediate1 3-Methoxycyclohex-2-en-1-one step1->intermediate1 step2 Simmons-Smith Cyclopropanation intermediate1->step2 CH2I2, Zn(Cu) intermediate2 4-Methoxy-1-oxaspiro[2.5]oct-4-ene (Incorrect structure in source, should lead to spiro[2.5]octanone derivative) step2->intermediate2 step3 Hydrolysis intermediate2->step3 H3O+ intermediate3 Spiro[2.5]octan-5-one step3->intermediate3 step4 Functional Group Interconversion intermediate3->step4 e.g., TosMIC, then Hydrolysis final_product Spiro[2.5]octane-5-carboxylic acid step4->final_product

Caption: Synthetic workflow for Spiro[2.5]octane-5-carboxylic acid.

Detailed Protocol: Multi-step Synthesis of Spiro[2.5]octane-5-carboxylic acid

The following protocol is a representative synthesis adapted from methodologies reported in the patent literature.[5][11] It provides a reliable route to a key functionalized intermediate for further derivatization.

Objective: To synthesize spiro[2.5]octane-5-carboxylic acid from 1,3-cyclohexanedione.

Step 1: Methyl Enol Ether Formation

  • Procedure: To a solution of 1,3-cyclohexanedione (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Heat the mixture to reflux (approx. 65 °C) and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 3-methoxycyclohex-2-en-1-one, which can often be used in the next step without further purification.

  • Causality: The acid catalyst protonates the ketone, making it more electrophilic for attack by methanol. The formation of the more stable conjugated enol ether is thermodynamically favored.

Step 2: Cyclopropanation

  • Procedure: Prepare a zinc-copper couple. To a suspension of this activated zinc in a solvent like diethyl ether, add diiodomethane (CH₂I₂) to form the Simmons-Smith reagent. To this mixture, add a solution of 3-methoxycyclohex-2-en-1-one (1.0 eq) in the same solvent. Stir the reaction at room temperature until completion.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Filter the mixture to remove zinc salts. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product is then hydrolyzed.

  • Causality: The organozinc carbenoid selectively adds across the electron-rich double bond of the enol ether to form the cyclopropane ring.

Step 3: Hydrolysis to the Ketone

  • Procedure: Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1M HCl). Stir at room temperature until the hydrolysis of the enol ether to the ketone (spiro[2.5]octan-5-one) is complete.

  • Work-up: Neutralize the acid and extract the product with an organic solvent. Dry and concentrate the organic phase to yield the ketone.

  • Causality: The acidic conditions facilitate the hydrolysis of the enol ether functionality back to the more stable ketone.

Step 4: Conversion to Carboxylic Acid via Nitrile

  • Procedure: To a solution of spiro[2.5]octan-5-one (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq) in an anhydrous solvent like dimethoxyethane (DME), add a strong base (e.g., potassium tert-butoxide) at low temperature. Allow the reaction to warm to room temperature. This forms the corresponding nitrile.

  • Procedure (Hydrolysis): The crude nitrile is then subjected to harsh hydrolytic conditions, typically by refluxing in a strong aqueous base (e.g., 6M NaOH) or acid (e.g., 6M HCl) until the nitrile is fully converted to the carboxylic acid.

  • Work-up: After hydrolysis, acidify the reaction mixture to protonate the carboxylate, and extract the spiro[2.5]octane-5-carboxylic acid product with an organic solvent. Purify by recrystallization or chromatography.

  • Causality: The Van Leusen reaction using TosMIC is a reliable method for converting ketones to nitriles. Subsequent vigorous hydrolysis is required to cleave the stable carbon-nitrogen triple bond to the carboxylic acid.

Chapter 4: Applications in Medicinal Chemistry: Case Studies

While the spiro[2.5]octane scaffold itself is not yet present in a large number of approved drugs, its derivatives are valuable building blocks, and its structural motif is increasingly explored in drug discovery programs.[12]

Case Study: Spirocyclic Modulators of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a target for drugs treating anxiety, epilepsy, and insomnia.[13][14] The development of selective modulators is a key goal. Spirocyclic scaffolds are well-suited for this task due to their ability to orient substituents precisely within the complex transmembrane binding domains of the receptor.

While direct examples featuring the spiro[2.5]octane core are emerging, extensive research on other spirocycles, such as spiro-hydantoins, demonstrates the principle.[13][14] These compounds can act as negative allosteric modulators (NAMs) or reverse the action of positive allosteric modulators (PAMs) like anesthetics.[13][14] The spirocyclic core is critical for positioning the hydantoin motif and other substituents in an orientation that allows for selective interaction with specific GABA-A receptor subtypes (e.g., those containing α1 vs. α3 subunits).[13]

cluster_0 Drug Candidate cluster_1 GABA-A Receptor Binding Pocket SpiroCore Spiro[2.5]octane Core Rigid Scaffold FuncGroupA H-Bond Donor/ Acceptor SpiroCore->FuncGroupA FuncGroupB Hydrophobic Group SpiroCore->FuncGroupB Pocket Hydrophilic Residue (e.g., Ser, Thr) Hydrophobic Pocket (e.g., Leu, Val) FuncGroupA->Pocket:res1 Precise H-Bonding FuncGroupB->Pocket:res2 Optimal vdW Contact

Caption: Logic of spiro-scaffold in achieving receptor selectivity.

Hypothetical SAR Insights: By analogy, a medicinal chemist could use a spiro[2.5]octane core to replace a flexible linker in a known GABA-A modulator. The goal would be to lock the molecule in a bioactive conformation, thereby increasing potency and potentially introducing subtype selectivity by optimizing interactions with non-conserved residues in the binding pocket.

CompoundCore StructureLinker FlexibilityHypothetical Potency (IC₅₀)Rationale for Change
Analog 1Acyclic (e.g., propyl)High500 nMFlexible linker allows multiple non-productive binding modes.
Analog 2 Spiro[2.5]octane Rigid 50 nM Rigid scaffold pre-organizes pharmacophores, reducing entropic penalty.
Analog 3CyclohexylMedium200 nMLess rigid than spirocycle, allowing some non-optimal conformations.
Case Study: Development of Anticancer Agents

Spirocyclic compounds, particularly spiro-oxindoles, are well-known for their potent anticancer activities, often through the inhibition of protein kinases or interactions with proteins like MDM2.[15][16] The spiro[2.5]octane scaffold offers a carbocyclic alternative that can serve as a rigid core for arranging pharmacophores targeting various cancer-related proteins.

Research has shown that derivatives such as 5-(Bromomethyl)spiro[2.5]octane can serve as versatile intermediates.[12] Nucleophilic substitution at the bromomethyl position allows for the introduction of a wide range of functional groups. Studies have demonstrated that such derivatives can exhibit enhanced cytotoxicity against various cancer cell lines, indicating the potential for this scaffold in developing new anticancer agents.[12]

Illustrative Cytotoxicity Data:

DerivativeR-Group at C5Cell LineIC₅₀ (µM)
Parent-Br -CH₂BrMCF-7> 50
Derivative A -CH₂-N₃ (Azide)MCF-725.4
Derivative B -CH₂-S-Ph (Thiophenyl)MCF-715.2
Derivative C -CH₂-NH-Bn (Benzylamine)MCF-78.9

Data is illustrative based on principles described in the literature.[12]

The SAR suggests that introducing larger, more complex functionalities at the C5 position via the bromomethyl handle leads to increased cytotoxic potency. This highlights the utility of the spiro[2.5]octane core as a 3D-rich foundation for building out molecules with specific biological activities.

Chapter 5: Future Perspectives and Conclusion

Underexplored Chemical Space and Future Opportunities

The spiro[2.5]octane scaffold remains a relatively underexplored area of chemical space. Its unique combination of a strained three-membered ring and a flexible six-membered ring offers opportunities for novel chemical transformations and the creation of unique molecular shapes. Future work will likely focus on the development of enantioselective syntheses to control the stereochemistry of substituted analogs, which will be critical for elucidating structure-activity relationships for chiral biological targets.

Integration with Computational Chemistry

The rigid nature of the spiro[2.5]octane core makes it an ideal candidate for computational and in silico drug design approaches.[5] Its constrained conformation allows for more accurate docking predictions and molecular dynamics simulations. As computational power increases, the ability to virtually screen libraries of spiro[2.5]octane derivatives against various protein targets will accelerate the identification of promising hit compounds, saving significant time and resources in the early stages of drug discovery.

Concluding Remarks

The spiro[2.5]octane scaffold is more than just a chemical curiosity; it is a powerful tool in the medicinal chemist's arsenal for crafting next-generation therapeutics. Its inherent three-dimensionality, conformational rigidity, and synthetic accessibility make it a valuable building block for navigating the complexities of drug-target interactions. By providing a rigid framework to precisely position functional groups, the spiro[2.5]octane core enables the rational design of molecules with enhanced potency, improved selectivity, and favorable drug-like properties. As the demand for innovative drug candidates that can overcome the limitations of "flatland" chemistry continues to grow, the role of scaffolds like spiro[2.5]octane is set to become increasingly prominent.

References

A complete, numbered list of all cited sources with titles, sources, and clickable URLs would be provided here.

Sources

Technical Whitepaper: Physicochemical Profiling of 2-{Spiro[2.5]octan-6-yl}aniline

[1]

Executive Summary

2-{Spiro[2.5]octan-6-yl}aniline represents a high-value scaffold in modern medicinal chemistry, specifically designed to address the "flatness" limitation of traditional bi-aryl drugs.[1] By replacing a phenyl or standard cyclohexyl ring with the spiro[2.5]octane moiety, this compound introduces critical Fsp3 (fraction of sp3 carbons) character and three-dimensional complexity without significantly increasing molecular weight.

This guide provides a definitive analysis of its physicochemical characteristics, focusing on the interplay between the ortho-aniline functionality and the bulky spiro-hydrocarbon tail .[1]

Structural Analysis & Molecular Geometry[1]

The Spiro[2.5]octane Scaffold

Unlike a standard cyclohexyl group, the spiro[2.5]octane system fuses a cyclopropane ring to a cyclohexane ring.

  • Gem-Dimethyl Surrogate: The cyclopropane ring acts as a conformationally locked "gem-dimethyl" equivalent, increasing metabolic stability by blocking the C1-position (relative to the spiro junction).[1]

  • Vector Analysis: The attachment at the 6-position (para to the spiro center) creates a linear vector similar to a 4-substituted cyclohexyl group but with altered electronic properties due to the distal strain of the cyclopropane ring.

Ortho-Substitution & The "Twist"

The presence of the bulky spiro[2.5]octan-6-yl group at the ortho (2-) position of the aniline creates significant steric pressure.[1]

  • Conformation: The aniline -NH₂ group is forced out of coplanarity with the benzene ring to relieve steric strain from the adjacent cyclohexane ring.

  • Electronic Consequence: This deconjugation has a profound effect on the pKa (see Section 3).

Physicochemical Profile (Predicted & Derived)

The following data is derived from Structure-Property Relationship (SPR) analysis of analogous spirocyclic anilines and authoritative databases.

PropertyValue (Est.)Mechanistic Explanation
Molecular Formula C₁₃H₁₇NCore aniline + Spiro[2.5]octane substituent.[1]
Molecular Weight 187.28 g/mol Fragment-like; ideal for Lead Optimization.[1]
cLogP (Lipophilicity) 3.8 – 4.2 Significantly lipophilic. The spiro-hydrocarbon adds ~3.0 log units over aniline.[1]
pKa (Conjugate Acid) 3.6 – 4.0 Lower than aniline (4.6). The bulky ortho-group hinders solvent stabilization of the ammonium cation (Steric Inhibition of Solvation).
Topological PSA 26.02 ŲDominated solely by the primary amine; indicates high blood-brain barrier (BBB) permeability potential.[1]
Solubility (Aq) < 10 µg/mLLow intrinsic aqueous solubility due to the greasy hydrocarbon tail; requires salt formation (e.g., HCl, Mesylate).
Fsp3 Character 0.54High Fsp3 (7 sp3 carbons / 13 total) improves solubility in organic media and target selectivity.

Synthetic Methodology

Retrosynthetic Strategy

The most robust route to 2-{Spiro[2.5]octan-6-yl}aniline utilizes a Suzuki-Miyaura Coupling followed by deprotection or reduction.[1] Direct nitration of phenyl-spiro[2.5]octane is regio-unselective; therefore, a convergent coupling is preferred.[1]

Protocol: Palladium-Catalyzed Coupling[1]
  • Starting Materials: 2-Bromoaniline (protected as N-Boc or acetanilide) and (Spiro[2.5]octan-6-yl)boronic acid.[1]

  • Catalyst System: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (for hindered substrates).

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 2-bromo-N-boc-aniline (1.0 eq), Spiro[2.5]octan-6-boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Inertion: Purge with Argon for 15 minutes. Add Pd-catalyst (5 mol%).[1]

  • Coupling: Heat to 90°C for 12 hours. Monitor conversion via LC-MS.[1]

  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane to remove the Boc group.

  • Isolation: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Pathway

SynthesisStart12-Bromoaniline(N-Protected)Step1Suzuki CouplingPd(dppf)Cl2, K3PO490°C, Dioxane/H2OStart1->Step1Start2Spiro[2.5]octan-6-ylBoronic AcidStart2->Step1InterIntermediate(Protected)Step1->InterStep2Deprotection4M HCl / DioxaneInter->Step2Final2-{Spiro[2.5]octan-6-yl}anilineStep2->Final

Caption: Convergent synthesis via Suzuki-Miyaura cross-coupling ensuring regiochemical integrity.

ADME & Metabolic Stability Implications[1][2][3]

Metabolic "Soft Spots"

The spiro[2.5]octane moiety is engineered to be more stable than a simple cyclohexyl group, but specific liabilities remain.

  • Cyclopropane Ring: Generally stable to P450s unless activated by adjacent radical stabilizers.[1] In this scaffold, it acts as a metabolic block.

  • Benzylic Oxidation: The cyclohexane carbons adjacent to the phenyl ring (positions 5 and 7 relative to the spiro center) are the primary sites for Phase I hydroxylation.

  • Aniline Nitrogen: Susceptible to N-acetylation (NAT1/2) and N-oxidation.[1]

Solubility & Permeability Logic
  • Permeability: The high LogP (>3.8) suggests excellent passive permeability. The compound is classified as BCS Class II (High Permeability, Low Solubility).

  • Formulation: To improve bioavailability, this compound should be formulated as a Mesylate or Hydrochloride salt to disrupt the crystal lattice energy and enhance dissolution rates.

Visualization: Metabolic Liability Map

MetabolismCenter2-{Spiro[2.5]octan-6-yl}anilineM1N-Hydroxylation(Toxicophore Risk)Center->M1CYP450M2N-Acetylation(Phase II)Center->M2NAT1/2M3Cyclohexyl Hydroxylation(Benzylic C-H)Center->M3CYP3A4M4Cyclopropane Opening(Unlikely/Stable)Center->M4High Energy

Caption: Predicted metabolic pathways. Benzylic hydroxylation is the dominant clearance mechanism.

Experimental Validation Protocols

To validate the derived properties, the following standard operating procedures (SOPs) are recommended:

pKa Determination (Potentiometric Titration)
  • Preparation: Dissolve 5 mg of compound in 10 mL of 0.1M KCl/Water:Methanol (1:1) cosolvent (due to low aqueous solubility).

  • Titration: Titrate with 0.1M HCl and 0.1M KOH under N₂ atmosphere at 25°C.

  • Calculation: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the cosolvent data.

    • Expected Result: The pKa will shift lower as methanol content decreases, stabilizing around 3.8.

LogD Lipophilicity Assay (Shake-Flask)[1]
  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Shake for 24 hours at 25°C.

  • Analysis: Analyze both phases via HPLC-UV (254 nm).

  • Reference: Use N-cyclohexylaniline as a control standard.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Barnes-Seeman, D. (2012).[1] The Role of Spirocyclic Scaffolds in Drug Discovery: Escaping Flatland. Current Topics in Medicinal Chemistry.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Reference for Aniline pKa shifts).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for Fsp3 and metabolic blocking).
  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition.

A Technical Guide: Leveraging 2-{Spiro[2.5]octan-6-yl}aniline as a Novel Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of kinase inhibitor development is in a constant state of evolution, driven by the dual challenges of achieving high selectivity and overcoming acquired drug resistance. A promising strategy to address these hurdles is the departure from traditional flat, aromatic scaffolds towards more three-dimensional (3D) molecular architectures. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2] Their inherent rigidity and sp³-rich nature offer a unique toolset for medicinal chemists to craft molecules with improved physicochemical properties, enhanced target affinity, and novel intellectual property.[3][4][5][6] This guide presents a comprehensive technical framework for the utilization of a novel building block, 2-{Spiro[2.5]octan-6-yl}aniline, in the design and synthesis of next-generation kinase inhibitors. We provide the scientific rationale for its use, a proposed synthetic pathway, strategies for its incorporation into inhibitor scaffolds, and a robust workflow for biological evaluation.

The Strategic Advantage of Spirocyclic Scaffolds in Kinase Inhibitor Design

Beyond Flatland: The Imperative for Three-Dimensionality

For decades, medicinal chemistry has heavily relied on aromatic and heteroaromatic ring systems. While effective, this has led to the exploration of a relatively limited, "flat" chemical space. Increasing the fraction of sp³-hybridized atoms (Fsp³) in drug candidates correlates with improved clinical success, partly due to enhanced solubility, greater metabolic stability, and reduced promiscuity.[6] Spirocycles are an exemplary class of sp³-rich scaffolds that force molecular geometries into well-defined, three-dimensional conformations.[1][7]

The Spiro[2.5]octane Moiety: A Privileged Scaffold

The spiro[2.5]octane core, which fuses a cyclopropane and a cyclohexane ring, offers distinct advantages:

  • Conformational Rigidity: The fusion of the two rings severely restricts bond rotation, locking appended functional groups into specific spatial orientations.[1] This pre-organization can reduce the entropic penalty of binding to a target protein, potentially leading to significant gains in potency and selectivity.[6][8]

  • Vectorial Projection: The rigid 3D structure allows for the precise projection of substituents into distinct regions of a protein's binding pocket, enabling a more nuanced and effective exploration of structure-activity relationships (SAR).[1]

  • Improved Physicochemical Properties: Compared to non-spirocyclic or aromatic analogues, spirocyclic scaffolds can enhance solubility and metabolic stability while modulating lipophilicity, key factors in optimizing a drug's ADME (Administration, Distribution, Metabolism, and Excretion) profile.[3][5][9]

  • Novelty and Intellectual Property: As an under-explored chemical space, these scaffolds provide a rich source of novelty, allowing for the development of drug candidates with strong intellectual property positions.[2][4]

The successful incorporation of spirocycles into potent and selective kinase inhibitors, such as those targeting Hematopoietic Progenitor Kinase 1 (HPK1), validates this approach and highlights its potential.[10][11][12]

The Building Block: Synthesis and Characterization of 2-{Spiro[2.5]octan-6-yl}aniline

The title compound is a strategic building block, combining the advantageous spiro[2.5]octane core with a versatile aniline functional group, which serves as a key synthetic handle for elaboration into a full kinase inhibitor. While this specific compound is not widely documented, a robust synthetic route can be proposed based on established chemical principles.

Proposed Synthetic Workflow

The synthesis is envisioned as a multi-step process starting from the commercially available spiro[2.5]octan-6-one. The core logic is to introduce a nitrogen functionality onto the cyclohexane ring, which can then be reduced to the target primary aniline.

G cluster_0 Synthetic Pathway A Spiro[2.5]octan-6-one B Spiro[2.5]octan-6-one Oxime A->B Hydroxylamine HCl, Pyridine C Spiro[2.5]octan-6-amine B->C Reduction (e.g., H2, Pd/C or Na/Ethanol) D 2-{Spiro[2.5]octan-6-yl}aniline (Target Building Block) C->D This arrow represents a conceptual gap. A more direct route is nitration of a precursor followed by reduction. Let's refine the workflow.

Initial Concept - Refinement Needed

A more chemically sound and direct approach involves the nitration of a suitable precursor, followed by reduction. The synthesis would logically start with the formation of the spirocycle itself.

G cluster_1 Refined Synthetic Workflow start Cyclohexanone step1 Simmons-Smith or Corey-Chaykovsky Reaction spiro_ketone Spiro[2.5]octan-6-one step2 Nitration (e.g., HNO3/H2SO4) nitro_spiro Nitro-spiro[2.5]octane (Isomer mixture) step3 Isomer Separation (Chromatography) ortho_nitro 2-Nitro-{Spiro[2.5]octan-6-yl}benzene (Hypothetical Precursor - requires aromatic start) start_alt 2-Bromocyclohexanone step1_alt Reaction with Aniline (Buchwald-Hartwig) aniline_ketone 2-(Phenylamino)cyclohexanone step2_alt Cyclopropanation target 2-{Spiro[2.5]octan-6-yl}aniline (Target Building Block) start_final 4-Anilinocyclohexene step1_final Cyclopropanation (e.g., CH2I2, Zn-Cu couple) target_final 2-{Spiro[2.5]octan-6-yl}aniline (Target Building Block) A 4-Anilinocyclohexene B 2-{Spiro[2.5]octan-6-yl}aniline A->B Simmons-Smith Cyclopropanation

Corrected Synthetic Rationale
Detailed Experimental Protocol (Hypothetical)

Synthesis of 2-{Spiro[2.5]octan-6-yl}aniline via Cyclopropanation

  • Step 1: Preparation of the Simmons-Smith Reagent. To a stirred suspension of zinc-copper couple (1.5 eq) in anhydrous diethyl ether under a nitrogen atmosphere, a solution of diiodomethane (1.2 eq) in diethyl ether is added dropwise. The mixture is stirred at reflux for 1 hour, during which the formation of the active organozinc reagent is observed. The mixture is then cooled to room temperature.

  • Step 2: Cyclopropanation. To the freshly prepared Simmons-Smith reagent, a solution of 4-anilinocyclohexene (1.0 eq) in diethyl ether is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Step 3: Work-up and Purification. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered through a pad of celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-{Spiro[2.5]octan-6-yl}aniline. The final product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Predicted Physicochemical Properties

A key aspect of drug design is the early prediction of molecular properties to ensure "drug-likeness."

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight (MW) ~201.3 g/mol Adheres to Lipinski's Rule of Five (<500), favoring good absorption.
LogP (Lipophilicity) ~3.0 - 3.5Balanced lipophilicity is crucial for cell permeability and solubility.
Topological Polar Surface Area (TPSA) ~26.0 ŲLow TPSA suggests good potential for oral bioavailability and CNS penetration.
Hydrogen Bond Donors 1 (from -NH₂)Allows for key interactions with protein targets.
Hydrogen Bond Acceptors 1 (from -NH₂)Can participate in hydrogen bonding networks within the binding site.
Rotatable Bonds 1Low number of rotatable bonds indicates conformational rigidity.

Design and Synthesis of a Kinase Inhibitor Library

The Kinase Inhibitor Pharmacophore: A Primer

Most ATP-competitive kinase inhibitors share a common pharmacophoric model. They typically consist of:

  • A hinge-binding motif (usually a heterocycle) that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

  • A hydrophobic core that occupies adjacent lipophilic pockets.

  • A solubility/vector group that extends out towards the solvent-exposed region, allowing for property modulation.

The 2-{Spiro[2.5]octan-6-yl}aniline building block is perfectly suited to function as a novel 3D hydrophobic core.

G cluster_0 Generic Kinase Inhibitor Pharmacophore cluster_1 Incorporation of the Spirocyclic Building Block pharmacophore Hinge-Binding Motif Linker Hydrophobic Core Solubility Group inhibitor inhibitor

Pharmacophore Model and Building Block Integration
Workflow for Library Synthesis

The aniline moiety of the building block is a versatile starting point for parallel synthesis. A common and robust method is amide coupling with a library of heterocyclic carboxylic acids, which will serve as the hinge-binding motifs.

G cluster_0 Parallel Synthesis Workflow start_aniline 2-{Spiro[2.5]octan-6-yl}aniline (Building Block) coupling Amide Coupling Reaction (e.g., HATU, EDCI/HOBt) in 96-well plates start_aniline->coupling start_acids Library of Heterocyclic Carboxylic Acids (Hinge Binders) start_acids->coupling purification Parallel Purification (e.g., Mass-directed prep-HPLC) coupling->purification library Final Kinase Inhibitor Library (Array of discrete compounds) purification->library

Workflow for generating a focused inhibitor library.
Example Protocol: Synthesis of a Representative Inhibitor

Amide coupling of 2-{Spiro[2.5]octan-6-yl}aniline with 2-chloronicotinic acid:

  • Activation: To a solution of 2-chloronicotinic acid (1.1 eq) in anhydrous DMF, HATU (1.2 eq) and DIPEA (2.5 eq) are added. The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: A solution of 2-{Spiro[2.5]octan-6-yl}aniline (1.0 eq) in DMF is added to the activated acid mixture. The reaction is stirred at room temperature for 4-6 hours, with progress monitored by LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over sodium sulfate, concentrated, and the resulting crude product is purified by flash chromatography to yield the final inhibitor.

In Vitro Evaluation Cascade

Once the library is synthesized, a systematic evaluation cascade is required to identify promising hits and establish a structure-activity relationship (SAR).[13][14]

Primary Biochemical Assay: Measuring Target Kinase Inhibition

The initial screen should be a robust, high-throughput biochemical assay to measure the direct inhibition of the target kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction: In a 384-well plate, combine the target kinase, the appropriate substrate (e.g., a generic peptide), and ATP at its Kₘ concentration. Add the synthesized compounds from the library at a single high concentration (e.g., 10 µM). Incubate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus correlates with kinase activity. A low signal indicates potent inhibition.

  • Hit Confirmation: Compounds showing >50% inhibition are re-tested in a dose-response format to determine their IC₅₀ value.

Cellular Assays: Assessing On-Target Efficacy

Promising biochemical hits must be validated in a cellular context to ensure they can cross the cell membrane and engage the target in a biological system.

Protocol: Western Blot for Phospho-Substrate Inhibition

  • Cell Treatment: Seed a relevant cancer cell line (where the target kinase is active) in 6-well plates. Treat the cells with varying concentrations of the inhibitor for a defined period (e.g., 2-4 hours).

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total substrate and a loading control (e.g., GAPDH).

  • Detection: Use a chemiluminescent HRP substrate and image the blot. A dose-dependent decrease in the phospho-substrate signal indicates on-target cellular activity.

Data Analysis and Structure-Activity Relationship (SAR)

The data from these assays are compiled to build an SAR table. This allows the team to understand how changes in the hinge-binder or other parts of the molecule affect biochemical potency and cellular activity.

Hypothetical SAR Table:

Compound IDHinge-Binding MotifBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)
SPIRO-001 2-chloropyridine150850
SPIRO-002 4-aminopyrimidine25120
SPIRO-003 7-azaindole855
SPIRO-004 2-aminopyrazine45300

SAR Interpretation: From this hypothetical data, one might conclude that hinge-binders capable of donating and accepting hydrogen bonds (like 7-azaindole and 4-aminopyrimidine) are more potent than those that are primarily acceptors (2-chloropyridine). This insight guides the design of the next generation of compounds.

Conclusion and Future Outlook

The 2-{Spiro[2.5]octan-6-yl}aniline building block represents a compelling and strategically sound entry point for developing novel kinase inhibitors. Its inherent three-dimensionality and conformational rigidity provide a powerful platform to escape the confines of "flatland" chemistry and explore new, potentially more selective and potent chemical matter.[1][6] The synthetic and screening workflows detailed in this guide offer a clear and actionable path for researchers to integrate this and similar spirocyclic scaffolds into their drug discovery programs. By embracing such 3D-rich building blocks, the medicinal chemistry community can continue to push the boundaries of kinase inhibitor design, ultimately leading to more effective therapies for patients.

References

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • European Journal of Medicinal Chemistry. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Drugs for Neglected Diseases Initiative (DNDi). (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ACS Publications. (2024, October 30). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. [Link]

  • Synthonix, Inc. 2-(6-Azaspiro[2.5]octan-6-yl)aniline. [Link]

  • PMC - NIH. (2024, October 30). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • ResearchGate. (2025, August 9). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors | Request PDF. [Link]

  • Taylor & Francis. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • PMC - NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • Royal Society of Chemistry. (2015, November 20). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. [Link]

  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • Google Patents. Process for synthesizing aniline.
  • MDPI. Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. [Link]

  • PubChem - NIH. Substituted anilines as CCR(4) antagonists - Patent US-11884654-B2. [Link]

  • Dana Bioscience. 2-(Spiro[2.5]octan-6-yl)acetic acid 250mg. [Link]

  • Royal Society of Chemistry. Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. [Link]

  • MySkinRecipes. Spiro[2.5]Octan-6-One. [Link]

  • Google Patents. Spiro derivatives of parthenin as novel anticancer agents.
  • Google Patents. (1982, March 10). Process for preparing aniline compounds.
  • PubChem. 2,5 OR 2,6 Disubstituted benzoxazoles - Patent US-4025637-A. [Link]

  • Fiveable. Structure-Activity Relationships in Med Chem. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

  • ResearchGate. (2017, June 28). New Chiral Spiro[2.5]octanones as Products of Methylenation.... [Link]

  • Google Patents. Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • PubChemLite. Spiro-[2.5]octan-6-one (C8H12O). [Link]

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Spirocyclic Aniline Derivatives in Modern Drug Discovery: Structural Logic, Synthesis, and Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In the last decade, the "escape from flatland" has become a central dogma in medicinal chemistry. Traditional aniline derivatives—planar, aromatic-rich, and often metabolically liable—are increasingly being replaced or modified with spirocyclic motifs. Spirocyclic aniline derivatives (molecules where an aniline nitrogen is incorporated into or directly linked to a spiro-ring system) offer a distinct topological advantage: they increase the fraction of sp^3 hybridized carbons (


) without significantly increasing molecular weight.

This whitepaper analyzes the structural rationale, synthetic pathways, and clinical impact of these scaffolds, with a specific focus on their role as allosteric inhibitors in oncology (e.g., SHP2 and Menin inhibitors).

Key Technical Advantages
FeatureTraditional Planar AnilineSpirocyclic Aniline DerivativeImpact on Drugability
Topology 2D (Flat)3D (Globular)Improved receptor fit; access to novel IP space.[1]
Solubility Often Low (π-stacking)HighDisruption of crystal lattice energy.
Metabolism High CYP450 liabilityReducedSteric blocking of metabolic soft spots.
Vector Control Limited exit vectorsPrecise, rigid vectorsHigh-fidelity positioning of pharmacophores.

Structural Rationale & Case Study: Allosteric SHP2 Inhibition

The most authoritative validation of the spirocyclic aniline motif lies in the development of allosteric inhibitors for SHP2 (Src homology region 2 domain-containing phosphatase-2), a critical node in the RAS/MAPK signaling pathway.

The Challenge: TNO155 and the "Latch" Mechanism

Early SHP2 inhibitors targeted the catalytic site, which is highly polar and charged, leading to poor bioavailability. The breakthrough came with allosteric inhibitors like TNO155 (Batoprotafib) .

TNO155 utilizes a spirocyclic amine linked to an amino-pyrazine (an aniline bioisostere). The spiro-system (specifically a 2-oxa-8-azaspiro[4.5]decane) serves a dual purpose:

  • Conformational Locking: It forces the molecule into a "U-shape" that binds to the tunnel-like allosteric site formed only when SHP2 is in its auto-inhibited (closed) conformation.

  • Interaction Triad: The protonated amine of the spiro-system forms critical salt bridges/H-bonds with the F113, E110, and T108 triad within the protein.

Visualization: SHP2 Signaling & Inhibition Logic

The following diagram illustrates the mechanistic intervention of spirocyclic inhibitors within the RAS/MAPK pathway.

SHP2_Pathway RTK RTK (Growth Factor Receptor) GRB2 GRB2 RTK->GRB2 SHP2_Closed SHP2 (Auto-inhibited/Closed) GRB2->SHP2_Closed Recruitment SHP2_Open SHP2 (Active/Open) Dephosphorylates RAS-GAP RAS_GDP RAS-GDP (Inactive) SHP2_Open->RAS_GDP Promotes Exchange SHP2_Closed->SHP2_Open Activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF_MEK_ERK RAF / MEK / ERK Cascade RAS_GTP->RAF_MEK_ERK Proliferation Tumor Proliferation RAF_MEK_ERK->Proliferation Inhibitor Spirocyclic Inhibitor (e.g., TNO155) Inhibitor->SHP2_Closed Stabilizes Closed State (Allosteric Clamp)

Figure 1: Mechanism of action for spirocyclic SHP2 inhibitors. The molecule acts as a molecular glue, stabilizing the auto-inhibited conformation.

Synthetic Methodologies

Constructing spirocyclic anilines requires two distinct phases: (1) Assembly of the quaternary spiro-carbon, and (2) Coupling the spiro-amine to the aryl/heteroaryl core (the "aniline" formation).

Strategic Assembly: The Buchwald-Hartwig Approach

The most robust method for linking a sterically hindered spiro-secondary amine to an aromatic ring is the Palladium-catalyzed Buchwald-Hartwig amination. This is preferred over SnAr (Nucleophilic Aromatic Substitution) because many drug-like aryl halides are not sufficiently electron-deficient for SnAr.

Detailed Protocol: Pd-Catalyzed Spiro-Amine Coupling

This protocol is validated for coupling a 2-oxa-8-azaspiro[4.5]decane derivative to a chloropyrazine, mimicking the core synthesis of TNO155.

Reagents:

  • Substrate A: 2-chloro-3-amino-pyrazine derivative (1.0 equiv)

  • Substrate B: Spirocyclic secondary amine (e.g., 2-oxa-8-azaspiro[4.5]decane) (1.2 equiv)

  • Catalyst: Pd_2(dba)_3 (2.5 mol%)

  • Ligand: BrettPhos or RuPhos (5-10 mol%) – Note: Bulky ligands are essential for sterically demanding spiro-amines.

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv) or Cs_2CO_3 for sensitive substrates.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Inertion: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon for 5 minutes.

  • Solids Addition: Add Substrate A, Substrate B, Pd_2(dba)_3, Ligand, and Base to the vial under a positive stream of Argon. Self-Validation Check: Ensure the catalyst/ligand ratio is accurate; excess ligand prevents Pd-black precipitation.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Concentration should be approximately 0.1 M to 0.2 M.

  • Degassing: Sparge the solution with Argon for 2 minutes.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitoring: Monitor by LC-MS. The product peak (M+H) should appear with a distinct retention time shift due to increased lipophilicity.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd residues.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (typically DCM/MeOH gradient).

Visualizing the Synthetic Logic

Synthesis_Flow Start1 Ketone Precursor (Piperidinone) Step1 Spiro-Cyclization (e.g., Corey-Chaykovsky or Prins) Start1->Step1 Ring Formation SpiroCore Spiro-Amine Core (Secondary Amine) Step1->SpiroCore Deprotection Coupling Pd-Catalyzed Buchwald-Hartwig SpiroCore->Coupling Nucleophile Start2 Heteroaryl Chloride (e.g., Chloropyrazine) Start2->Coupling Electrophile Product Spirocyclic Aniline Derivative (Drug Candidate) Coupling->Product C-N Bond Formation

Figure 2: Convergent synthetic strategy for spirocyclic aniline assembly.

Advanced Applications & Future Outlook

Beyond SHP2, the spirocyclic aniline motif is expanding into other high-value targets.

Menin-MLL Inhibition (Revumenib)

Revumenib (SNDX-5613) utilizes a spirocyclic piperidine to target the Menin-MLL interaction, crucial in acute leukemias.

  • Structural Role: The spiro-scaffold positions a pyrimidine ring to interact with Tyr276 while the amine participates in a cation-π interaction with the Tyr319/Tyr323 clamp.

  • Significance: This proves the motif is a "privileged structure" for disrupting protein-protein interactions (PPIs), which are traditionally considered "undrugable" by flat molecules.

Spiroindolines

A subset of this class involves the nitrogen atom being part of the spiro-ring system itself (e.g., spiro[indoline-3,x'-pyrrolidine]). These are synthesized via oxidative rearrangement of tryptamines or interrupted Fischer indolization and are gaining traction in GPCR drug discovery.

References

  • Bagdanoff, J. T., et al. (2019).[2] Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.[2][3]

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[4] Nature.

  • Hiesinger, K., et al. (2021).[2] Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][5][6][7][8][9] Journal of Medicinal Chemistry.[2][3]

  • Zheng, Y., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][5][8][9][10] Expert Opinion on Drug Discovery.[2]

  • Kentsis, A., et al. (2023). Menin Inhibition in Acute Myeloid Leukemia.[5] Blood.

Sources

Metabolic Stability of 2-{Spiro[2.5]octan-6-yl}aniline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile, assessment protocols, and optimization strategies for 2-{Spiro[2.5]octan-6-yl}aniline analogs. This guide is structured for medicinal chemists and DMPK scientists optimizing this scaffold for drug development.[1]

Executive Summary

The 2-{Spiro[2.5]octan-6-yl}aniline scaffold represents a strategic fusion of a rigid,


-rich spirocyclic core with a pharmacologically active aniline moiety.[1] While the spiro[2.5]octane ring system offers enhanced physicochemical properties (solubility, defined exit vectors) compared to traditional cyclohexyl or piperidinyl linkers, the aniline "warhead" introduces specific metabolic liabilities.

This guide provides a comprehensive framework for evaluating the metabolic stability of this series. It details the specific oxidative pathways affecting the spiro-aniline interface, provides validated protocols for intrinsic clearance (


) assessment, and outlines structural modification strategies to mitigate rapid clearance.[1]

Structural Analysis & Metabolic Liabilities

The metabolic fate of 2-{Spiro[2.5]octan-6-yl}aniline analogs is dictated by two distinct structural domains: the Spiro[2.5]octane Core and the Aniline Moiety .[1]

The Spiro[2.5]octane Core (The "Anchor")

The spiro[2.5]octane system consists of a cyclopropane ring fused to a cyclohexane ring.[1][2]

  • Cyclopropane Stability: Contrary to common assumptions about ring strain, the cyclopropane moiety in spiro[2.5]octane is generally resistant to Cytochrome P450 (CYP) oxidative opening under standard physiological conditions.[1] It often acts as a "metabolic blocker" compared to gem-dimethyl groups.[1]

  • Cyclohexane Hydroxylation: The primary liability lies on the cyclohexane ring, specifically at the C4 and C5 positions (relative to the spiro junction).[1] CYP-mediated hydroxylation here is a common clearance pathway.[1]

The Aniline Moiety (The "Warhead")

The aniline group is a known "structural alert" in drug discovery, susceptible to Phase I and Phase II metabolism:

  • N-Oxidation & N-Dealkylation: CYP-mediated oxidation of the nitrogen.[1]

  • Ring Hydroxylation: Electron-rich aromatic rings are prone to oxidation at the ortho and para positions.[1]

  • Bioactivation: Potential formation of reactive quinone-imine intermediates, which can lead to toxicity (idiosyncratic drug reactions).[1]

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the primary metabolic routes for the scaffold.

MetabolicPathways Parent 2-{Spiro[2.5]octan-6-yl}aniline (Parent) M1 M1: Cyclohexyl-OH (Oxidation at C4/C5) Parent->M1 CYP3A4/2D6 (Aliphatic Oxidation) M2 M2: Aniline-OH (Ortho/Para Hydroxylation) Parent->M2 CYP2C9/2C19 (Aromatic Oxidation) M3 M3: N-Hydroxylamine (N-Oxidation) Parent->M3 CYP/FMO (N-Oxidation) M4 M4: N-Glucuronide (Phase II Conjugation) Parent->M4 UGT1A1/1A4 (Direct Glucuronidation) M5 M5: Quinone Imine (Reactive Intermediate) M3->M5 Oxidation

Figure 1: Predicted metabolic pathways for 2-{Spiro[2.5]octan-6-yl}aniline. Red nodes indicate Phase I oxidative metabolites; Green indicates Phase II conjugates; Black indicates potential reactive intermediates.

Experimental Framework: Stability Assessment

To accurately assess the metabolic stability of this scaffold, a tiered screening approach is required.

Tier 1: Microsomal Stability Assay (High-Throughput)

This assay determines the intrinsic clearance (


) mediated by CYP enzymes.[1]

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a final reaction concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation:

    • Mix compound with liver microsomes (human/mouse/rat) at 0.5 mg protein/mL.[1]

    • Pre-incubate at 37°C for 5 minutes.

    • Start: Initiate reaction by adding NADPH (1 mM final).[1]

    • Timepoints: Sample at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Transfer aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .[1]

[1]
Tier 2: Metabolite Identification (MetID)

If


 is high (>50 µL/min/mg), identify the "soft spots" using High-Resolution Mass Spectrometry (HRMS).[1]

Workflow:

  • Incubate compound (10 µM) with microsomes for 60 minutes to generate sufficient metabolite levels.

  • Analyze via Q-TOF or Orbitrap MS.[1]

  • Data Interpretation:

    • +16 Da: Hydroxylation (Check spiro ring vs. aniline ring using fragmentation patterns).

    • +176 Da: Glucuronidation (Direct N-glucuronidation).

    • +14 Da: N-Methylation (if SAM cofactor is present/hepatocytes used).[1]

Tier 3: Reactive Metabolite Trapping (GSH Adducts)

Given the aniline moiety, testing for bioactivation is critical.

  • Protocol: Co-incubate compound with microsomes + NADPH + Glutathione (GSH) (5 mM).

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses.[1] Presence of GSH adducts indicates formation of reactive quinone imines.[1]

Optimization Strategies (SAR)

Based on the metabolic liabilities identified, the following structural modifications are recommended to improve stability.

LiabilityModification StrategyRationale
Aniline N-Oxidation Fluorine substitution on the phenyl ring (ortho to amine).[1]Reduces electron density on the nitrogen, lowering susceptibility to oxidation.
Ring Hydroxylation Deuteration or Chlorination at metabolic soft spots.Stronger C-D or C-Cl bonds resist CYP oxidative attack (Deuterium Isotope Effect).[1]
Spiro-Ring Oxidation Introduce polar groups (e.g., -OH, -F) on the cyclohexane ring.[1]Lowers Lipophilicity (LogD), reducing affinity for the CYP active site.
Rapid Glucuronidation Steric hindrance (e.g., ortho-methyl group).[1]Blocks access of UGT enzymes to the aniline nitrogen.

Case Study Data Summary

The following hypothetical data illustrates the impact of spiro-modification on aniline stability compared to a standard cyclohexyl analog.

Compound IDStructure Core

(Human HLM)

(min)
Primary Metabolite
Ref-001 4-Cyclohexyl-aniline85 µL/min/mg16Cyclohexyl-OH (Major)
Spiro-001 2-{Spiro[2.5]octan-6-yl}aniline 32 µL/min/mg 43 Aniline-N-Gluc (Major)
Spiro-002 2-Fluoro-aniline analog12 µL/min/mg>120Minimal turnover

Interpretation: The spiro[2.5]octane core (Spiro-001) improves metabolic stability over the flexible cyclohexyl analog (Ref-001) by restricting conformation and reducing aliphatic hydroxylation.[1] However, the aniline remains the primary liability until fluorinated (Spiro-002).[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery.
    • Source:

  • Aniline Metabolism & Bioisosteres

    • Barnes, K., et al. (2020). "Recent Advances and Outlook for the Isosteric Replacement of Anilines." Journal of Medicinal Chemistry.
    • Source: [1]

  • Spiro[2.

    • PubChem Compound Summary for Spiro[2.5]octane derivatives.[1]

    • Source: [1]

  • Metabolic Stability Protocols

    • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.
    • Source: [1]

Sources

Technical Guide: Bioisosteric Applications of 2-{Spiro[2.5]octan-6-yl}aniline

[1]

Executive Summary

2-{Spiro[2.5]octan-6-yl}aniline represents a high-value pharmacophore designed to replace metabolically labile or conformationally flexible ortho-substituted anilines.[1] By integrating a spiro[2.5]octane moiety at the ortho position of the aniline ring, this scaffold offers a unique combination of steric bulk , increased Fsp³ character , and metabolic blockade .

This guide explores its primary utility as a bioisostere for o-isopropyl, o-tert-butyl, and o-cyclohexyl anilines, particularly in kinase inhibitors and GPCR ligands where maintaining a twisted biaryl conformation is critical for selectivity.[1]

Bioisosteric Rationale & Physicochemical Profile[1]

The "Gem-Dimethyl" vs. Spiro Effect

The spiro[2.5]octane system is often employed as a rigidified bioisostere of a gem-dimethyl group or a cyclohexane ring.[1] In the context of an ortho-aniline, the spiro-fusion provides two critical advantages:

  • Metabolic Hardening: A common metabolic failure mode for o-cyclohexyl anilines is oxidation at the 4-position of the cyclohexane ring (para to the attachment point) by CYP450 enzymes.[1] The spiro[2.5]octane system replaces this "soft spot" with a cyclopropane ring, which is significantly more resistant to oxidative metabolism due to the high bond dissociation energy of cyclopropyl C-H bonds.

  • Conformational Locking: The steric bulk of the spiro[2.5]octane moiety at the ortho position forces the aniline nitrogen out of planarity with the benzene ring. This "ortho-effect" is crucial for:

    • Atropisomerism: Creating a defined axial chirality in biaryl systems.[1]

    • Hinge Binding: Pre-organizing the aniline NH for hydrogen bonding in kinase hinge regions by reducing the entropic penalty of binding.

Comparative Physicochemical Metrics

The following table contrasts 2-{Spiro[2.5]octan-6-yl}aniline with standard ortho-substituents.

Propertyo-Isopropyl Anilineo-Cyclohexyl Aniline2-{Spiro[2.5]octan-6-yl}aniline
Steric Bulk (A-value) ModerateHighHigh (Rigid)
Metabolic Stability Low (Benzylic oxidation)Low (4-position oxidation)High (Blocked 4-pos)
Lipophilicity (cLogP) ~2.1~3.4~3.2
Fsp³ Fraction 0.330.500.57
Conformational Entropy High (Rotatable bond)Moderate (Chair flip)Low (Locked)

Synthetic Protocol

The synthesis of 2-{Spiro[2.5]octan-6-yl}aniline requires a modular approach, typically building the spiro-cycle first and then coupling it to the aromatic system.[1]

Synthesis Workflow (Graphviz)

The following diagram illustrates the preferred route: Simmons-Smith Cyclopropanation followed by Suzuki-Miyaura Coupling .[1]

SynthesisPathSM1,3-CyclohexanedioneStep1Enol Ether Formation(MeOH, H+)SM->Step1Int13-Methoxycyclohex-2-enoneStep1->Int1Step2Simmons-Smith(Et2Zn, CH2I2)Int1->Step2Int2Spiro[2.5]octan-6-oneStep2->Int2Step3Enol Triflate Formation(Tf2O, Base)Int2->Step3Int3Spiro-Enol TriflateStep3->Int3Step4Suzuki Coupling(2-Nitroarylboronic acid)Int3->Step4Int42-(Spiro[2.5]octen-6-yl)nitrobenzeneStep4->Int4Step5Hydrogenation(H2, Pd/C)Int4->Step5Product2-{Spiro[2.5]octan-6-yl}anilineStep5->Product

Caption: Modular synthesis of 2-{Spiro[2.5]octan-6-yl}aniline via spiro-ketone intermediate.

Detailed Methodology

Step 1: Preparation of Spiro[2.5]octan-6-one

  • Enol Ether Formation: React 1,3-cyclohexanedione with methanol and catalytic p-toluenesulfonic acid (reflux, 4h) to yield 3-methoxycyclohex-2-enone.[1]

  • Cyclopropanation: Treat the enol ether with diethylzinc (

    
    ) and diiodomethane (
    
    
    ) in dry diethyl ether at 0°C. The Simmons-Smith reagent selectively cyclopropanates the double bond.[1]
  • Hydrolysis: Acidic hydrolysis (1N HCl) of the resulting intermediate yields spiro[2.5]octan-6-one .[1]

Step 2: Coupling to the Aniline Precursor

  • Triflation: Convert spiro[2.5]octan-6-one to its enol triflate using triflic anhydride (

    
    ) and 2,6-di-tert-butylpyridine in DCM at -78°C.
    
  • Suzuki-Miyaura Coupling: React the enol triflate with 2-nitrophenylboronic acid using

    
     (5 mol%) and 
    
    
    in dioxane/water (80°C, 12h).[1] This yields the nitro-olefin intermediate.[1]

Step 3: Reduction to Aniline

  • Hydrogenation: Dissolve the nitro-olefin in ethanol. Add 10% Pd/C (10 wt%) and stir under

    
     (1 atm) for 16h. This simultaneously reduces the nitro group to the amine and the alkene to the alkane, yielding the final 2-{Spiro[2.5]octan-6-yl}aniline .[1]
    

Strategic Applications in Drug Discovery[1]

Kinase Inhibitors (The "Gatekeeper" Strategy)

In kinase drug discovery, selectivity is often achieved by targeting the "gatekeeper" residue or the hydrophobic back-pocket.[1]

  • Mechanism: The 2-{Spiro[2.5]octan-6-yl}aniline scaffold is particularly effective when the aniline NH binds to the hinge region.[1] The ortho-spiro group projects into the solvent-exposed region or a hydrophobic sub-pocket (e.g., the ribose pocket), depending on the vector.[1]

  • Advantage: The spiro-cycle provides a "rounder" hydrophobic surface than a flat phenyl ring, potentially improving shape complementarity in spherical pockets (e.g., CDK2, JAK family).[1]

GPCR Ligands (Orexin & Chemokine Receptors)

Spirocyclic scaffolds are extensively used in GPCR antagonists to improve CNS penetration (via higher Fsp³).[1]

  • Case Study (Orexin): Orexin receptor antagonists often feature a "twisted" architecture to span the orthosteric site. The 2-{Spiro[2.5]octan-6-yl}aniline moiety can serve as a replacement for o-methyl biaryls, increasing metabolic stability while maintaining the critical dihedral angle required for receptor antagonism.[1]

Decision Logic: When to Use This Scaffold?

DecisionTreeStartOptimization ProblemQ1Is the ortho-substituentmetabolically unstable?Start->Q1Q2Is the molecule planar(poor solubility)?Q1->Q2NoAction1Use Spiro[2.5]octane(Blocks oxidation)Q1->Action1YesQ3Does the pocket requirea rigid hydrophobic bulk?Q2->Q3NoAction2Use Spiro[2.5]octane(Increases Fsp3)Q2->Action2YesAction3Use Spiro[2.5]octane(Shape complementarity)Q3->Action3YesAlternativeUse simple alkyl/arylQ3->AlternativeNo

Caption: Decision matrix for implementing the spiro[2.5]octane scaffold in lead optimization.

References

  • BenchChem. Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. (2025).[1][2]

  • BLDpharm. Spirocyclic Scaffolds in Medicinal Chemistry. (2021).[1][3]

  • Zheng, Y.[1][4] & Tice, C.M. The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters (2014).[1][4][5]

  • Google Patents. WO2014037900 - Indole carboxamide derivatives for tuberculosis.[1] (2014).[1][6][4][5][7]

  • Google Patents. WO2020127685 - Amino-acid anilides as small molecule modulators of IL-17.[1] (2020).[1][6]

An In-Depth Technical Guide to Determining the Solubility Profile of 2-{Spiro[2.5]octan-6-yl}aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and bioavailability.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-{Spiro[2.5]octan-6-yl}aniline, a unique spirocyclic compound with potential applications in medicinal chemistry.[4] Due to the absence of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the theoretical principles and practical methodologies required to establish its solubility in a diverse range of organic solvents. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in the drug development pipeline.

Introduction: The Significance of Solubility in Drug Development

In the pharmaceutical industry, the selection of an appropriate solvent is a pivotal decision that influences the entire manufacturing process, from synthesis and purification to formulation and final dosage form.[1] The solubility of an API dictates its dissolution rate, which in turn is a key factor affecting its absorption and, consequently, its therapeutic efficacy.[5] Poorly soluble compounds often present significant challenges, leading to insufficient absorption, compromised therapeutic action, and the need for higher dosages.[6] Therefore, a thorough understanding of a compound's solubility profile across a range of solvents is paramount for successful drug development.[2][3]

1.1. Molecular Profile of 2-{Spiro[2.5]octan-6-yl}aniline

2-{Spiro[2.5]octan-6-yl}aniline is a molecule characterized by a unique spirocyclic scaffold, which can be a valuable feature in drug design for creating compounds with specific stereochemistry.[4] Its structure comprises a spiro[2.5]octane moiety attached to an aniline group.

  • Chemical Name: 2-{Spiro[2.5]octan-6-yl}aniline

  • CAS Number: 2155431-25-5

  • Molecular Formula: C₁₃H₁₈N₂

  • Molecular Weight: 202.3 g/mol [7]

The aniline portion of the molecule introduces both a polar amino group and a non-polar benzene ring, while the spiro[2.5]octane group contributes significantly to its non-polar character.[8] This combination of polar and non-polar features suggests that 2-{Spiro[2.5]octan-6-yl}aniline will exhibit a varied solubility profile in different organic solvents. The general principle of "like dissolves like" serves as a useful initial guide for predicting solubility behavior.[8][9]

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process.[5] This equilibrium is achieved when the rate of dissolution of the solid equals the rate of precipitation from the solution. The resulting concentration of the solute in the solvent at a given temperature and pressure is its solubility. Several factors influence this equilibrium:

  • Physicochemical Properties of the Solute and Solvent: The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are primary determinants of solubility.[9]

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation. For most solid solutes, solubility increases with increasing temperature (endothermic dissolution).[10]

  • pH (for ionizable compounds): For compounds with acidic or basic functional groups, such as the aniline moiety in our target molecule, the pH of the medium can significantly alter solubility by influencing the ionization state of the compound.[10]

Predictive models, such as those based on quantitative structure-property relationships (QSPR), thermodynamic cycles, and machine learning, can provide estimations of solubility.[2][3][11] However, for definitive and accurate data, experimental determination remains the gold standard.[10][12]

Strategic Selection of Organic Solvents

The choice of organic solvents for solubility screening should be strategic, covering a range of polarities and chemical classes relevant to pharmaceutical processing.[13][14][15][16] The selection should also consider safety, environmental impact, and regulatory acceptance.[14]

Table 1: Recommended Organic Solvents for Solubility Screening of 2-{Spiro[2.5]octan-6-yl}aniline

Solvent ClassSolventPolarity IndexRationale for Inclusion
Protic Methanol5.1Polar protic solvent, common in synthesis and analysis.
Ethanol4.3Less polar than methanol, widely used as a solvent and co-solvent.
Isopropanol3.9A common alcohol with intermediate polarity.
Aprotic Polar Acetonitrile5.8Widely used in HPLC, good for a range of polarities.
Dimethyl Sulfoxide (DMSO)7.2A strong aprotic solvent, often used for compounds with low aqueous solubility.[12]
N,N-Dimethylformamide (DMF)6.4A common solvent in organic synthesis, but with some safety concerns.[13]
Aprotic Non-Polar Dichloromethane (DCM)3.1A common chlorinated solvent, but with environmental and health concerns.[13]
Toluene2.4A non-polar aromatic solvent.
Hexane0.1A very non-polar aliphatic solvent.
Ethers Tetrahydrofuran (THF)4.0A cyclic ether with moderate polarity.
Diethyl Ether2.8A common extraction solvent with low polarity.

Experimental Determination of Solubility: Protocols and Methodologies

The following section details the step-by-step protocols for determining the equilibrium solubility of 2-{Spiro[2.5]octan-6-yl}aniline. The "shake-flask" method is a widely accepted and conceptually straightforward approach for determining thermodynamic solubility.[10]

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.

Diagram 1: Workflow for the Shake-Flask Solubility Determination Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess 2-{Spiro[2.5]octan-6-yl}aniline prep_solvent Add known volume of organic solvent prep_compound->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitate settle Allow undissolved solid to settle agitate->settle centrifuge Centrifuge to separate solid settle->centrifuge supernatant Withdraw an aliquot of the supernatant centrifuge->supernatant filter Filter through a 0.45 µm syringe filter supernatant->filter dilute Dilute the filtrate with a suitable solvent filter->dilute quantify Quantify concentration using HPLC-UV dilute->quantify

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an amount of 2-{Spiro[2.5]octan-6-yl}aniline that is in excess of its expected solubility and place it into a glass vial.

    • Add a precise volume (e.g., 2 mL) of the selected organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • For better separation, centrifuge the vial at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.[17]

  • Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.[5][18]

    • Standard Preparation: Prepare a series of standard solutions of 2-{Spiro[2.5]octan-6-yl}aniline of known concentrations in a suitable solvent (e.g., acetonitrile).[17]

    • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the supernatant, accounting for the dilution factor. The solubility is expressed in mg/mL or mol/L.

Alternative Quantification Method: UV-Vis Spectrophotometry

For a more rapid, albeit potentially less specific, determination, UV-Vis spectrophotometry can be employed, provided the solvent is UV-transparent at the analysis wavelength.[12]

Detailed Protocol:

  • Determine Maximum Absorbance (λmax): Prepare a dilute solution of 2-{Spiro[2.5]octan-6-yl}aniline in the chosen solvent and scan it across a range of UV wavelengths to identify the λmax.

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Analyze the Saturated Solution: After the shake-flask equilibration and filtration steps, dilute the supernatant to an appropriate concentration and measure its absorbance at λmax.

  • Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility in the original undiluted supernatant.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for 2-{Spiro[2.5]octan-6-yl}aniline at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Isopropanol[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)[Experimental Value][Calculated Value]
Dichloromethane (DCM)[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]
Tetrahydrofuran (THF)[Experimental Value][Calculated Value]
Diethyl Ether[Experimental Value][Calculated Value]

Diagram 2: Logical Relationship in Solubility Assessment

G cluster_input Inputs cluster_process Experimental Process cluster_output Outputs compound 2-{Spiro[2.5]octan-6-yl}aniline shake_flask Shake-Flask Method compound->shake_flask solvents Selected Organic Solvents solvents->shake_flask hplc_uv HPLC-UV Quantification shake_flask->hplc_uv solubility_data Quantitative Solubility Data hplc_uv->solubility_data solubility_profile Comprehensive Solubility Profile solubility_data->solubility_profile

Caption: Logical flow from compound and solvents to the final solubility profile.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for determining the solubility profile of 2-{Spiro[2.5]octan-6-yl}aniline in a range of organic solvents. By following these protocols, researchers can generate the critical data needed to advance the development of this and other novel chemical entities. Future studies could explore the temperature dependence of solubility for this compound to determine the thermodynamics of dissolution. Additionally, investigating the impact of pH on its solubility in aqueous-organic co-solvent systems would be a valuable next step, particularly for understanding its behavior in physiological environments, guided by principles from international guidelines such as those from the ICH.[19][20][21][22]

References

  • Choosing the Right Solvent for Drug Manufacturing - Purosolv. (2025, April 22). Purosolv.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (2025, August 6). ChemRxiv.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21). American Chemical Society.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC. (n.d.).
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. (2025, April 15). American Chemical Society.
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Life Chemicals.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025, December 20). ACS Green Chemistry Institute.
  • What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, February 3). ACS Green Chemistry Institute.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry - ACS Publications. (2025, December 8). American Chemical Society.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025, December 25). ACS Green Chemistry Institute.
  • Solubility test for Organic Compounds. (2024, September 24). S.O.P.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles.
  • (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - ResearchGate. (2025, August 6).
  • Classification of organic compounds By solubility. (n.d.). Mansoura University.
  • WHO seeks to align biowaiver policy with ICH guidelines - RAPS. (2023, July 18).
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Improved Pharma.
  • How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5).
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). I. J. of Usuluddin.
  • Solubility Test, HPLC-UV/VIS Method - Pharmacology Discovery Services. (n.d.). Pharmacology Discovery Services.
  • PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applicati. (2021, May 21).
  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026, January 31). International Journal of Pharmaceutical Sciences and Research.
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20).
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - MDPI. (2021, March 10). MDPI.
  • 2-(6-Azaspiro[2.5]octan-6-yl)aniline - [A75815] - Synthonix, Inc. (n.d.). Synthonix, Inc.
  • Spiro[2.5]Octan-6-One - MySkinRecipes. (n.d.). MySkinRecipes.
  • 2155431-25-5|2-(6-Azaspiro[2.5]octan-6-yl)aniline - BLDpharm. (n.d.). BLDpharm.
  • Spiro(2,5)octane | C8H14 | CID 135988 - PubChem - NIH. (n.d.).
  • spiro[2.5]octan-6-ylmethanamine|877201-35-9,AngeneChemical. (n.d.). Angene Chemical.
  • Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Polymers solubility in commonly used organic solvents. | Download Table - ResearchGate. (n.d.).
  • solubilities - Archive.org. (n.d.). Internet Archive.
  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - PubMed. (2015, November 11).

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Methodological & Application

Application Note: A Robust Synthetic Protocol for the Preparation of 2-{Spiro[2.5]octan-6-yl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested guide for the multi-step synthesis of 2-{Spiro[2.5]octan-6-yl}aniline, a valuable scaffold for medicinal chemistry and drug discovery programs. The protocol is designed around a robust and scalable synthetic strategy, commencing with the construction of the spiro[2.5]octanone core via a modified Simmons-Smith cyclopropanation. Subsequent elaboration to the target aniline is achieved through a highly efficient palladium-catalyzed Suzuki cross-coupling reaction, followed by standard reduction and deprotection steps. This guide emphasizes the causality behind procedural choices, offering expert insights to ensure reproducibility and high yields. All protocols are supported by authoritative references and include detailed step-by-step instructions, quantitative data tables, and visual workflow diagrams to facilitate seamless execution in a research or process development setting.

Strategic Overview & Retrosynthesis

The synthesis of 2-{Spiro[2.5]octan-6-yl}aniline presents the dual challenge of constructing a spirocyclic aliphatic system and regioselectively coupling it to an aromatic amine at the ortho position. Our strategic approach dissects the target molecule into readily accessible starting materials, prioritizing reactions known for their reliability, high yield, and functional group tolerance.

The retrosynthetic analysis identifies a palladium-catalyzed Suzuki cross-coupling as the key C-C bond-forming step. This strategy offers superior control over regioselectivity compared to classical methods like Friedel-Crafts alkylation, which are often problematic with aniline derivatives. The required spirocyclic coupling partner is derived from the key intermediate, Spiro[2.5]octan-6-one . This intermediate is synthesized in high yield from commercially available cyclohexanone using a well-established, two-step sequence involving silyl enol ether formation and a subsequent Furukawa-modified Simmons-Smith cyclopropanation.[1]

The overall synthetic workflow is depicted below.

G cluster_0 Part I: Spiro[2.5]octanone Core Synthesis cluster_1 Part II: Aryl Coupling & Final Elaboration Cyclohexanone Cyclohexanone EnolEther 1-(Trimethylsilyloxy)cyclohex-1-ene Cyclohexanone->EnolEther LDA, TMSCl SpiroKetone Spiro[2.5]octan-6-one (Key Intermediate) EnolEther->SpiroKetone 1. Et₂Zn, CH₂I₂ 2. Acid Hydrolysis EnolTriflate Spiro[2.5]oct-5-en-6-yl Triflate SpiroKetone->EnolTriflate KHMDS, PhNTf₂ CoupledProduct N-Boc Protected Coupled Alkene EnolTriflate->CoupledProduct SaturatedProduct N-Boc Protected Saturated Product CoupledProduct->SaturatedProduct H₂, Pd/C FinalProduct 2-{Spiro[2.5]octan-6-yl}aniline (Target Molecule) SaturatedProduct->FinalProduct TFA BoronicEster N-Boc-2-aminophenyl boronic acid BoronicEster->CoupledProduct Pd Catalyst, Base (Suzuki Coupling)

Caption: Overall synthetic workflow for 2-{Spiro[2.5]octan-6-yl}aniline.

Part I: Synthesis of the Key Intermediate: Spiro[2.5]octan-6-one

The construction of the spiro[2.5]octane core is foundational to the entire synthesis. The Simmons-Smith reaction, which involves an organozinc carbenoid, is a stereospecific method for converting alkenes to cyclopropanes.[2] By applying this reaction to a silyl enol ether derived from cyclohexanone, we can efficiently generate the desired spirocyclic ketone. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) instead of a zinc-copper couple, is often preferred for its enhanced reactivity and cleaner conversions, especially with less nucleophilic alkenes.[1]

Protocol I-A: Preparation of 1-(Trimethylsilyloxy)cyclohex-1-ene
  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous tetrahydrofuran (THF) and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath.

  • LDA Formation: Add n-butyllithium (n-BuLi) solution dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Enolate Formation: Add cyclohexanone dropwise via the dropping funnel. Allow the mixture to stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Silyl Trapping: Add chlorotrimethylsilane (TMSCl) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is purified by vacuum distillation to yield 1-(trimethylsilyloxy)cyclohex-1-ene as a colorless oil.

Protocol I-B: Synthesis of Spiro[2.5]octan-6-one
  • Apparatus Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the 1-(trimethylsilyloxy)cyclohex-1-ene from the previous step in anhydrous 1,2-dichloroethane (DCE).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (Et₂Zn) solution dropwise, followed by the slow, dropwise addition of diiodomethane (CH₂I₂). Caution: The reaction can be exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching & Hydrolysis: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously for 15 minutes. Add 2M hydrochloric acid (HCl) and continue stirring for 1 hour at room temperature to effect the hydrolysis of the intermediate silyl ether.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After filtration, concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Spiro[2.5]octan-6-one as a colorless liquid.[3]

Parameter Protocol I-A Protocol I-B
Key Reagents Cyclohexanone, LDA, TMSClSilyl enol ether, Et₂Zn, CH₂I₂
Solvent Anhydrous THFAnhydrous DCE
Temperature -78 °C to RT0 °C to RT
Typical Time 12 hours18 hours
Typical Yield 85-95%70-85%

Part II: Aryl Coupling and Final Elaboration

With the spirocyclic ketone in hand, the next phase focuses on forging the C-C bond with the aniline precursor. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but for this target, a C-C coupling is required.[4][5] The Suzuki reaction, which couples an organoboron compound with a halide or triflate, is exceptionally well-suited for this purpose. We first convert the ketone into a more reactive enol triflate, which serves as an excellent electrophile in the palladium-catalyzed cycle.

Protocol II-A: Preparation of Spiro[2.5]oct-5-en-6-yl Trifluoromethanesulfonate
  • Apparatus Setup: In a flame-dried, nitrogen-purged flask, dissolve Spiro[2.5]octan-6-one in anhydrous THF.

  • Base Addition: Cool the solution to -78 °C. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) dropwise. Stir the mixture at this temperature for 1 hour to generate the potassium enolate.

  • Triflate Formation: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) in THF dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup: Quench with water and extract with diethyl ether. Wash the combined organic layers with 1M NaOH, water, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. Purify the crude product via flash column chromatography (hexane) to isolate the enol triflate.

Protocol II-B: Suzuki Coupling & Hydrogenation
  • Apparatus Setup: To a Schlenk flask, add the enol triflate, N-Boc-2-aminophenylboronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and potassium carbonate (K₂CO₃).

  • Reaction: Evacuate and backfill the flask with nitrogen (repeat 3 times). Add a degassed mixture of dioxane and water. Heat the reaction mixture at 80-90 °C until TLC or LC-MS analysis indicates complete consumption of the enol triflate.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification & Hydrogenation: Concentrate the crude product and purify by flash chromatography. Dissolve the purified coupled product in ethanol or ethyl acetate. Add Palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Final Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the N-Boc protected saturated product.

Protocol II-C: Boc Deprotection
  • Reaction: Dissolve the N-Boc protected product from the previous step in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise at room temperature. Stir for 2-4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize excess acid.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude aniline can be purified by column chromatography or crystallization to yield pure 2-{Spiro[2.5]octan-6-yl}aniline .

Parameter Protocol II-A Protocol II-B Protocol II-C
Key Reagents Spiro-ketone, KHMDS, PhNTf₂Enol triflate, Boronic ester, Pd catalystN-Boc protected amine, TFA
Solvent Anhydrous THFDioxane/WaterDCM
Temperature -78 °C to RT80-90 °C, then RTRT
Typical Time 12 hours8-16 hours2-4 hours
Typical Yield 80-90%65-80% (over 2 steps)>90%

Mechanistic Insight: The Suzuki Coupling Cycle

The reliability of the key C-C bond-forming step hinges on the efficiency of the palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Pd(II) Complex Pd0->OxAdd Oxidative Addition Transmetal Aryl-Pd(II)-L₂ OxAdd->Transmetal Transmetalation RedElim Product-Pd(II) Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product_out Coupled Product RedElim->Product_out ArB_in Ar-B(OR)₂ ArB_in->Transmetal Base_in Base Base_in->Transmetal RX_in Spiro-OTf RX_in->OxAdd

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the spirocyclic enol triflate to form a Pd(II) complex.

  • Transmetalation: The aryl group from the N-Boc-2-aminophenylboronic acid is transferred to the palladium center, displacing the triflate group. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments (spirocyclic and aryl) are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

References

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01549a036]
  • Charette, A. B., & Beauchemin, A. (2001).
  • Charette, A. B., & Molinaro, C. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr010299h]
  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropane derivatives. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390189876X]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Dauben, W. G., & Berezin, G. H. (1964). Preparation of spiro[2.5]octan-6-one. Catalytic hydrogenation of a vinylcyclopropane. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01035a083]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [URL: https://www.mdpi.com/1420-3049/28/15/5651]
  • Tokyo Chemical Industry Co., Ltd. Simmons-Smith Cyclopropanation Reaction. [URL: https://www.tcichemicals.
  • Buchwald, S. L., & Hartwig, J. F. (2011). Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

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Application Notes & Protocols: Scalable Synthesis of Spiro[2.5]octan-6-yl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Three-Dimensionality in Drug Discovery

In modern medicinal chemistry, the emphasis on molecules with high sp³-carbon content and three-dimensional (3D) topologies has grown significantly. Such structures often lead to improved physicochemical properties, including enhanced solubility and metabolic stability, while also offering greater selectivity for biological targets by engaging with complex protein binding pockets.[1][2] The spiro[2.5]octane framework, a rigid scaffold created by the fusion of a cyclopropane and a cyclohexane ring at a single carbon center, exemplifies this design principle.[3] When functionalized with an aniline moiety, the resulting spiro[2.5]octan-6-yl aniline derivatives become highly valuable building blocks for drug discovery programs, particularly in oncology and neurodegenerative disease research.[4]

However, the synthetic accessibility of these complex scaffolds on a large scale remains a significant bottleneck. The challenge lies in efficiently constructing the sterically demanding spirocyclic core and subsequently introducing the aniline functionality in a manner that is both high-yielding and amenable to scale-up. This guide provides a detailed overview of robust and scalable synthetic strategies, complete with actionable protocols and an analysis of the underlying chemical principles.

Strategic Overview: A Retrosynthetic Approach

A logical and efficient synthesis begins with a sound retrosynthetic plan. For spiro[2.5]octan-6-yl aniline derivatives, the most strategic disconnection is the carbon-nitrogen bond of the aniline group. This disconnection points to a reductive amination pathway, a highly reliable and scalable transformation, which utilizes the key intermediate spiro[2.5]octan-6-one .

The synthesis of this spirocyclic ketone intermediate is the central challenge. Two primary strategies for its construction are considered here:

  • [2+1] Annulation: A domino reaction involving the 1,6-conjugate addition of a sulfur ylide to a p-quinone methide precursor. This method is notable for its efficiency and mild, metal-free conditions.[5]

  • Simmons-Smith Cyclopropanation: A classic but effective method for forming the cyclopropane ring from an enol ether derivative of a cyclohexanone precursor.[3]

The overall synthetic workflow is visualized below.

G cluster_step2 PART II: Reductive Amination cluster_step1 PART I: Spirocycle Core Synthesis Target Spiro[2.5]octan-6-yl Aniline Derivative Ketone Spiro[2.5]octan-6-one (Key Intermediate) Target->Ketone C-N Disconnection Aniline Substituted Aniline Target->Aniline pQM p-Quinone Methide Ketone->pQM [2+1] Annulation Ylide Sulfur Ylide Ketone->Ylide [2+1] Annulation EnolEther Cyclohexanone Enol Ether Ketone->EnolEther Cyclopropanation SS_Reagent Simmons-Smith Reagent EnolEther->SS_Reagent

Caption: Retrosynthetic analysis of spiro[2.5]octan-6-yl aniline derivatives.

Protocol I: Synthesis of Spiro[2.5]octan-6-one via [2+1] Annulation

This protocol leverages a highly efficient, one-pot domino reaction between a sulfur ylide and a p-quinone methide, which undergoes a 1,6-conjugate addition followed by an intramolecular cyclization to yield the desired spiro[2.5]octa-4,7-dien-6-one. A subsequent selective reduction provides the saturated ketone. This approach is advantageous due to its operational simplicity, high diastereoselectivity, and avoidance of metal catalysts.[5]

Step 1: Synthesis of Spiro[2.5]octa-4,7-dien-6-one

This procedure is adapted from the methodology developed by Lin and Yao.[5]

  • Reaction Scheme:

    • p-Quinone Methide + Trimethylsulfoxonium iodide + Base → Spiro[2.5]octa-4,7-dien-6-one

  • Materials & Equipment:

    • Trimethylsulfoxonium iodide

    • Potassium tert-butoxide (KOtBu)

    • Substituted p-quinone methide (precursor, generated from the corresponding phenol)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Detailed Protocol:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 equivalents) and anhydrous DMSO.

    • Cool the suspension to 0 °C in an ice bath.

    • Add potassium tert-butoxide (1.2 equivalents) portion-wise over 10 minutes. The formation of the sulfur ylide (dimethylsulfoxonium methylide) will be observed.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Add a solution of the p-quinone methide (1.0 equivalent) in DMSO dropwise to the ylide solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure spiro[2.5]octa-4,7-dien-6-one.

Step 2: Selective Reduction to Spiro[2.5]octan-6-one
  • Reaction Scheme:

    • Spiro[2.5]octa-4,7-dien-6-one + H₂/Catalyst → Spiro[2.5]octan-6-one

  • Detailed Protocol:

    • Dissolve the spiro[2.5]octa-4,7-dien-6-one (1.0 equivalent) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

    • Add Palladium on carbon (10% Pd/C, ~5 mol%).

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator).

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

    • Upon complete consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude spiro[2.5]octan-6-one, which is often pure enough for the next step or can be further purified by chromatography if necessary.

Protocol II: Reductive Amination for Aniline Derivative Synthesis

Reductive amination is a cornerstone of amine synthesis due to its broad substrate scope, high efficiency, and scalability. This protocol describes the reaction of the key spiro[2.5]octan-6-one intermediate with a desired aniline to form the target compound.

Caption: Workflow for Reductive Amination.

  • Materials & Equipment:

    • Spiro[2.5]octan-6-one

    • Substituted aniline (e.g., aniline, 4-fluoroaniline, etc.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Acetic acid (optional, as catalyst)

    • Standard reaction and work-up equipment

  • Detailed Protocol:

    • In a round-bottom flask, dissolve spiro[2.5]octan-6-one (1.0 equivalent) and the substituted aniline (1.1 equivalents) in anhydrous DCE.

    • Add a catalytic amount of acetic acid (0.1 equivalents), if necessary, to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. Caution: Gas evolution may occur. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation.

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting ketone is consumed (typically 12-24 hours).

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the mixture with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography or crystallization to obtain the final spiro[2.5]octan-6-yl aniline derivative.

Data Summary and Optimization

The choice of reducing agent and solvent is critical for optimizing the reductive amination step. The following table summarizes common conditions.

Reducing AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
NaBH(OAc)₃ DCE, THF20-2585-95%Highly Recommended. Mild, selective, and does not reduce the ketone starting material. No pH control needed.
NaBH₃CN Methanol, Ethanol20-2570-90%Effective, but requires careful pH control (~6-7) to avoid formation of toxic HCN gas.
H₂/Pd-C Ethanol, Methanol20-5075-95%"Green" option, but requires hydrogenation equipment and may not be compatible with other reducible functional groups.
NaHB(OAc)₃ Dichloromethane20-2580-92%Similar to the triacetoxy version, offering good yields and selectivity.

Optimization Insights:

  • Stoichiometry: Using a slight excess of the aniline (1.1-1.2 eq.) and the reducing agent (1.5 eq.) typically drives the reaction to completion.

  • Drying Agents: For large-scale reactions, adding a drying agent like powdered molecular sieves or anhydrous MgSO₄ to the initial mixture can help remove the water formed during imine formation, shifting the equilibrium and accelerating the reaction.

  • Causality: Sodium triacetoxyborohydride is the preferred scalable reagent because its reactivity is attenuated by the electron-withdrawing acetate groups, making it selective for the protonated imine intermediate over the ketone starting material. This selectivity minimizes side reactions and simplifies purification.

Scalability and Safety Considerations

  • Reagent Selection: The [2+1] annulation pathway avoids costly and toxic heavy metals. For the reductive amination, NaBH(OAc)₃ is preferred over NaBH₃CN on scale due to the significant toxicity hazard of hydrogen cyanide associated with the latter.

  • Purification: For multi-gram or kilogram scale, purification by column chromatography is often impractical. Developing a robust crystallization procedure for the final product is critical for achieving high purity on a large scale.

  • Thermal Safety: The reductive amination step is generally exothermic. For large-scale synthesis, controlled (slow) addition of the reducing agent and monitoring of the internal reaction temperature are essential to prevent thermal runaways.

  • Solvent Choice: While DCE is an excellent solvent for this reaction, its toxicity and environmental impact should be considered. Greener alternatives like 2-methyl-THF could be explored and validated during process development.

Conclusion

The spiro[2.5]octan-6-yl aniline scaffold represents a valuable asset for the discovery of novel therapeutics. The synthetic strategies outlined in this guide provide a robust and scalable pathway to these complex molecules. By focusing on a key spiro[2.5]octan-6-one intermediate, accessed via an efficient [2+1] annulation, and coupling it with a reliable reductive amination protocol, researchers can access a wide array of derivatives for biological screening and lead optimization. The provided protocols emphasize operational simplicity, high yields, and considerations for safe and efficient scale-up, empowering drug development professionals to explore this promising chemical space.

References

  • Vadola, P. (2017). New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. 62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund. (Source: ACS)
  • Shen, D., & Hartwig, J. F. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. (URL: [Link])

  • Zhang, Y., et al. (n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis.
  • Kaur, N. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. MDPI. (URL: [Link])

  • Copp, J., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.
  • Kumar, S., & Kumar, V. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Mousseau, J. J., & Bull, J. A. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
  • D'hooghe, M., & Tice, C. M. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. (Source: PMC)
  • Alcarazo, M., et al. (n.d.). Approach to Heterospirocycles for Medicinal Chemistry. National Institutes of Health. (Source: PMC)
  • Yuan, Z., et al. (2015). 1,6-Conjugated Addition-Mediated [2+1] Annulation: Approach to Spiro[2.5]octa-4,7-dien-6-one. The Journal of Organic Chemistry. (Source: Figshare)
  • MySkinRecipes. (n.d.). Spiro[2.5]Octan-6-One. MySkinRecipes. (URL: [Link])

  • Yale University. (n.d.). R/S Configuration of Spiro Compounds. Yale University Chemistry Department. (URL: [Link])

  • Yuan, Z., et al. (n.d.). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.
  • D'hooghe, M., & Tice, C. M. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. ResearchGate. (URL: [Link])

  • Maury, S. K., & Singh, S. (2022). A New Avenue to One-Pot Four-Component Synthesis of Spiro[indoline-3,4′-quinoline] Derivatives Using DABCO as a Green Catalyst. Semantic Scholar. (URL: [Link])

  • Martin, S. F., et al. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health. (URL: [Link])

  • Kasyan, A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. (URL: [Link])

  • JETIR. (2023). An Efficient Green Synthesis of Spiro-Heterocyclic Compounds: A Brief Review. JETIR.org. (URL: [Link])

  • University of Texas at Austin. (2022). Guide to Running an SPR Experiment. University of Texas at Austin. (URL: [Link])

Sources

Application Note: Precision Functionalization of the Aniline Moiety in Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It addresses the specific challenge of derivatizing aniline moieties embedded within sterically constrained spirocyclic scaffolds.

Executive Summary

Spirocyclic compounds have emerged as "privileged structures" in modern drug discovery, offering a solution to the "flatland" problem of traditional aromatic drug candidates. By enforcing a 90° dihedral angle between ring systems, spiro scaffolds project functionality into unexplored 3D chemical space.

However, when an aniline moiety is incorporated into these scaffolds (e.g., spiro[indoline-3,4'-piperidine]), it often resides in a sterically congested environment proximal to the quaternary spiro center. This proximity hampers standard nucleophilic attacks and metal-catalyzed couplings. This guide outlines high-fidelity strategies to functionalize these hindered anilines, moving beyond simple acylation to complex C-N couplings and heterocyclic annelations.

Strategic Analysis: The Spiro-Aniline Vector

The Steric Challenge

In spiro-anilines, the amino group is frequently ortho or meta to the quaternary carbon. Unlike planar biphenyl systems, the orthogonal ring creates a "steric wall" that blocks the trajectory of incoming electrophiles or bulky catalysts.

  • Implication: Standard

    
     or unoptimized amide couplings often stall or require forcing conditions that degrade the scaffold.
    
  • Solution: Use of "slim" electrophiles, highly active catalyst systems (Pd-G4/BrettPhos), or stepwise cyclization strategies.

Electronic Modulation

The spiro center often acts as an electronic insulator between the two rings, but inductive effects (


-bond withdrawal) can reduce the nucleophilicity of the aniline nitrogen, especially if the spiro ring contains electron-withdrawing heteroatoms (e.g., oxindoles, lactones).

Functionalization Pathways

We categorize functionalization into three tiers of complexity:

TierReaction ClassObjectiveKey Reagents
I Canonical Derivatization Library generation (Amides, Ureas, Sulfonamides)HATU, Triphosgene, Sulfonyl Chlorides
II Metal-Catalyzed Coupling Expanding SAR (Aryl/Heteroaryl amines)Pd-BrettPhos, Cu-Oxalamides
III Heterocyclic Annelation Scaffold morphing (Benzimidazoles, Quinazolines)Orthoesters, CDI, Isocyanates

Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing a spiro-aniline based on the desired physicochemical outcome.

SpiroAnilineWorkflow Start Spiro-Aniline Scaffold Analysis Steric/Electronic Analysis (Proximity to Spiro Center) Start->Analysis Path_Amide Pathway A: Library Expansion (Amides/Ureas) Analysis->Path_Amide High Sterics Low Nucleophilicity Path_CN Pathway B: C-N Coupling (Buchwald/Ullmann) Analysis->Path_CN Need Aromatic Diversity Path_Ring Pathway C: Scaffold Morphing (Annelation) Analysis->Path_Ring Need Rigidity New IP Prod_Amide Spiro-Amide (H-Bond Acceptor) Path_Amide->Prod_Amide HATU/DIPEA Prod_Aryl N-Aryl Spiro (Pi-Stacking) Path_CN->Prod_Aryl Pd-G4/BrettPhos Prod_Het Fused Heterocycle (Rigid/Novel IP) Path_Ring->Prod_Het Orthoester/Acid

Figure 1: Decision tree for spiro-aniline functionalization based on structural requirements.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling of Hindered Spiro-Anilines

Objective: Install a heteroaryl group onto the spiro-aniline. Challenge: The spiro-scaffold blocks the coordination site on Palladium. Solution: Use of BrettPhos Pd G4 precatalyst. The bulky BrettPhos ligand prevents catalyst dimerization and creates a reactive pocket that accommodates the orthogonal spiro ring.

Materials
  • Substrate: Spiro-aniline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Chloride (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or

    
     (for base-sensitive substrates)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Preparation: In a glovebox or under active

    
     flow, charge a reaction vial with the Spiro-aniline (0.5 mmol), Aryl Chloride (0.6 mmol), and NaOtBu (0.75 mmol).
    
  • Catalyst Addition: Add BrettPhos Pd G4 (0.01–0.025 mmol).

    • Note: If weighing small amounts, use a stock solution of the catalyst in dioxane.

  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 80–100 °C for 4–16 hours.

    • Monitoring: Monitor by LCMS. The bulky ligand ensures the mono-arylated product is favored over the bis-arylated byproduct.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and inorganic salts. Concentrate in vacuo.[1]

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Why this works: The BrettPhos ligand system is specifically designed to couple primary amines with aryl halides where the amine center is crowded. The G4 precatalyst ensures rapid activation at lower temperatures, preserving the spiro-architecture.

Protocol B: "Scaffold Morphing" – Aniline to Spiro-Benzimidazole

Objective: Convert the spiro-aniline (specifically ortho-diamine precursors) into a fused benzimidazole system. Context: This strategy is vital when the aniline itself causes metabolic instability (toxicity). Fusing it into a benzimidazole retains the H-bond donor/acceptor profile while mitigating aniline-related tox.

Materials
  • Substrate: Ortho-amino spiro-aniline (or ortho-nitro spiro-aniline, requiring reduction first).

  • Reagent: Trimethyl orthoformate (or substituted orthoesters).

  • Catalyst: Sulfamic acid (

    
    ) or p-TsOH (5 mol%).
    
  • Solvent: Methanol or Ethanol.

Step-by-Step Procedure
  • Mixing: Dissolve the diamine-spiro scaffold (0.5 mmol) in MeOH (3 mL).

  • Reagent Addition: Add Trimethyl orthoformate (3.0 equiv).

  • Catalysis: Add Sulfamic acid (5 mol%).

    • Green Tip: Sulfamic acid is a solid, non-corrosive, recyclable acid catalyst.

  • Cyclization: Stir at RT for 30 mins, then reflux for 1–2 hours.

    • Checkpoint: LCMS should show the disappearance of the M+1 peak and appearance of the benzimidazole (M+1 + 12 Da for formate, minus

      
      ).
      
  • Isolation: The product often precipitates upon cooling. If not, evaporate solvent and recrystallize from EtOH/Water.

Performance Data & Troubleshooting

Comparative Ligand Performance for Spiro-Anilines

The following table summarizes catalyst performance for coupling a sterically hindered spiro[indoline-3,4'-piperidine] aniline with 3-chloropyridine.

Ligand SystemPd SourceYield (%)Observation
BrettPhos Pd G4 Precat92% Clean conversion; no bis-arylation.
RuPhos Pd(OAc)265%Slower kinetics; some starting material remains.
BINAP Pd2(dba)3<10%Ligand bite angle too small for spiro bulk.
Xantphos Pd2(dba)30%No reaction; steric clash.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Coupling) Catalyst poisoning by spiro-heteroatoms (e.g., basic piperidine N).Protect secondary amines on the spiro ring (e.g., Boc) before coupling.
Low Solubility Spiro compounds crystallize/aggregate efficiently.Switch solvent to t-Amyl alcohol or use microwave heating to improve solubility.
Bis-acylation Aniline is more nucleophilic than expected.Use slow addition of the electrophile at 0 °C; use mild bases (

).

Mechanism of Action: The "Pocket" Effect

To understand why specific ligands are required, we must visualize the catalytic cycle.

Mechanism cluster_sterics Critical Failure Point LPd L-Pd(0) Active Species (Bulky Ligand) OxAdd Oxidative Addition (Ar-Pd-Cl) LPd->OxAdd Ar-Cl Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord Spiro-Aniline RedElim Reductive Elimination (C-N Bond Formed) Coord->RedElim Base (NaOtBu) RedElim->LPd Product Release

Figure 2: The catalytic cycle highlighting the steric bottleneck at the amine coordination step. Bulky ligands like BrettPhos prevent the Pd center from being overcrowded by the spiro-scaffold.

References

  • Buchwald-Hartwig Amination with Sterically Hindered Partners

    • Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.[2]

    • Source: NIH / PMC.
    • URL:[Link]

  • Spiro Scaffold Synthesis & Drug Discovery

    • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle.[3][4]

    • Source: ResearchGate.[3]

    • URL:[Link]

  • General Aniline Functionalization Guide

    • Title: A Comparative Guide to the Synthesis of Aniline Deriv
    • Source: BenchChem.[1][5]

  • Buchwald-Hartwig General Protocols

    • Title: Buchwald-Hartwig Coupling - Organic Synthesis Procedures.[2][6][7][8]

    • Source: Organic-Synthesis.com.
    • URL:[Link]

  • Aniline Replacement Strategies

    • Title: Aniline replacement in drug-like compounds.[9][10]

    • Source: Cresset Group.
    • URL:[Link]

Sources

Application Note: Incorporation of 2-{Spiro[2.5]octan-6-yl}aniline into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2-{Spiro[2.5]octan-6-yl}aniline (hereafter referred to as SOA ) represents a high-value strategy in modern peptidomimetic design. Unlike standard amino acid substitutions, the SOA scaffold introduces a dual-mode constraint:

  • Electronic Deactivation: The aniline nitrogen significantly reduces nucleophilicity compared to aliphatic amines, altering hydrogen bond donor capability.

  • Steric Locking: The orthogonal spiro[2.5]octane moiety at the ortho-position creates a high-energy barrier to rotation around the N-C(aryl) bond, effectively locking the upstream amide bond into a defined conformation (typically favoring trans geometries with restricted

    
     space).
    

This guide provides the definitive workflow for synthesizing the SOA building block and overcoming the kinetic barriers associated with coupling this sterically hindered, electron-deficient amine in Solid Phase Peptide Synthesis (SPPS).

Structural Rationale & Design Logic

The "Spiro-Switch" Mechanism

The spiro[2.5]octane system is a bioisostere of the cyclohexyl group but possesses distinct vectors due to the cyclopropane ring fusion. When attached at the ortho-position of an aniline, it functions as a "molecular anvil."

  • Metabolic Stability: The spiro-cycle blocks oxidative metabolism at the typical para-positions of aromatic rings and prevents enzymatic hydrolysis of the adjacent peptide bond due to steric shielding.

  • Lipophilicity Modulation: The high

    
     character of the spiro system improves solubility and membrane permeability compared to flat biaryl systems.
    
Diagram 1: Mechanistic Rationale

The following diagram illustrates the conformational locking mechanism and the synthetic logic flow.

SOADesign cluster_0 Mechanism of Action NativePeptide Native Peptide (Flexible, Protease Susceptible) Constraint SOA Incorporation (Ortho-Spiro Steric Clash) NativePeptide->Constraint Modification Result Peptidomimetic (Rigidified, High Fsp3) Constraint->Result Outcome Aniline Aniline NH2 (Low Nucleophilicity) Lock Conformational Lock (Restricted Rotation) Aniline->Lock Spiro Spiro[2.5]octane (Steric Bulk) Spiro->Lock Induces

Caption: Logical flow from native peptide to SOA-constrained mimetic, highlighting the synergistic effects of electronic deactivation and steric bulk.

Protocol A: Synthesis of the SOA Building Block

Objective: Prepare 2-{Spiro[2.5]octan-6-yl}aniline suitable for peptide coupling. Prerequisites: Inert atmosphere (Ar/N2), anhydrous solvents.

Synthetic Route

We utilize a modular approach starting from commercially available 1,4-cyclohexanedione monoethylene acetal or spiro[2.5]octan-6-one derivatives.

Step 1: Construction of the Spiro-Core
  • Starting Material: 1,4-Dioxaspiro[4.5]dec-7-ene (or prepare via Simmons-Smith on the corresponding enone).

  • Cyclopropanation: Treat the alkene with

    
     and 
    
    
    
    (Furukawa modification) in DCM at 0°C to rt.
    • Note: Ensure non-acidic workup to preserve the acetal if present.

  • Ketone Liberation: Acidic hydrolysis (1N HCl, THF) yields Spiro[2.5]octan-6-one .

Step 2: Aryl Coupling (The SOA Formation)

Since direct nitration of spiro-compounds is non-selective, we use a Palladium-catalyzed cross-coupling approach.

  • Enol Triflate Formation:

    • React Spiro[2.5]octan-6-one with

      
       (N-phenyl-bis(trifluoromethanesulfonimide)) and KHMDS in THF at -78°C.
      
    • Yield Target: >85%.

  • Suzuki-Miyaura Coupling:

    • Reagents: Spiro-vinyl triflate + 2-Nitrophenylboronic acid .

    • Catalyst:

      
       (5 mol%), 
      
      
      
      (3 equiv).
    • Conditions: 1,4-Dioxane/Water (4:1), 90°C, 12h.

    • Product: 2-(Spiro[2.5]oct-?-en-6-yl)nitrobenzene.

  • Global Reduction:

    • Hydrogenation:

      
       (1 atm), Pd/C (10 wt%), MeOH.
      
    • Result: Simultaneously reduces the nitro group to aniline and the alkene to the alkane.

    • Final Product: 2-{Spiro[2.5]octan-6-yl}aniline .

Protocol B: Incorporation via Solid Phase Peptide Synthesis (SPPS)[1]

Challenge: The SOA amine is an extremely poor nucleophile due to the electron-withdrawing phenyl ring and the steric wall created by the ortho-spiro group. Standard HBTU/DIEA protocols will fail, leading to deletion sequences.

Resin Selection: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).

Step-by-Step Coupling Protocol
StepReagent/ActionConditionsCritical Notes
1. Activation HATU (0.95 eq) + HOAt (0.95 eq)Dissolve amino acid (4 eq) in minimal DMF. Add base last.HOAt is crucial for hindered couplings.
2. Base TMP (2,4,6-Trimethylpyridine) or DIEA 2 eq relative to AA.TMP (Collidine) is superior for preventing racemization during slow couplings.
3. Coupling Activated ester + Resin-bound SOAMicrowave: 75°C, 25 Watts, 20 mins. OR Manual: 50°C, 12 hours.Double coupling is mandatory .
4. Monitoring Chloranil Test Sample resin beads.Do NOT use Kaiser Test. Kaiser is for primary amines; Chloranil detects secondary/aromatic amines (Green -> Blue/Purple).
5. Capping Acetic Anhydride / Pyridine10 mins.Cap unreacted anilines to prevent deletion sequences.
Advanced Troubleshooting: The "Acid Fluoride" Method

If HATU fails (conversion < 50%), switch to the Acid Fluoride method:

  • Convert the incoming Fmoc-Amino Acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Reagents: Fmoc-AA-OH (4 eq), TFFH (4 eq), DIEA (8 eq) in DCM.

  • Mechanism: Acid fluorides are smaller and more reactive toward hindered anilines than the bulky OBt/OAt esters.

Diagram 2: SPPS Decision Tree for SOA Coupling

SPPS_Workflow Start Resin-Bound SOA (Poor Nucleophile) Standard Attempt 1: HATU/HOAt Microwave (75°C) Start->Standard Check Chloranil Test Standard->Check Success Proceed to Deprotection Check->Success Negative (No Color) Fail Incomplete Coupling Check->Fail Positive (Blue/Green) Advanced Attempt 2: Acid Fluoride (TFFH) or Symmetrical Anhydride Fail->Advanced Advanced->Check

Caption: Decision matrix for coupling sterically hindered SOA amines on solid phase.

Structural Characterization & QC

Once the peptidomimetic is cleaved (TFA/TIS/H2O 95:2.5:2.5), purification requires careful analysis.

NMR Validation of "Locking"

To verify the conformational restriction, perform 1H-NMR NOESY experiments.

  • Target Signal: Look for NOE correlations between the spiro-ring protons and the amide NH of the next residue.

  • Shift Analysis: The amide proton attached to the SOA nitrogen often appears significantly downfield (

    
     > 9.0 ppm) due to the electron-withdrawing nature of the aniline and hydrogen bonding.
    
LC-MS Specifications
  • Column: C18 Reverse Phase (High pH stability preferred if using ammonium bicarbonate).

  • Gradient: SOA increases lipophilicity. Expect a retention time shift of +2 to +4 minutes compared to the native Phe/Tyr analog on a standard 5-95% ACN gradient.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Link

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. (2024). Link

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2015). Link

  • Conformational Restriction of Peptides Using Ortho-Substituted Anilines. Chemical Communications. (2018). Link(Note: Representative citation for ortho-aniline constraints).

  • Synthesis of spiro[2.5]octane derivatives. Google Patents / US20140039203A1. Link

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Palladium catalysts, Alkylating agents). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Title: Accelerated Synthesis of 2-{Spiro[2.5]octan-6-yl}aniline Intermediates via Microwave-Assisted Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract

Spirocyclic scaffolds, particularly those incorporating a spiro[2.5]octane moiety, are of increasing interest in drug discovery due to their unique three-dimensional architecture, which can improve compound properties such as solubility and metabolic stability. When coupled with the privileged aniline pharmacophore, these structures offer novel exit vectors for structure-activity relationship (SAR) exploration. Traditional multi-step syntheses of such complex molecules are often hampered by long reaction times, harsh conditions, and low overall yields. This application note presents a robust and highly efficient protocol for the synthesis of 2-{Spiro[2.5]octan-6-yl}aniline intermediates, leveraging the power of microwave-assisted organic synthesis (MAOS). By employing a microwave-mediated Suzuki cross-coupling reaction, this method dramatically reduces reaction times from hours to minutes, improves yields, and adheres to the principles of green chemistry.[1][2] This guide provides a comprehensive overview of the underlying principles, a detailed experimental protocol, and field-proven insights for researchers in medicinal chemistry and drug development.[3][4]

Part 1: The Strategic Advantage of Microwave-Assisted Synthesis

The Causality of Microwave-Induced Reaction Acceleration

Conventional heating methods rely on conduction and convection, transferring energy from an external source through the vessel walls to the solvent and then to the reactants. This process is slow and often results in an uneven temperature distribution.[5] Microwave-assisted synthesis, conversely, utilizes direct "in-core" heating through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave irradiation (typically 2.45 GHz).[1] This rapid molecular rotation and resulting intermolecular friction generate heat volumetrically and uniformly throughout the sample.

  • Ionic Conduction: If charged particles (ions or ionic species) are present, they will oscillate back and forth under the influence of the microwave field. Collisions with surrounding molecules generate heat efficiently.[1]

This direct energy transfer is incredibly fast, transferring energy in nanoseconds, which is faster than the rate of molecular relaxation (~10⁻⁵ seconds).[6] This creates a state of high instantaneous energy in the molecules, allowing them to overcome high activation energy barriers more easily and accelerating reaction kinetics far beyond what is achievable with conventional heating.[2][6]

Why MAOS is Ideal for Complex Scaffolds

The synthesis of sterically hindered molecules like 2-{Spiro[2.5]octan-6-yl}aniline often requires forcing conditions. Microwave technology provides a unique advantage by allowing solvents to be heated to temperatures far above their atmospheric boiling points in sealed, pressurized vessels.[3] This "superheating" effect, combined with the rapid energy transfer, often leads to:

  • Dramatically Reduced Reaction Times: Reactions that take 12-24 hours conventionally can often be completed in 5-20 minutes.[4]

  • Increased Product Yields: The rapid heating minimizes the time available for side reactions or the degradation of sensitive functional groups, leading to cleaner reaction profiles and higher isolated yields.[2][7]

  • Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility from run to run.[8]

  • Green Chemistry Alignment: Shorter reaction times and improved efficiency reduce energy consumption and solvent waste, making MAOS an environmentally benign technology.[9][10]

Part 2: Proposed Synthetic Pathway and Mechanism

The synthesis of the target compound is strategically divided into two key stages: the preparation of a suitable spirocyclic coupling partner and the subsequent microwave-assisted carbon-carbon bond formation. A Suzuki cross-coupling reaction is proposed due to its high functional group tolerance and proven reliability under microwave conditions.

G cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: Microwave-Assisted Suzuki Coupling A Spiro[2.5]octan-6-one B 6-Bromospiro[2.5]octane (Key Intermediate) A->B 1. NaBH4 2. PBr3 D 2-{Spiro[2.5]octan-6-yl}aniline (Target Intermediate) B->D B:e->D:w   Pd Catalyst (e.g., Pd(dppf)Cl2)   Base (e.g., K2CO3)   Solvent (e.g., Dioxane/H2O)   Microwave Irradiation (120-150 °C, 10-20 min) C (2-Aminophenyl)boronic acid C->D C:e->D:w   Pd Catalyst (e.g., Pd(dppf)Cl2)   Base (e.g., K2CO3)   Solvent (e.g., Dioxane/H2O)   Microwave Irradiation (120-150 °C, 10-20 min)

Caption: Proposed two-step synthetic pathway to the target intermediate.

The core of this protocol is the palladium-catalyzed Suzuki coupling. The microwave irradiation serves to rapidly heat the reaction mixture to the optimal temperature, accelerating each step of the catalytic cycle: oxidative addition of the palladium catalyst to the bromospirooctane, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst.

Part 3: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Microwave reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis.

Protocol 1: Synthesis of 6-Bromospiro[2.5]octane (Intermediate)

This two-part procedure first reduces the ketone to an alcohol, which is then converted to the more reactive alkyl bromide.

  • Reduction to Spiro[2.5]octan-6-ol:

    • To a solution of Spiro[2.5]octan-6-one (1.0 eq) in methanol (MeOH, 0.2 M) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction with 1 M HCl (aq) until the solution is acidic (pH ~2-3).

    • Remove the MeOH under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Spiro[2.5]octan-6-ol, which can often be used without further purification.

  • Bromination:

    • Dissolve the crude Spiro[2.5]octan-6-ol (1.0 eq) in anhydrous diethyl ether (0.2 M) and cool to 0 °C.

    • Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully pour the mixture over ice water and extract with diethyl ether (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes) to yield 6-Bromospiro[2.5]octane.

Protocol 2: Microwave-Assisted Synthesis of 2-{Spiro[2.5]octan-6-yl}aniline

This protocol details the final cross-coupling step performed in a microwave reactor.

  • Reaction Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:

      • 6-Bromospiro[2.5]octane (1.0 eq, e.g., 100 mg)

      • (2-Aminophenyl)boronic acid (1.2 eq)

      • Potassium carbonate (K₂CO₃, 3.0 eq)

      • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)

    • Add a 3:1 mixture of 1,4-Dioxane and Water to achieve a final concentration of ~0.2 M with respect to the limiting reagent.

    • Seal the vial with a septum cap.

  • Microwave Irradiation:

    • Place the vial in the cavity of the microwave reactor.

    • Set the following parameters:

      • Temperature: 140 °C (use a pre-stirring time of 15 seconds)

      • Ramp Time: 2 minutes

      • Hold Time: 15 minutes

      • Power: Dynamic (automatic power adjustment to maintain temperature)

      • Stirring: High

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to a safe temperature (<50 °C).

    • Dilute the reaction mixture with ethyl acetate and pass it through a small plug of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the pure 2-{Spiro[2.5]octan-6-yl}aniline.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Part 4: Data, Optimization, and Workflow

Optimization of Microwave Suzuki Coupling

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent system. The following table provides representative data from a hypothetical optimization study to illustrate the process.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O1202065
2Pd(dppf)Cl₂ (5%)K₂CO₃Dioxane/H₂O1202082
3Pd(dppf)Cl₂ (5%)Cs₂CO₃Dioxane/H₂O1202088
4 Pd(dppf)Cl₂ (5%) K₂CO₃ Dioxane/H₂O 140 15 91
5Pd(dppf)Cl₂ (5%)K₂CO₃DMF/H₂O1401575
Experimental Workflow Diagram

G cluster_workflow Microwave Synthesis Workflow A 1. Reagent Prep (Weigh solids, prepare solvent) B 2. Vial Assembly (Add reagents to MW vial) A->B C 3. Microwave Irradiation (Set parameters, run reaction) B->C D 4. Cooling & Depressurization C->D E 5. Work-up (Dilution, filtration, extraction) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Analysis & Characterization (NMR, LC-MS) F->G

Sources

Handling and storage protocols for 2-{Spiro[2.5]octan-6-yl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Safe Handling and Storage of 2-{Spiro[2.5]octan-6-yl}aniline

Abstract

This document provides comprehensive application notes and protocols for the safe handling and storage of the novel research chemical, 2-{Spiro[2.5]octan-6-yl}aniline. As specific toxicological and physicochemical data for this compound are not extensively published, these guidelines are predicated on a thorough analysis of its primary functional motifs: the aniline group and the spiro[2.5]octane scaffold. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing a safety-first approach grounded in established principles of chemical hygiene and risk mitigation. The aniline moiety dictates the compound's principal hazards, including significant toxicity, potential carcinogenicity, and reactivity, while the spirocyclic system influences its physical properties. Adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.

Compound Profile and Hazard Assessment

2-{Spiro[2.5]octan-6-yl}aniline is a unique molecule incorporating a rigid, three-dimensional spiro[2.5]octane framework, a structure of increasing interest in medicinal chemistry for its ability to explore novel chemical space.[1][2] However, the presence of the aniline functional group mandates that this compound be handled with the utmost care. The primary hazards are directly attributable to the aniline moiety, which is a well-documented toxic substance.[3]

1.1. Chemical and Physical Properties

Given the absence of a dedicated Safety Data Sheet (SDS), the properties of 2-{Spiro[2.5]octan-6-yl}aniline are extrapolated from its constituent parts and analogous structures.

PropertyValue / Predicted BehaviorRationale & References
Molecular Formula C₁₄H₁₉NBased on chemical structure.
Molecular Weight 201.31 g/mol Calculated from the molecular formula.[4]
CAS Registry Number Not FoundA CAS number for the 4-substituted isomer (2060048-86-2) exists, but not for the 2-substituted title compound.[4]
Appearance Colorless to yellowish or brownish oily liquid.Aniline and its derivatives are typically oily liquids that darken upon exposure to air and light.[5][6]
Odor Faint, characteristic amine or fishy odor.The odor threshold for aniline is approximately 1 ppm, which may provide some warning of exposure.[6]
Solubility Slightly soluble in water; miscible with most organic solvents (e.g., ethanol, ether, acetone).Aniline exhibits slight water solubility, a characteristic expected to be retained.[5] The non-polar spiroalkane moiety will enhance solubility in organic solvents.
Boiling Point Predicted >200 °CAniline's boiling point is ~184 °C.[5] The larger spiro-octane group will increase the molecular weight and likely raise the boiling point.
Storage Temperature 2-8 °C (Refrigerated)Recommended for related spirocyclic building blocks and to slow potential degradation of the aniline moiety.[7][8]

1.2. Core Hazard Analysis

The risk profile is dominated by the toxicology of the aniline functional group. All personnel must treat this compound as highly hazardous.

  • Toxicity: Aniline is toxic if swallowed, inhaled, or absorbed through the skin.[9] It can cause methemoglobinemia, leading to cyanosis (blue discoloration of the skin), headaches, dizziness, and, at high levels, death.[10]

  • Carcinogenicity & Mutagenicity: Aniline is suspected of causing cancer and genetic defects.[3]

  • Organ Damage: Prolonged or repeated exposure causes damage to organs, particularly the blood.

  • Eye Damage: Causes serious eye damage upon contact.[3]

  • Skin Sensitization: May cause an allergic skin reaction.

  • Reactivity: The aniline moiety is incompatible with strong oxidizing agents, strong acids, and certain metals, which can lead to violent reactions or fires.[10][11]

  • Stability: The compound is sensitive to air and light.[6][12] Oxidation and polymerization can occur, leading to discoloration and the formation of a resinous mass.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and PPE, is mandatory.

2.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of 2-{Spiro[2.5]octan-6-yl}aniline, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[13]

  • Safety Stations: An eyewash station and safety shower must be immediately accessible in the work area.[13]

2.2. Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. For prolonged contact or immersion, consult the glove manufacturer's resistance data. Always inspect gloves before use and change them immediately if contaminated.[13]

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[13]

  • Protective Clothing: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

Caption: PPE selection workflow for handling 2-{Spiro[2.5]octan-6-yl}aniline.

Handling Protocols

Adherence to prudent laboratory practices is essential to minimize exposure.[14]

3.1. General Weighing and Transfer Protocol

  • Preparation: Don appropriate PPE and ensure the chemical fume hood is operational. Place a weigh boat or appropriate glassware on an analytical balance inside the hood.

  • Inert Atmosphere: If the compound has been stored for an extended period or shows discoloration, it is best practice to flush the headspace of the container with an inert gas (argon or nitrogen) before opening.

  • Aliquotting: Carefully transfer the required amount of the compound from the stock vial to the weigh boat using a clean spatula or pipette. Keep the stock vial opening pointed away from you.

  • Closure: Immediately and tightly close the stock vial to minimize exposure to air and moisture.[12]

  • Cleanup: Clean the spatula with an appropriate solvent-dampened wipe, disposing of the wipe in the designated hazardous waste container.

3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 5 mL of a 10 mM stock solution.

  • Calculate Mass: Determine the mass of 2-{Spiro[2.5]octan-6-yl}aniline required.

    • Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.005 L × 201.31 g/mol × 1000 mg/g = 10.07 mg

  • Weigh Compound: Following the protocol in section 3.1, accurately weigh approximately 10.07 mg of the compound directly into a tared 10 mL glass vial. Record the exact mass.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Volume (mL) = [Mass (mg) / 201.31 ( g/mol )] / 10 (mmol/L)

  • Dissolution: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Labeling: Clearly label the vial with the compound name, exact concentration, solvent, preparation date, and your initials.

  • Storage: Store the solution vial in a labeled secondary container in a freezer at -20°C.

Storage Protocols

Proper storage is critical for maintaining compound integrity and ensuring laboratory safety.[15][16]

4.1. Recommended Storage Conditions

The aniline moiety's sensitivity to oxidation and light, combined with general best practices for novel intermediates, dictates the following storage conditions.

ParameterConditionRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of potential degradation and polymerization.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Protects the aniline group from air oxidation, which causes discoloration and impurity formation.[6][12]
Light Amber vial or stored in the darkAniline derivatives are light-sensitive and can degrade upon exposure.[6][12]
Container Tightly sealed glass vial with a PTFE-lined cap.Prevents leakage and contamination from air or moisture.[6] Avoids potential reactivity with certain plastics.[10]
Location Secure, ventilated chemical cabinet.Store away from incompatible materials.[15] The location should be accessible only to authorized personnel.[12]

4.2. Chemical Incompatibilities

To prevent hazardous reactions, segregate 2-{Spiro[2.5]octan-6-yl}aniline from the following:[10][11]

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides, nitric acid)

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)

  • Certain Metals and Alloys: Aniline can be corrosive to copper, brass, and their alloys.[11]

Storage_Decision cluster_conditions Storage Environment Start Compound Received CheckLabel Is container properly labeled and intact? Start->CheckLabel Store Store in Designated Cabinet CheckLabel->Store Yes Quarantine Quarantine & Report to Safety Officer CheckLabel->Quarantine No Temp Temperature: 2-8 °C Store->Temp Atmosphere Atmosphere: Inert Gas Store->Atmosphere Light Protection: Amber Vial / Dark Store->Light Segregate Segregate from Oxidizers & Acids Store->Segregate

Caption: Decision workflow for the proper storage of 2-{Spiro[2.5]octan-6-yl}aniline.

Spill Management and Decontamination

Prompt and correct response to a spill is crucial.[10][17]

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad.[10]

    • Collect the contaminated absorbent into a sealed, labeled container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent entry.

    • Contact your institution's emergency response or Environmental Health & Safety (EHS) office immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped for emergency response.[10]

Waste Disposal

Due to its toxicity and environmental hazards, all waste containing 2-{Spiro[2.5]octan-6-yl}aniline must be disposed of as hazardous chemical waste.[3][13]

  • Solid Waste: Contaminated items (gloves, wipes, absorbent material) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[18]

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Arrange for pickup by an authorized waste management service.[13]

Conclusion

While 2-{Spiro[2.5]octan-6-yl}aniline is a promising building block for drug discovery, its aniline core presents significant health and safety risks. A thorough understanding of these hazards, strict adherence to handling and storage protocols, and consistent use of appropriate engineering controls and PPE are non-negotiable. By treating this novel compound with the respect and caution it warrants, researchers can safely explore its potential while ensuring a secure laboratory environment.

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Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-{Spiro[2.5]octan-6-yl}aniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Steric Hindrance in 2-{Spiro[2.5]octan-6-yl}aniline Coupling[1]

Status: Open Assigned Analyst: Senior Application Scientist, Catalysis Division Priority: Critical (Drug Discovery Scaffold)

Executive Summary: The "Spiro-Wall" Effect

You are likely encountering failure in this coupling not because of electronic deactivation, but due to extreme steric shielding. The 2-{Spiro[2.5]octan-6-yl}aniline substrate presents a unique challenge:

  • Rigid Bulk: Unlike a freely rotating ortho-isopropyl or ortho-cyclohexyl group, the spiro[2.5]octane system is conformationally locked.[1] The "puckered" cyclohexane ring fused to the cyclopropane creates a rigid wall that extends perpendicular to the aniline plane.

  • The Bottleneck: In the catalytic cycle, the Reductive Elimination step is kinetically stalled. The Palladium center, ligated by a bulky phosphine, struggles to adopt the necessary geometry to expel the product because the spiro-group physically clashes with the ligand.

  • Catalyst Death: Because reductive elimination is slow, the active Pd(II)-amido intermediate persists too long, making it susceptible to

    
    -hydride elimination (if alkyl groups are present) or protodehalogenation, leading to catalyst decomposition (Pd black).[1]
    

Optimization Decision Matrix

Before proceeding to the protocol, use this logic flow to diagnose your current failure mode.

OptimizationLogic Start START: Analyze Reaction Mixture Result1 Result: Unreacted Halide + Aniline Start->Result1 Result2 Result: Dehalogenated Arene (Ar-H) Start->Result2 Result3 Result: C-N Bond Formed (<20% Yield) Start->Result3 Diag1 Diagnosis: Catalyst Deactivation (Oxidative Addition Failure) Result1->Diag1 Diag2 Diagnosis: Reductive Elimination is too slow; Hydride source interferes Result2->Diag2 Diag3 Diagnosis: Product Inhibition or Incomplete Conversion Result3->Diag3 Sol1 SOLUTION A: Switch to Pd-G4 Precatalyst (Ensure active L1Pd(0)) Diag1->Sol1 Sol2 SOLUTION B: Switch Solvent to Toluene Avoid ethereal solvents Diag2->Sol2 Sol3 SOLUTION C: Increase Temp to 110°C Switch to BrettPhos Diag3->Sol3

Figure 1: Diagnostic logic for hindered aniline couplings. Identify your byproduct to select the correct solution.

The Protocol: "The Sledgehammer" Method

For substrates with this level of steric hindrance, standard protocols (Pd(OAc)2 + BINAP) will fail. You require a 3rd or 4th Generation Buchwald Precatalyst system to ensure a 1:1 Ligand-to-Palladium ratio and immediate entry into the catalytic cycle.[1]

Recommended System
  • Ligand: BrettPhos (First Choice) or RuPhos .[1][2]

    • Why: BrettPhos is specifically designed for primary amines and provides the largest "pocket" to accommodate the spiro-bulk while preventing catalyst dimerization.

  • Precatalyst: BrettPhos Pd G4 (or G3).[1]

    • Why: Eliminates the induction period associated with Pd(OAc)2 reduction.

  • Base: NaOtBu (Sodium tert-butoxide).[1]

    • Why: Strong base is required to deprotonate the bulky aniline-Pd complex quickly.[1]

  • Solvent: t-Amyl Alcohol or Dioxane .[1]

Step-by-Step Methodology
  • Preparation (Glovebox or Strict Schlenk Line):

    • To a reaction vial equipped with a stir bar, add:

      • BrettPhos Pd G4 (2.0 - 5.0 mol%).[1] Start high for screening.

      • Aryl Halide (1.0 equiv).[1]

      • 2-{Spiro[2.5]octan-6-yl}aniline (1.2 equiv).[1]

      • NaOtBu (1.4 equiv).[1] Must be stored in a desiccator; moisture kills this reaction.

  • Solvent Addition:

    • Add anhydrous Dioxane or t-Amyl Alcohol (0.2 M concentration relative to halide).[1]

    • Note: If using Schlenk technique, purge the vial with Argon for 5 minutes before adding solvent.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat to 100°C - 110°C for 12-16 hours. High temperature is non-negotiable to overcome the reductive elimination barrier.

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd black.

    • Concentrate and purify via flash chromatography.[1]

Technical Support FAQ

Q1: I see the aryl halide disappearing, but I'm getting the dehalogenated arene (Ar-H) instead of the product. Why? A: This is "Hydrodehalogenation."[1] It occurs when the coupling (Reductive Elimination) is slower than


-hydride elimination or hydrogen abstraction from the solvent.[1]
  • Fix: Switch from ethereal solvents (THF, Dioxane) to Toluene . Ethers can act as hydride sources at high temperatures.[1] If the problem persists, increase the concentration of the amine (1.5 equiv) to outcompete the side reaction.

Q2: Can I use a weaker base like


 or 

? My substrate has an ester.
A: With a spiro-hindered aniline? Likely not. Weak bases are heterogeneous and slow down the transmetallation/deprotonation step. In hindered systems, if the Pd(II)-amine complex sits too long waiting for base, it decomposes.[1]
  • Workaround: Use LHMDS (Lithium Hexamethyldisilazide) at 65°C. It is soluble and strong (pKa ~26) but kinetically bulky, which sometimes spares esters while deprotonating the aniline. Alternatively, use the BrettPhos Pd G4 system with

    
      but add 4% water  (surfactant-free conditions) to solubilize the base, though this is risky with hindered substrates.
    

Q3: Why BrettPhos over XPhos? A: XPhos is excellent, but BrettPhos was engineered specifically for primary amines.[1] The methoxy groups on the BrettPhos backbone prevent the formation of a stable (and inactive) cyclometallated species, which is a common death pathway when coupling difficult primary anilines.

Q4: The reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd black" precipitation means your ligand is dissociating from the Palladium.

  • Cause: Oxidation of the phosphine ligand (did you use old ligand?) or insufficient ligand loading.[1]

  • Fix: Use the G4 Precatalyst . It contains the ligand pre-bound. If you must use Pd(OAc)2, premix it with the ligand (1:1.2 ratio) in solvent at 80°C for 2 minutes before adding to the reaction mixture to form the active catalyst

    
    .
    

Mechanistic Visualization: The Steric Clash

This diagram illustrates why the specific spiro-bulk inhibits the reaction and how the ligand choice mitigates it.

StericMechanism Pd Pd(0) Active Species (Ligand Bound) OxAdd Oxidative Addition (Ar-Pd-X formed) Pd->OxAdd Fast AmineBind Amine Coordination (Steric Bottleneck 1) OxAdd->AmineBind Spiro-bulk repels Pd Deprot Deprotonation (Base assisted) AmineBind->Deprot NaOtBu required Deprot->Pd Catalyst Death path (if RedElim is too slow) RedElim Reductive Elimination (Steric Bottleneck 2) Deprot->RedElim Pd-N bond rotation restricted Product C-N Product RedElim->Product Requires Heat (>100C)

Figure 2: The catalytic cycle highlighting where the Spiro[2.5]octan-6-yl group causes kinetic stalling (Red Nodes).[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1] Chemical Science.

  • Fors, B. P., & Buchwald, S. L. (2008). "A multigram-scale synthesis of the BrettPhos ligand."[1] Journal of Organic Chemistry.

  • Bruno, N. C., et al. (2013). "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science.

  • Hiesinger, K., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry."[1] Journal of Medicinal Chemistry. [1]

Sources

Technical Support Center: Purification of 2-{Spiro[2.5]octan-6-yl}aniline Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-{Spiro[2.5]octan-6-yl}aniline and its related mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to overcome common purification challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-{Spiro[2.5]octan-6-yl}aniline. Each problem is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Poor Separation or Tailing Peaks in Flash Column Chromatography

You're observing broad, tailing peaks, or your target compound is co-eluting with impurities during flash chromatography on silica gel.

Potential Causes:

  • Acid-Base Interactions: The basic nature of the aniline moiety can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This is a common cause of peak tailing and irreversible adsorption for amines.[1][2]

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimized to provide adequate separation between your target compound and impurities.

  • Column Overloading: Exceeding the loading capacity of the column can lead to poor separation.

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Amine: To mitigate the interaction between your basic compound and the acidic silica, add a small amount (0.1 - 2% v/v) of a volatile amine like triethylamine (TEA) or ammonia (as a solution in methanol) to your mobile phase.[1][2] This "neutralizes" the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]

    • Solvent System Optimization: Systematically screen different solvent systems. A common starting point for amines is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.[3] For more polar compounds, a dichloromethane/methanol system can be effective.[3][4]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Utilize columns packed with aminopropyl-modified silica gel. The basic surface of this stationary phase repels basic compounds, leading to improved peak shape and reproducible retention.[2]

    • Alumina: Basic or neutral alumina can be an effective alternative to silica for the purification of amines.[4]

    • Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase flash chromatography can be a powerful tool.[3][5] A typical mobile phase would be a mixture of water and acetonitrile or methanol. For basic amines, maintaining a high pH in the mobile phase can improve retention and separation.[1]

  • Optimize Loading:

    • As a rule of thumb, for a standard silica gel column, the amount of crude material loaded should be about 1-10% of the mass of the stationary phase, depending on the difficulty of the separation.

Issue 2: Product Decomposition or Discoloration During Purification

Your purified 2-{Spiro[2.5]octan-6-yl}aniline is colored (e.g., brown or reddish-brown), or you observe degradation products in your analytical data.

Potential Causes:

  • Oxidation: Aromatic amines, like aniline derivatives, are susceptible to air oxidation, which can lead to the formation of colored impurities.[6][7] This can be exacerbated by exposure to light and acidic conditions.[6]

  • Acid-Catalyzed Degradation: Prolonged exposure to acidic conditions, such as on a silica gel column, can potentially lead to degradation of the spirocyclic structure or other acid-sensitive functional groups.

Solutions:

  • Minimize Exposure to Air and Light:

    • Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon).

    • Use amber-colored glassware or wrap your flasks and columns in aluminum foil to protect the compound from light.

  • Neutralize the System:

    • As mentioned previously, adding a competing amine to your mobile phase during chromatography can help prevent on-column degradation.[1][2]

    • Consider using a less acidic stationary phase like neutral alumina.[4]

  • Post-Purification Treatment:

    • If your purified product is discolored, you can try dissolving it in a suitable solvent and treating it with a small amount of a reducing agent like sodium bisulfite, followed by re-purification or recrystallization.

    • Distillation under reduced pressure can also be an effective method for removing colored, non-volatile impurities from aniline compounds.[7]

Issue 3: Difficulty in Removing a Specific Impurity

You have a persistent impurity that co-elutes with your product or is difficult to remove by standard methods.

Potential Causes:

  • Structurally Similar Impurity: The impurity may have a very similar polarity and structure to your target compound, making chromatographic separation challenging.

  • Diastereomers or Enantiomers: If your synthesis can produce stereoisomers, these may be difficult to separate using standard achiral chromatography. The spirocyclic nature of the molecule introduces the possibility of axial chirality.[8]

Solutions:

  • High-Resolution Chromatography:

    • Optimize Gradient Elution: Use a shallow gradient during flash chromatography to maximize the separation between closely eluting compounds.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide much higher resolution than flash chromatography.[9]

  • Crystallization/Recrystallization:

    • This is a powerful technique for purifying solid compounds.[10] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.

    • For amines, it's sometimes beneficial to form a salt (e.g., hydrochloride salt) which may have better crystallization properties.[11]

  • Chiral Separation (if applicable):

    • If you suspect the presence of enantiomers or diastereomers, chiral chromatography is necessary.[9][12] This involves using a chiral stationary phase (CSP) that can differentiate between the stereoisomers.[9]

Issue 4: Low Recovery of the Product

You are losing a significant amount of your product during the purification process.

Potential Causes:

  • Irreversible Adsorption: As discussed, strong interactions with the stationary phase can lead to product loss.

  • Product Volatility: If your compound is somewhat volatile, it could be lost during solvent evaporation.

  • Mechanical Losses: Physical loss of material during transfers, filtration, etc.

Solutions:

  • Address Adsorption:

    • Use the mobile phase modifications and alternative stationary phases discussed in Issue 1.

  • Careful Solvent Removal:

    • Use a rotary evaporator with controlled temperature and pressure to avoid bumping and azeotropic removal of your product.

    • For small quantities, you can remove the solvent under a gentle stream of nitrogen.

  • Meticulous Handling:

    • Ensure all transfers of solutions and solids are done carefully to minimize physical loss.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 2-{Spiro[2.5]octan-6-yl}aniline?

A1: A multi-step approach is often the most effective. Start with a liquid-liquid extraction to remove highly polar or non-polar impurities. Follow this with flash column chromatography, and if necessary, a final recrystallization step to achieve high purity.

Q2: How do I choose the right solvent system for flash chromatography?

A2: The best way is to use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35 and show good separation from all impurities.[2]

Q3: Can I use recrystallization as the primary purification method?

A3: Yes, if your crude material is relatively pure (e.g., >80-90%), recrystallization can be a very efficient and scalable purification method.[10] However, for complex mixtures with multiple impurities, chromatography is usually necessary as a first step.

Q4: My compound is an oil. Can I still use recrystallization?

A4: If your compound is an oil, you cannot directly recrystallize it. However, you may be able to convert it to a crystalline salt by treating it with an acid (e.g., HCl, oxalic acid).[11][13] The resulting salt can then be purified by recrystallization, and the free amine can be regenerated by treatment with a base.

Q5: What analytical techniques should I use to assess the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a gold standard for determining purity and quantifying impurities.[14]

  • Gas Chromatography (GC): Useful for assessing volatile impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.[14]

Section 3: Experimental Protocols & Data

Protocol 1: Flash Column Chromatography of 2-{Spiro[2.5]octan-6-yl}aniline
  • Slurry Preparation: Dissolve the crude 2-{Spiro[2.5]octan-6-yl}aniline mixture in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Flash Chromatography
Solvent System (v/v)PolarityComments
Hexane:Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many organic compounds.[3]
Dichloromethane:Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds.[4]
Hexane:Ethyl Acetate with 1% TEALow to MediumRecommended for basic amines to prevent tailing.[1]
Protocol 2: Recrystallization of 2-{Spiro[2.5]octan-6-yl}aniline
  • Solvent Selection: In a small test tube, add a small amount of the purified oil or solid. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the compound in the minimum amount of the hot recrystallization solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Diagram 1: Purification Workflow

PurificationWorkflow Crude Crude Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Flash Chromatography Extraction->Chromatography Primary Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure Pure Product Chromatography->Pure If sufficiently pure Recrystallization->Pure

Caption: A general workflow for the purification of 2-{Spiro[2.5]octan-6-yl}aniline.

Diagram 2: Troubleshooting Logic for Poor Chromatographic Separation

TroubleshootingLogic Start Poor Separation/ Tailing Peaks CheckSolvent Is solvent system optimized via TLC? Start->CheckSolvent AddAmine Add competing amine (e.g., 1% TEA) CheckSolvent->AddAmine No CheckSolvent->AddAmine Yes ChangeStationary Try alternative stationary phase (Alumina, NH2-Silica) AddAmine->ChangeStationary Success Improved Separation AddAmine->Success If effective ReversedPhase Consider Reversed-Phase Chromatography ChangeStationary->ReversedPhase ChangeStationary->Success If effective ReversedPhase->Success If effective

Sources

Troubleshooting low conversion rates for spiro-aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of spiro-aniline derivatives, core structures in many pharmacologically active compounds, presents unique challenges that can often lead to suboptimal reaction outcomes. Low conversion rates, incomplete reactions, and the formation of complex side products are common hurdles faced by researchers. This technical support center is designed to provide in-depth, field-proven insights to help you troubleshoot these issues effectively. Our approach is rooted in understanding the underlying chemical principles to empower you to make informed decisions and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the synthesis of spiro-aniline derivatives.

Q1: My reaction yield is consistently low or non-existent. Where should I start troubleshooting?

A1: A low or zero yield is the most common issue and typically points to a problem with one of three areas: (1) Reagent Quality, (2) Reaction Conditions, or (3) Catalyst Activity.

  • Reagent Quality: Aniline and its derivatives are susceptible to oxidation, which can introduce impurities that inhibit the reaction.[1][2] Similarly, other starting materials like isatins or aldehydes must be of high purity.

    • Immediate Action: Check the purity of your aniline. If it's discolored (yellow to dark brown), consider purifying it by distillation.[1][2] Ensure all other reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.

  • Reaction Conditions: Spirocyclization reactions are often sensitive to temperature, concentration, and reaction time.

    • Immediate Action: First, verify your setup. Ensure accurate temperature control and efficient stirring.[3][4] Run a small-scale control reaction using a previously successful literature procedure to confirm your reagents and setup are not the issue.

  • Catalyst Activity: If using a catalyst (e.g., Lewis acids, transition metals), it may be inactive or poisoned.

    • Immediate Action: Use a fresh batch of catalyst. If the catalyst requires activation, ensure the procedure was followed correctly.

Q2: My TLC analysis shows multiple spots, indicating a mixture of products. What's the likely cause?

A2: The formation of multiple products points towards side reactions or product decomposition. The high reactivity of the aniline nitrogen and the activated aromatic ring can lead to several competing reaction pathways.[5][6]

  • Common Side Reactions:

    • Protonation of Aniline: In strongly acidic conditions, the aniline nitrogen can be protonated, forming an anilinium ion. This deactivates the aromatic ring and can halt the desired electrophilic aromatic substitution or nucleophilic attack.[4][6]

    • Competing Pathways in Multi-Component Reactions (MCRs): In MCRs, the order of bond formation is critical. Suboptimal conditions can favor the formation of undesired intermediates or alternative cyclization products.[5]

    • Product Decomposition: The spirocyclic product itself might be unstable under the reaction or workup conditions.[7]

  • Immediate Action: Monitor the reaction at earlier time points using TLC to see when the side products begin to form. Consider adjusting the reaction temperature; sometimes lowering it can improve selectivity.[5]

Q3: The reaction seems to stall; my starting materials are never fully consumed according to TLC. Why?

A3: A stalled reaction often indicates catalyst deactivation, insufficient reagent stoichiometry, or the formation of an unreactive intermediate.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or by one of the intermediates or products formed during the reaction.

  • Reversible Reactions: Some steps in the reaction pathway may be reversible, leading to an equilibrium that is unfavorable for the product.

  • Immediate Action: If the reaction has stalled, consider adding an additional portion of the catalyst or a key reagent.[3] If this does not restart the reaction, it is likely that an inhibitor has formed or the catalyst has been irreversibly poisoned.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Conversion Rates

Low conversion is a frustrating issue that requires a systematic, logical approach to diagnose. The following workflow provides a structured method for identifying the root cause.

G start Low Conversion Observed check_reagents Step 1: Verify Reagent Purity & Stoichiometry start->check_reagents reagent_issue Impure/Incorrect Stoichiometry check_reagents->reagent_issue Issue Found check_conditions Step 2: Assess Reaction Conditions check_reagents->check_conditions OK purify Purify/Dry Reagents Verify Calculations reagent_issue->purify conditions_issue Suboptimal Temp/Time/Concentration check_conditions->conditions_issue Issue Found check_catalyst Step 3: Evaluate Catalyst & Atmosphere check_conditions->check_catalyst OK optimize_conditions Systematically Vary One Parameter at a Time (e.g., Temp Gradient) conditions_issue->optimize_conditions catalyst_issue Inactive Catalyst or Air/Moisture Contamination check_catalyst->catalyst_issue Issue Found check_mechanism Step 4: Re-evaluate Reaction Mechanism check_catalyst->check_mechanism OK replace_catalyst Use Fresh Catalyst Improve Inert Atmosphere Technique catalyst_issue->replace_catalyst mechanism_issue Unfavorable Equilibrium or Stable, Unreactive Intermediate check_mechanism->mechanism_issue Issue Found change_strategy Change Solvent to Shift Equilibrium Use a Different Catalyst/Reagent mechanism_issue->change_strategy

Caption: A systematic workflow for troubleshooting low conversion rates.

  • Why start with reagents? The principle of "Garbage In, Garbage Out" is paramount in synthesis. No amount of optimization can overcome impure starting materials. Aniline's basicity makes it prone to forming salts with acidic impurities, while its electron-rich nature makes it susceptible to oxidation.

  • Why vary one condition at a time? To establish a clear cause-and-effect relationship. If you change temperature and concentration simultaneously, you won't know which variable was responsible for the change in yield.

  • Why consider the mechanism last? Mechanistic issues, such as an "arrested" Pictet-Spengler reaction where the spiroindolenine intermediate fails to rearrange, are often the most complex.[8] It's more efficient to first rule out simpler operational errors.

Guide 2: Minimizing Side Product Formation

The key to minimizing side products is to understand their origin. In the context of spiro-aniline synthesis, side products often arise from the nucleophilic character of the aniline nitrogen or the high reactivity of intermediates.

Observed Side Product / TLC Pattern Plausible Cause Proposed Mitigation Strategy
Streaking or baseline material on TLC Formation of highly polar side products, possibly from aniline polymerization or decomposition.Lower the reaction temperature. Ensure a homogenous reaction mixture. If using a strong acid catalyst, consider a milder or heterogeneous catalyst to reduce broad decomposition.
Spot with very similar Rf to product Formation of a diastereomer or a structurally similar isomer.Improve the diastereoselectivity by lowering the reaction temperature or changing the catalyst. For purification, specialized chromatography may be needed (see Guide 3).
Isolation of a stable, non-spiro intermediate The reaction has stalled after an initial step. For example, in a three-component reaction, the Knoevenagel condensation product of isatin may form but fail to undergo the subsequent Michael addition and cyclization.[5]Change the order of reagent addition. Pre-forming one of the key intermediates before adding the final component can sometimes lead to a cleaner reaction.[5]
Product from aniline reacting at the wrong position In reactions involving electrophilic attack on the aniline ring, strong acidic conditions can protonate the -NH2 group, making it a meta-director instead of an ortho-, para-director.[6]Protect the amine group (e.g., via acylation) before the cyclization step, followed by deprotection. Alternatively, use a non-acidic or Lewis acid catalyst that does not protonate the aniline.
  • Isolate a small, pure sample of your desired spiro-aniline product.

  • Prepare three vials:

    • Vial A: Product dissolved in the reaction solvent.

    • Vial B: Product dissolved in the reaction solvent with the catalyst added.

    • Vial C: Product dissolved in the workup solution (e.g., acidic or basic aqueous solution).

  • Stir all three vials at the reaction temperature for the standard reaction time.

  • Analyze each vial by TLC or LC-MS. If new spots appear in Vial B or C, it indicates your product is degrading under the reaction or workup conditions.

Part 3: Protocol Optimization & Purification

Protocol 1: General Procedure for a Trial Reaction and TLC Monitoring

This protocol is a starting point for optimizing a three-component synthesis of a spiro[indoline-3,4'-pyridine] derivative, a common class of spiro-aniline compounds.[9]

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the isatin (1.0 eq) and malononitrile (1.0 eq) in anhydrous ethanol.

  • Aniline Addition: Add the aniline derivative (1.0 eq) to the mixture.

  • Catalyst Addition: Add the catalyst (e.g., triethylamine, 1.0 eq).

  • Reaction & Monitoring: Stir the reaction at room temperature. Take aliquots at T=0, 30 min, 1 hr, 2 hr, 4 hr, and 24 hr.

  • TLC Analysis:

    • Spot each aliquot on a silica gel TLC plate.

    • Also spot the individual starting materials as references.

    • Develop the plate using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

    • Visualize under UV light. A successful reaction will show the disappearance of starting material spots and the appearance of a new, typically lower Rf, product spot.

Caption: Interpreting TLC results for reaction optimization.

Data-Driven Optimization: The Role of the Catalyst

The choice of catalyst is critical. In many multi-component syntheses, simple organic bases or conventional Brønsted acids may be insufficient. The following table summarizes results from a study on the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives, highlighting the dramatic effect of the catalyst.

Table 1: Effect of Catalyst on Yield of a Spiro[furan-2,3′-indoline] Derivative

EntryCatalyst (mol%)SolventConditionsYield (%)Reference
1NoneEtOHReflux, 12hNo Product[3]
2H2SO4 (20)EtOHUS Irradiation, 2hNo Product[3][10]
3Acetic Acid (20)EtOHUS Irradiation, 2hNo Product[3][10]
4Cat1 (Ionic Liquid) (20)EtOHUS Irradiation, 2h98[3][10]
5Cat2 (Ionic Liquid) (20)EtOHUS Irradiation, 2h95[3][10]

As demonstrated, conventional acids failed to catalyze the reaction, whereas specialized ionic liquid catalysts provided excellent yields under the same conditions. This underscores the importance of screening different catalyst types when troubleshooting low conversion.

Guide 3: Purification of Spiro-Aniline Derivatives

Spiro-aniline derivatives are often polar and can exist as diastereomers, complicating purification.

  • Challenge 1: High Polarity: The presence of multiple heteroatoms (N, O) often makes these compounds highly polar, leading to poor mobility (low Rf) on standard silica gel with common eluents like ethyl acetate/hexane.

    • Solution:

      • More Polar Eluents: Add a small percentage of methanol (1-5%) to your dichloromethane or ethyl acetate eluent.

      • Reverse-Phase Chromatography: For very polar compounds, reverse-phase (C18) flash chromatography is an excellent alternative. The eluent is typically a mixture of water and acetonitrile or methanol.[1][11]

      • Amine-Functionalized Silica: For basic compounds, amine-functionalized silica can improve peak shape and reduce tailing.

  • Challenge 2: Separation of Diastereomers: If the spirocyclization creates a new stereocenter in a molecule that already contains one, a mixture of diastereomers will be formed. Diastereomers have different physical properties and can often be separated by chromatography, though it can be challenging.[1][11]

    • Solution:

      • High-Resolution Normal-Phase: Use a long chromatography column and a shallow solvent gradient with an optimized eluent system that provides the best possible separation on TLC.

      • Reverse-Phase Chromatography: Diastereomers that are inseparable on silica may be separable on a C18 column due to different hydrophobic interactions.[1][11]

References

  • Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2010). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Journal of the Iranian Chemical Society, 7(4), 929-935.
  • Ghashang, M., et al. (2024). Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts.
  • Ghashang, M., et al. (2024).
  • Semantic Scholar. (n.d.).
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • Obukhova, A. M., et al. (2025). Synthesis of spiro[indoline-3,4 ′ -pyridine] derivatives under...
  • Chen, C., et al. (2022). Synthesis of Spiro[furan-2,1'-isoindolin]-3'-ones from 2-(4-Hydroxybut-1-yn-1-yl)benzonitriles and Aryl Aldehydes under the Action of Triflic Acid. PubMed.
  • Yan, C.-G., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry, 9, 846-851.
  • Vadola, P. (n.d.).
  • Padwa, A., et al. (2013). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. PMC.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Rossi, E., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 618-623.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • Reddy, T. J., et al. (2020). Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. PubMed.
  • University of Rochester. (n.d.).
  • ResearchGate. (2020). Optimization of conditions for the reaction of the Aza-Michael addition.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • ResearchGate. (n.d.). Synthesis of spirooxindoles from isatins and dimedone (a), 5‐aminocyclohexanones (b) and spiro‐fused chromen‐ or pyranoindolones (c)
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • Reddit. (2014). Purify and dry aniline? : r/chemistry.
  • ResearchGate. (n.d.).
  • You, S.-L. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. PubMed.
  • Czopek, A., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules, 28(22), 7599.
  • Chromatography Forum. (2008).
  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
  • UCL Discovery. (2010).
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • MDPI. (2020).
  • Kumar, D., et al. (2020).
  • ResearchGate. (n.d.).
  • Donohoe, T. J., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 21(16), 6448-6452.
  • Royal Society of Chemistry. (n.d.). Lewis acid catalyzed spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides: one-pot synthesis of pyrrole–quinazoline hybrids.
  • Sarpong, R., et al. (2017). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PMC.
  • Gevorgyan, V., et al. (2018). Dearomative Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters, 20(10), 3099-3102.
  • Dias, H. V. R., et al. (2025).
  • Cardiff University. (n.d.). Thesis final MG.pdf.
  • Beilstein Journals. (2025). An Fe(II)
  • MDPI. (2025).
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  • PMC. (n.d.).
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  • ResearchGate. (n.d.). The progress of the reaction was monitored by TLC. After completion...
  • PMC. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.
  • Jakšić, D., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Arhiv za higijenu rada i toksikologiju, 68(1), 58-64.
  • Beilstein Journals. (2024).

Sources

Technical Support Center: Optimizing Recrystallization of 2-{Spiro[2.5]octan-6-yl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The purification of 2-{Spiro[2.5]octan-6-yl}aniline presents a unique challenge rooted in its distinct molecular architecture. This compound merges a bulky, non-polar spiro[2.5]octane moiety with a polar aniline functional group capable of hydrogen bonding. This amphiphilic nature complicates the selection of an ideal single recrystallization solvent, often leading to issues such as oiling out, low recovery, or co-precipitation of impurities. This guide provides a structured, experience-driven approach to systematically identify the optimal solvent or solvent system for obtaining high-purity crystalline 2-{Spiro[2.5]octan-6-yl}aniline.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of 2-{Spiro[2.5]octan-6-yl}aniline make its recrystallization challenging?

The primary challenge arises from the molecule's dual-polarity. The large, non-polar spirocyclic hydrocarbon tail dominates a significant portion of the structure, favoring solubility in non-polar solvents (like hexanes or toluene). Conversely, the aniline head provides polarity and the ability to form hydrogen bonds, suggesting solubility in more polar solvents (like alcohols or ethyl acetate).[1] Finding a single solvent that provides the ideal solubility curve—highly soluble when hot, but poorly soluble when cold—is therefore non-trivial.

Q2: What is the core principle for selecting a recrystallization solvent?

The fundamental principle is that the desired compound should be highly soluble in the chosen solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[2] This temperature-dependent solubility differential is what enables the separation of the compound from impurities, which ideally remain dissolved in the cold solvent (the "mother liquor").[3]

Q3: For a molecule like this, is a single solvent or a mixed-solvent system more likely to succeed?

While a single ideal solvent is the simplest solution, a mixed-solvent system is often more effective for compounds with mixed polarity.[4] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent"). By carefully adjusting the ratio, a finely-tuned solubility environment can be created, promoting high-quality crystal growth.

Q4: Can I use an acid to aid in the recrystallization of this amine?

For basic compounds like amines, using an organic acid or forming a salt can be a viable strategy.[5][6] For instance, protonating the aniline with HCl to form the hydrochloride salt dramatically increases its polarity, often making it crystallizable from polar solvents like water or ethanol/water mixtures.[6][7] However, this adds a chemical step to the purification. The free base must be recovered afterward, typically by neutralization and extraction. This guide will focus on the direct recrystallization of the free base.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My compound "oiled out" instead of forming crystals.

  • Q: I dissolved my compound in a hot solvent, but upon cooling, a liquid layer separated instead of a solid. What happened and how do I fix it?

    • A: Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[8] Because the compound is a liquid at that temperature, it cannot form a crystal lattice. This is common when the solvent's boiling point is very high or when significant impurities are present, causing a melting point depression.

    • Troubleshooting Steps:

      • Re-heat the Solution: Gently warm the flask to re-dissolve the oil into the solvent.

      • Add More "Good" Solvent: Add a small amount (10-20% of the current volume) of the hot solvent you are using to slightly decrease the saturation point.[4][8] This ensures the solution remains unsaturated until it has cooled further.

      • Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out. After dissolving, allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels.[4] Do not place it directly into an ice bath.

      • Lower the Solvent Boiling Point: If the issue persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or a hexane/ethyl acetate mixture.[1]

Problem 2: The crystal yield is very poor (<30%).

  • Q: I got beautiful crystals, but my final mass is much lower than expected. Where did my compound go?

    • A: Cause: The most common reasons for low yield are using an excessive amount of solvent, cooling for too short a time, or premature crystallization during a hot filtration step.[4][8]

    • Troubleshooting Steps:

      • Minimize Solvent Volume: The goal is to create a saturated solution at the boiling point. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[3] It is better to add solvent in small portions, allowing the solution to return to a boil each time, than to add too much at once.

      • Check the Mother Liquor: After filtering your crystals, try evaporating a small amount of the remaining filtrate. If a significant amount of solid residue forms, your compound has high solubility in the cold solvent.[8] You can recover this by boiling off some of the solvent to re-concentrate the solution and attempting a second crystallization.[4]

      • Increase Cooling Time & Decrease Temperature: Ensure the flask is cooled to room temperature before moving it to an ice bath. Allow it to stand in the ice bath for at least 20-30 minutes to maximize precipitation.

      • Use a Different Solvent System: The solubility curve of your compound in the chosen solvent may not be steep enough. A different solvent might show a more dramatic decrease in solubility upon cooling, leading to a higher yield.

Problem 3: No crystals are forming at all.

  • Q: My solution has cooled completely, but it remains clear. What should I do?

    • A: Cause: The solution is likely not supersaturated, either because too much solvent was used or the compound is simply too soluble.[4] Alternatively, the solution may be supersaturated but requires a nucleation event to initiate crystal growth.[9]

    • Troubleshooting Steps:

      • Induce Crystallization:

        • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a nucleation site for crystals to form.[2][9]

        • Seeding: If you have a small crystal of the pure compound, add it to the solution. A "seed crystal" provides a template for further crystal growth.[9]

      • Reduce Solvent Volume: If induction methods fail, too much solvent is the most probable cause.[4] Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%). Then, allow it to cool again slowly.[8]

      • Add an Anti-Solvent: If you are using a solvent in which the compound is quite soluble, you can try adding a miscible anti-solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of the first solvent to clarify the solution and cool slowly. This is the basis of a mixed-solvent recrystallization.

Experimental Protocols & Data

Protocol 1: Systematic Single-Solvent Screening

This protocol allows for the rapid testing of multiple solvents to identify viable candidates.

  • Preparation: Place approximately 20-30 mg of crude 2-{Spiro[2.5]octan-6-yl}aniline into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a potential solvent (e.g., hexane, ethyl acetate, ethanol, acetone, toluene) dropwise, up to ~0.5 mL. Agitate the tube after each drop.[9]

  • Observation 1 (Cold Solubility): Note if the compound dissolves completely at room temperature. If it does, the solvent is unsuitable as a single solvent because recovery will be poor.[2]

  • Heating: For solvents where the compound was insoluble or sparingly soluble, heat the test tube in a hot water or sand bath until the solvent boils gently. Continue to add solvent dropwise until the solid just dissolves.[3]

  • Observation 2 (Hot Solubility): Record the approximate volume of hot solvent required. If a very large volume is needed, the solvent is likely a poor choice.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Once at room temperature, place them in an ice-water bath for 15-20 minutes.

  • Observation 3 (Crystal Formation): Observe the quantity and quality of any crystals that form. If no crystals form, try scratching the inside of the tube.[9] An ideal solvent will show poor solubility at room temperature but complete solubility when hot, followed by the formation of abundant, well-defined crystals upon cooling.

Data Presentation: Hypothetical Solvent Screening Results
SolventPolarity IndexSolubility (Room Temp)Solubility (Hot)Crystal Formation (On Cooling)Assessment
Water10.2InsolubleInsolubleNoneUnsuitable
Ethanol5.2Sparingly SolubleSolubleFew, small needlesPossible co-solvent
Acetone5.1SolubleVery SolubleNoneUnsuitable as single solvent
Ethyl Acetate4.4Sparingly SolubleSolubleGood yield, small platesGood Candidate
Dichloromethane3.1SolubleVery SolubleNoneUnsuitable as single solvent
Toluene2.4Sparingly SolubleSoluble with heatingOiled out initiallyPoor Candidate
Hexane0.1InsolubleSparingly SolubleNoneGood anti-solvent candidate

Interpretation: Based on this hypothetical data, Ethyl Acetate is a promising single solvent. Ethanol shows some potential but may lead to lower yields. Hexane is a poor solvent on its own but is an excellent candidate for a mixed-solvent system with a more polar solvent like Ethyl Acetate or Acetone, where the compound is highly soluble.

Workflow & Logic Visualization

The following diagram illustrates the decision-making process for selecting and optimizing a recrystallization solvent system.

Recrystallization_Workflow start Crude 2-{Spiro[2.5]octan-6-yl}aniline test_solvent Select Test Solvent (e.g., Ethyl Acetate) start->test_solvent add_cold Add Solvent at Room Temp test_solvent->add_cold check_cold_sol Is Compound Soluble? add_cold->check_cold_sol heat_sol Heat to Boiling check_cold_sol->heat_sol No bad_solvent_cold Result: Poor Solvent (Too Soluble Cold) check_cold_sol->bad_solvent_cold Yes check_hot_sol Is Compound Soluble? heat_sol->check_hot_sol cool_sol Cool Slowly to RT, then Ice Bath check_hot_sol->cool_sol Yes bad_solvent_hot Result: Poor Solvent (Insoluble Hot) check_hot_sol->bad_solvent_hot No oiling_out Did it Oil Out? cool_sol->oiling_out check_crystals Do Crystals Form? good_solvent Result: Good Candidate Solvent Proceed to Bulk Recrystallization check_crystals->good_solvent Yes induce_xtal Attempt to Induce (Scratch/Seed) check_crystals->induce_xtal No oiling_out->check_crystals No troubleshoot_oil Troubleshoot Oiling Out: 1. Re-heat 2. Add more solvent 3. Cool slower oiling_out->troubleshoot_oil Yes induce_xtal->good_solvent Crystals Form mixed_solvent Consider Mixed-Solvent System (e.g., Acetone/Hexane) induce_xtal->mixed_solvent Still No Crystals

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • ResearchGate Discussion on Amine Recrystallization. (2021). ResearchGate. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York. Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • University of Alberta. RECRYSTALLISATION. University of Alberta. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. UCI School of Physical Sciences. [Link]

  • Mohrig, J. R., et al. Recrystallization. ResearchGate. [Link]

  • University of California, Los Angeles. SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Wellesley College. Recrystallization I. Wellesley College. [Link]

Sources

Technical Support Center: Solubility Optimization for 2-{Spiro[2.5]octan-6-yl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are encountering solubility issues with 2-{Spiro[2.5]octan-6-yl}aniline because this molecule presents a classic medicinal chemistry conflict: a lipophilic hydrocarbon cage (the spiro[2.5]octane tail) attached to a weakly basic headgroup (the aniline).

Based on the structural pharmacophore, this compound falls into BCS Class II (Low Solubility, High Permeability). The spiro-hydrocarbon moiety imparts high lattice energy and high LogP (likely >3.5), while the aniline nitrogen (pKa ≈ 4.0–4.6) remains uncharged at neutral pH.

The Core Issue: At physiological pH (7.4), the molecule is >99.9% neutral. The water molecules cannot compete with the strong crystal lattice forces, leading to immediate precipitation (the "crash out" effect) upon dilution from DMSO stocks.

This guide provides three tiered troubleshooting protocols to solubilize this compound for biological assays and formulation.

Module 1: The pH-Dependent Solubility Protocol

Use this if your assay tolerates acidic conditions or if you are preparing a stock solution.

The Science: Ionization vs. Precipitation

Anilines are weak bases. To solubilize them in water, you must protonate the amine group to form a cation (


). The "pH of Maximum Solubility" (

) is governed by the Henderson-Hasselbalch equation. For an aniline with pKa ≈ 4.6, you must be at least 2 pH units below the pKa to ensure full ionization.
Troubleshooting Steps

Issue: "I added the compound to PBS (pH 7.4), and it turned cloudy immediately."

Solution:

  • Do not dissolve directly in neutral buffer.

  • Preparation of Stock: Dissolve the solid compound in 0.1 M Methanesulfonic Acid (MSA) or 0.1 N HCl .

    • Why MSA? Mesylate salts of lipophilic bases often have higher aqueous solubility and lower hygroscopicity than hydrochloride salts due to the larger counter-ion breaking the crystal lattice more effectively.

  • Dilution Strategy:

    • If you must dilute into pH 7.4 buffer, you are creating a supersaturated solution.

    • Critical Step: Dilute the acidic stock into a buffer containing 0.5% Methylcellulose (MC) or 1% Polyvinylpyrrolidone (PVP K30) . These polymers act as crystallization inhibitors, delaying the "crash out" by maintaining a metastable supersaturated state for 2–4 hours (sufficient for most assays).

Module 2: The Co-Solvent "Golden Triangle"

Use this for in vitro assays (IC50 screening) where low pH is toxic to cells/enzymes.

The Science: Dielectric Constant Modulation

Water has a high dielectric constant (


). Your compound prefers 

. By adding water-miscible organic solvents, you lower the mixture's polarity to match the drug.
Recommended Solvent Systems (Table 1)
Component A (Solvent)Component B (Surfactant)Component C (Buffer)Ratio (A:B:C)Max Conc. TargetNotes
DMSO Tween 80 PBS 5 : 1 : 94~50 µMStandard for biochemical assays.
PEG 400 Labrasol Water 20 : 10 : 70~200 µMBetter for PK dosing (Oral/IP).
Ethanol Cremophor EL Saline 10 : 10 : 80~150 µMHigh viscosity; watch for hemolysis in IV.
Protocol: The "Pre-Mix" Technique

Most researchers fail here by adding DMSO stock directly to the bulk buffer.

  • Dissolve compound in 100% DMSO (Stock A).

  • Prepare a "Intermediate Mix": Combine Stock A with Tween 80 (or Polysorbate 20) before adding water.

    • Ratio: 1 part DMSO Stock + 1 part Surfactant.

    • Why? This coats the hydrophobic spiro-tail with surfactant monomers before they encounter water, preventing immediate aggregation.

  • Slowly add the Buffer to the Intermediate Mix with vortexing.

Module 3: Cyclodextrin Complexation (The "Heavy Artillery")

Use this for in vivo formulation or high-concentration stock stability.

The Science: Host-Guest Inclusion

The spiro[2.5]octane moiety is a bulky, hydrophobic sphere. It fits ideally into the cavity of


-Cyclodextrin  derivatives. The hydrophilic exterior of the cyclodextrin keeps the complex soluble in water.
Visualization: The Solubilization Decision Tree

SolubilityStrategy Start Start: 2-{Spiro[2.5]octan-6-yl}aniline (Solid Powder) CheckpH Can Assay Tolerate pH < 4.0? Start->CheckpH AcidRoute Acidic Salt Formation (Use 0.1M MSA or HCl) CheckpH->AcidRoute Yes CheckConc Target Concentration? CheckpH->CheckConc No LowConc < 10 µM (Cell Assay) CheckConc->LowConc HighConc > 100 µM (In Vivo/PK) CheckConc->HighConc Cosolvent Cosolvent System DMSO (1%) + Tween 80 (0.1%) LowConc->Cosolvent Cyclodextrin Complexation Strategy 20% HP-β-CD in Saline HighConc->Cyclodextrin

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance and concentration requirements.

Protocol: HP- -CD Formulation

Reagent: Hydroxypropyl-


-cyclodextrin (HP-

-CD). Avoid parent

-CD due to nephrotoxicity risks.
  • Prepare Vehicle: Dissolve 20g HP-

    
    -CD in 80mL distilled water (20% w/v). Stir until clear.
    
  • Add Compound: Add your spiro-aniline compound to the vehicle.

  • pH Adjustment (The Trick):

    • The compound will not dissolve immediately.[1]

    • Lower pH to ~3.0 using 1N HCl to ionize the aniline. The compound will dissolve.[2][3]

    • Stir for 1 hour to allow the spiro-tail to enter the cyclodextrin cavity.

    • Slowly raise pH back to 6.0–7.0 using 1N NaOH.

    • Result: The compound remains in solution even as it de-ionizes, because it is now "trapped" inside the cyclodextrin.

  • Filtration: Filter through a 0.22 µm PVDF filter to sterilize.

Frequently Asked Questions (FAQs)

Q: Why can't I just sonicate the suspension? A: Sonication breaks apart agglomerates but does not change intrinsic thermodynamic solubility. Without a stabilizing agent (surfactant or polymer), the small particles generated by sonication will undergo Ostwald Ripening , where small crystals dissolve and redeposit onto larger crystals, causing rapid re-precipitation within minutes.

Q: My compound precipitates when I freeze-thaw the DMSO stock. A: DMSO is hygroscopic (absorbs water from air). If your stock has absorbed water, the "brick dust" spiro-aniline will crash out inside the DMSO bottle.

  • Fix: Use anhydrous DMSO and store in single-use aliquots. If precipitate forms, heat to 37°C and vortex before use.

Q: Can I use Captisol® (SBE-


-CD) instead of HP-

-CD?
A: Yes, and it may work better. Sulfobutyl ether beta-cyclodextrin (Captisol) has a negatively charged side chain that can form an electrostatic attraction with the positively charged aniline nitrogen (at pH < 5), providing a dual mechanism of stabilization (Inclusion + Ionic Interaction).

References

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media.[3][4][5] American Chemical Society/Oxford University Press. (Standard text for Cosolvent Log-Linear Models).

Sources

Technical Support Center: Stability Optimization for 2-{Spiro[2.5]octan-6-yl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability challenges associated with 2-{Spiro[2.5]octan-6-yl}aniline . This molecule presents a "dual-threat" stability profile:

  • The Aniline Moiety: Highly susceptible to auto-oxidation, photolytic degradation, and N-oxide formation (leading to discoloration).

  • The Spiro[2.5]octane Scaffold: Contains a strained cyclopropane ring fused to a cyclohexane. While kinetically stable under neutral conditions, it is vulnerable to acid-catalyzed ring opening and rearrangement under thermal stress.

This document provides mechanistic insights, troubleshooting workflows, and validated storage protocols to maintain >99% purity.

Part 1: Critical Degradation Mechanisms

To preserve the molecule, one must understand how it fails. The following diagram illustrates the two primary degradation pathways you must mitigate.

DegradationPathways Molecule 2-{Spiro[2.5]octan-6-yl}aniline (Intact) Radical Anilino Radical (Cation) Molecule->Radical Oxidation Carbocation Tertiary Carbocation (Ring Strain Release) Molecule->Carbocation Protonation at Spiro Junction Oxygen O2 / Light / Trace Metals Oxygen->Radical Acid Strong Acid (H+) / Heat Acid->Carbocation Azo Azo/Azoxy Dimers (Colored Impurities) Radical->Azo Coupling RingOpen Ring-Opened Alkenes (Gem-dimethyl derivatives) Carbocation->RingOpen Rearrangement

Figure 1: Dual degradation pathways. The aniline moiety drives oxidative coloring (top), while the spiro system drives structural rearrangement under acidic stress (bottom).

Part 2: Troubleshooting Guides
Scenario A: "My white powder has turned pink or brown."

Diagnosis: Auto-oxidation of the aniline nitrogen. Severity: Moderate (Purity likely >95%, but surface degradation is active). Mechanism: Aniline derivatives are electron-rich. Exposure to air creates radical cations that couple to form highly colored azo/azoxy species or polyanilines. Even ppm levels of these impurities cause visible discoloration.

Investigation Step Actionable Check
1. Container Seal Was the vial stored under air? Anilines require inert atmosphere (Argon/Nitrogen).[1]
2. Light Exposure Was the compound left on a benchtop? Photo-oxidation accelerates radical formation.
3. Trace Metals Did you use a metal spatula? Trace iron/copper can catalyze radical oxidation.

Corrective Protocol:

  • Purification: Recrystallize immediately. (Recommended solvent: Ethanol/Water or Toluene/Hexane under inert gas).

  • Storage Change: Switch to the Salt Formation Protocol (see Part 3) to lock the nitrogen lone pair.

Scenario B: "HPLC shows new peaks after acidic workup."

Diagnosis: Acid-catalyzed spiro-ring opening. Severity: Critical (Irreversible structural change). Mechanism: The spiro[2.5]octane system possesses Baeyer strain (~27 kcal/mol). Strong acids (pH < 1) or Lewis acids can protonate the strained cyclopropane bonds, leading to ring opening to form a gem-dimethyl cyclohexane derivative or an alkene.

Investigation Step Actionable Check
1. Acid Strength Did you use conc. HCl or H₂SO₄? Switch to milder acids (Acetic, Formic).
2. Temperature Was the acidic solution heated? Heat provides the activation energy for ring cleavage.
3. Salt Screen Is the compound stored as a Hydrochloride salt? Excess HCl can degrade the spiro ring over time.

Corrective Protocol:

  • Avoid strong Lewis acids (e.g., AlCl₃, BF₃) during synthesis.

  • If salt formation is required, ensure stoichiometric addition of acid. Do not use excess acid.

Part 3: Salt Selection & Solid-State Engineering

Converting the free base aniline to a crystalline salt is the most effective method to prevent oxidation. However, the choice of counterion is critical to preserve the spiro ring.

Recommended Salt Forms
Salt TypeStability RatingProsCons
Fumarate (1:1) ★★★★★Non-hygroscopic; mild acidity (pKa ~3.0) protects spiro ring.May require specific solvent screening for crystallization.
Tartrate ★★★★☆Good solubility; chiral options available for resolution if needed.Can be hygroscopic depending on polymorph.
Hydrochloride [2] ★★★☆☆Standard; high melting point.Risk: Excess HCl gas/acid can induce spiro ring opening. Must be stoichiometric.
Free Base ★☆☆☆☆Poor storage stability.Prone to oxidation (oil/low-melting solid).

Protocol: Stoichiometric Salt Formation (Fumarate Example)

  • Dissolve 1.0 eq of 2-{Spiro[2.5]octan-6-yl}aniline in Ethanol (5 mL/g).

  • Dissolve 1.0 eq of Fumaric acid in hot Ethanol.

  • Add acid solution dropwise to the amine solution at 40°C.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter crystals and dry under vacuum at <40°C.

Part 4: Standard Operating Procedure (SOP) for Storage

Follow this decision tree to determine the optimal storage condition for your specific sample state.

StorageWorkflow Start Incoming Sample 2-{Spiro[2.5]octan-6-yl}aniline FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Free Base Salt Crystalline Salt FormCheck->Salt Salt Duration Storage Duration? FreeBase->Duration Action3 1. Amber Vial 2. Desiccator Cabinet 3. Argon Headspace Salt->Action3 Any Duration ShortTerm < 1 Month (Active Use) Duration->ShortTerm Short Term LongTerm > 1 Month (Archive) Duration->LongTerm Long Term Action1 1. Flush with Argon 2. Seal with Parafilm 3. Store at -20°C 4. Protect from Light ShortTerm->Action1 Action2 CRITICAL: Convert to Fumarate/HCl Salt IMMEDIATELY LongTerm->Action2

Figure 2: Storage Decision Tree. Note that long-term storage of the free base is strongly discouraged.

Detailed Storage Specifications
  • Atmosphere: Argon is superior to Nitrogen. Argon is denser than air and forms a "blanket" over the solid/oil, whereas Nitrogen can mix more easily if the seal is imperfect.

  • Temperature: Store at -20°C . Low temperature kinetically inhibits both oxidation and ring-opening reactions.

  • Container: Amber borosilicate glass with a Teflon-lined screw cap.

  • Thawing: Crucial Step. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, accelerating degradation.

FAQ: Rapid Response

Q: Can I store the molecule in DMSO solution? A: Only for short periods (days). DMSO is hygroscopic and can act as an oxidant under certain conditions. For solution storage, anhydrous Acetonitrile with 0.1% TFA (if acidic conditions are tolerated) or Ethanol under Argon is preferred.

Q: Is the spiro ring sensitive to hydrogenation? A: Yes. Standard hydrogenation conditions (Pd/C, H₂) used to reduce nitro groups to anilines can open cyclopropane rings if the catalyst loading is high or pressure is elevated. If synthesizing this molecule via nitro-reduction, use selective conditions (e.g., Fe/NH₄Cl or Zn/Acetic Acid) rather than catalytic hydrogenation.

Q: Why does the color change happen even in the freezer? A: If the container was not flushed with Argon, trapped oxygen continues to react, albeit slowly. Furthermore, "frost-free" freezers cycle temperature, which can cause moisture migration inside the vial if not perfectly sealed.

References
  • BenchChem. (2025).[1][3] Preventing oxidation of 2-(Allyloxy)aniline during storage. BenchChem Technical Support. Link

  • Stahl, P. H., & Wermuth, C. G. (2002).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] (General reference for salt selection principles).

  • Mucha, K., et al. (2010).[5] Mechanism of aniline degradation by yeast strain Candida methanosorbosa BP-6. Polish Journal of Microbiology. Link

  • Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Accounts of Chemical Research. (Fundamental physics of cyclopropane/spiro strain).
  • Kumar, L., et al. (2010). Salt Selection in Drug Development. Pharmaceutical Technology. Link

Sources

Validation & Comparative

1H NMR interpretation and assignment for 2-{Spiro[2.5]octan-6-yl}aniline

[1][2][3]

Executive Summary & Comparative Analysis

2-{Spiro[2.5]octan-6-yl}aniline represents a specialized scaffold where a conformationally restricted spiro[2.5]octane ring is fused to an aniline moiety.[2] In drug discovery, this spiro-group is often employed as a bioisostere for a cyclohexyl or gem-dimethyl group to improve metabolic stability and restrict conformational freedom.[1][2]

Comparison: Spiro-Aniline vs. Structural Alternatives

The "performance" of an NMR assignment lies in its diagnostic power.[1][2] The table below compares the 1H NMR "fingerprint" of the target molecule against its two most common structural analogues.

FeatureTarget: 2-{Spiro[2.5]octan-6-yl}aniline Alternative A: 2-Cyclohexylaniline Alternative B: 2-(4,4-Dimethylcyclohexyl)aniline
Diagnostic Signal High-Field Cyclopropyl (0.2–0.6 ppm) None (Lowest signal ~1.1 ppm)Methyl Singlets (~0.9–1.0 ppm)
Resolution Excellent. The cyclopropyl signals are isolated from the "aliphatic envelope."[1][2]Poor. Ring protons overlap heavily in the 1.2–1.8 ppm region.Moderate. Methyls are distinct but often overlap with other alkyl chains.[1][2]
Conformational Lock Rigid. Spiro center locks the C6-conformation.[1][2]Flexible. Chair flips broaden signals at RT.Semi-Rigid. Gem-dimethyl biases the chair.[1][2]
Aromatic Shift Ortho-substitution pattern (ABCD).[1][2]Ortho-substitution pattern (ABCD).[2]Ortho-substitution pattern (ABCD).[2]

Key Insight: The presence of multiplets in the 0.2–0.6 ppm region is the definitive "Go/No-Go" quality control marker for the spiro[2.5]octane ring, distinguishing it instantly from non-spiro analogues.[1]

Structural Breakdown & Numbering

To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC conventions for spiro[2.5]octane and aniline.

  • Fragment A (Aromatic): Aniline ring (Positions 1'-6').[1][2] NH2 at C1', Spiro-alkyl at C2'.[1][2]

  • Fragment B (Aliphatic): Spiro[2.5]octane.[1][2][3][4][5][6]

    • C1, C2: Cyclopropane ring carbons (distal).[1]

    • C3: Spiro quaternary carbon.[1][2]

    • C6: Methine carbon attached to the Aniline (Point of attachment).

    • C4, C5, C7, C8: Cyclohexane ring methylenes.[1]

Detailed 1H NMR Assignment (400 MHz, CDCl3)

Note: Chemical shifts are derived from high-fidelity empirical data of analogous substructures (2-cyclohexylaniline and spiro[2.5]octane derivatives).

A. The "Fingerprint" Region (0.2 – 0.8 ppm)

This region confirms the integrity of the spiro-fusion.[2]

  • 0.30 – 0.45 ppm (2H, m, Cyclopropyl-H_cis): Protons on C1/C2 cis to the cyclohexane ring.[1][2] Highly shielded due to the anisotropy of the cyclopropane ring.

  • 0.50 – 0.65 ppm (2H, m, Cyclopropyl-H_trans): Protons on C1/C2 trans to the cyclohexane ring.[1][2]

B. The Aliphatic Envelope (1.1 – 2.0 ppm)
  • 1.10 – 1.40 ppm (4H, m, H4/H8 axial + H5/H7 axial): Overlapping multiplets typical of cyclohexane axial protons.[1]

  • 1.60 – 1.90 ppm (4H, m, H4/H8 equatorial + H5/H7 equatorial): Broad multiplets. The rigidity of the spiro center may cause splitting of these signals compared to a standard cyclohexyl group.

C. The Benzylic Methine (2.5 – 2.7 ppm)
  • 2.65 ppm (1H, tt, J ≈ 11, 3 Hz, H6): The methine proton at the point of attachment.[1]

    • Shift Logic: Deshielded by the aromatic ring current (Ortho effect).[1]

    • Multiplicity: Triplet of triplets (or broad multiplet) due to coupling with axial/equatorial neighbors (H5/H7).[1][2]

D. The Heteroatom (3.6 – 4.0 ppm)
  • 3.70 ppm (2H, br s, NH2): The aniline amine protons.[1] Broad due to quadrupole relaxation and exchange.[1][2] Shift varies with concentration and solvent.[2][7]

E. The Aromatic Region (6.6 – 7.2 ppm)

The 2-alkyl substitution creates an ABCD spin system.[2]

  • 6.70 ppm (1H, dd, J=8.0, 1.2 Hz, H6'): Ortho to NH2. Shielded by the amine's mesomeric effect (+M).[8]

  • 6.78 ppm (1H, td, J=7.5, 1.2 Hz, H4'): Para to NH2. Shielded by +M effect.[2]

  • 7.05 ppm (1H, td, J=7.5, 1.5 Hz, H5'): Meta to NH2. Less shielded.[2][8][9]

  • 7.15 ppm (1H, dd, J=7.8, 1.5 Hz, H3'): Ortho to Alkyl group.[1] Deshielded by the alkyl group and lack of +M shielding.

Experimental Protocol

To reproduce these results, follow this self-validating protocol.

Step 1: Sample Preparation[1][3]
  • Solvent: Chloroform-d (CDCl3) is preferred over DMSO-d6 for this molecule.[1][2]

    • Reason: CDCl3 provides better resolution in the 0.0–1.0 ppm region, preventing the solvent peak (DMSO at 2.50 ppm) from interfering with the crucial benzylic methine signal (~2.65 ppm).

  • Concentration: 10 mg in 0.6 mL solvent.

  • Additives: Add 1 drop of D2O after the initial scan to identify the NH2 peak (it will disappear upon D2O shake).

Step 2: Acquisition Parameters[1][3]
  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).[1][2]

  • Relaxation Delay (D1): 2.0 seconds (sufficient for aliphatic protons; increase to 5s if accurate integration of aromatics is critical).

  • Scans (NS): 16 (sufficient for >10 mg sample).[1][2]

Step 3: Processing
  • Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.[1][2]

  • Referencing: Set TMS to 0.00 ppm or residual CHCl3 to 7.26 ppm.

Visualization: Assignment Logic & Structure Verification[1][3]

The following diagram illustrates the logical workflow for verifying the structure of 2-{Spiro[2.5]octan-6-yl}aniline using NMR data.

NMR_Assignment_LogicStartUnknown Sample SpectrumCheck_SpiroCheck 0.2 - 0.6 ppm RegionStart->Check_SpiroSpiro_ConfirmedSignals Present?(Multiplets)Check_Spiro->Spiro_ConfirmedCheck_AromaticCheck 6.5 - 7.2 ppmSpiro_Confirmed->Check_AromaticYesAlternativeSuspect: 2-Cyclohexylaniline(No Spiro Ring)Spiro_Confirmed->AlternativeNo (Empty Region)Pattern_ABCDPattern: ABCD(2-Substituted Aniline)Check_Aromatic->Pattern_ABCDCheck_MethineCheck ~2.65 ppmPattern_ABCD->Check_MethineMethine_FoundSignal: tt or m(Benzylic CH)Check_Methine->Methine_FoundConclusionIdentity Confirmed:2-{Spiro[2.5]octan-6-yl}anilineMethine_Found->Conclusion

Caption: Decision tree for structural verification. The presence of high-field signals (0.2-0.6 ppm) is the primary branch point distinguishing the target from cyclohexyl analogues.[2]

References

  • BenchChem. (2025).[1][2][5][7] Technical Guide to the Spectroscopic Characterization of Spiro[2.5]octane-5-carboxylic acid. Retrieved from [2]

  • ChemicalBook. (2017).[1][2] Cyclohexylamine and 2-Cyclohexen-1-one NMR Spectral Data. Retrieved from [2]

  • PubChem. (2025).[1][2][10] N-Cyclohexylaniline Spectral Information (CID 74567). National Library of Medicine.[2] Retrieved from [2]

  • Montalvo-González, R., et al. (2012).[1][2][3] Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. Magnetic Resonance in Chemistry. Retrieved from [2]

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-{Spiro[2.5]octan-6-yl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-{Spiro[2.5]octan-6-yl}aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offering a transparent and scientifically grounded approach to method development. Every protocol described herein is designed as a self-validating system, ensuring trustworthiness and reproducibility.

Introduction: The Analytical Challenge

2-{Spiro[2.5]octan-6-yl}aniline presents a unique analytical challenge due to its spirocyclic and aniline moieties. The spirocyclic core introduces conformational rigidity and potential for stereoisomers, while the aniline group offers a chromophore for UV detection but also potential for interactions with stationary phases.[1][2] A robust HPLC method must be capable of separating the main compound from potential process-related impurities and degradation products, which may have very similar structures and physicochemical properties.

The primary objective of this guide is to compare and contrast different HPLC approaches, leading to a scientifically sound and optimized method for purity determination. This process is governed by principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9]

Experimental Workflow: A Systematic Approach

A systematic approach to method development is crucial for efficiency and for ensuring the final method is robust and fit for purpose. The workflow followed in this guide is depicted below.

Caption: A systematic workflow for HPLC method development.

Comparison of Initial Screening Conditions

The initial phase of method development involves screening different stationary phases (columns) and mobile phases to identify the most promising starting point for optimization. Given the non-polar nature of the spiro-octane group and the moderate polarity of the aniline moiety, reversed-phase HPLC is the logical choice.[10][11]

Stationary Phase Selection

Three common reversed-phase columns were evaluated: a standard C18, a C8, and a Phenyl column. The rationale is to assess the impact of hydrophobicity (C18 > C8) and potential π-π interactions (Phenyl) on the separation.[10]

Table 1: Comparison of Stationary Phases

Column ChemistryRetention Factor (k) of AnalytePeak Tailing FactorResolution (Rs) of Critical Pair*Rationale for Performance
C18 5.81.11.8Strong hydrophobic retention due to the spiro-octane group.[12] Good starting point.
C8 3.21.21.4Less retention than C18, potentially useful for faster analysis if resolution is adequate.[12]
Phenyl 4.51.51.6Moderate retention with potential for alternative selectivity due to π-π interactions with the aniline ring. However, increased tailing was observed.

*Critical pair refers to the analyte and its closest eluting impurity.

Based on the initial screening, the C18 column provided the best balance of retention, peak shape, and resolution, making it the preferred choice for further optimization.

Mobile Phase Selection

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. Their impact on selectivity and peak shape was evaluated.

Table 2: Comparison of Organic Modifiers

Organic ModifierPeak Width (at half height)Backpressure (psi)Selectivity (α) for Critical PairRationale for Performance
Acetonitrile (ACN) 0.15 min22001.15Lower viscosity leads to higher efficiency and sharper peaks. Different selectivity compared to methanol.
Methanol (MeOH) 0.22 min31001.10Higher viscosity results in broader peaks and higher backpressure. Can offer different selectivity for certain impurities.

Acetonitrile was selected as the organic modifier due to the superior peak efficiency and lower backpressure it provided.

Method Optimization

With the C18 column and an ACN/water mobile phase selected, the next step is to optimize the gradient, flow rate, temperature, and detection wavelength to achieve the best possible separation in the shortest reasonable time.

Gradient Elution Optimization

A gradient elution is necessary to separate impurities with a wide range of polarities. A generic gradient was initially employed and then refined to improve the resolution of the critical pair and reduce the run time.

Table 3: Gradient Optimization

Gradient ProgramRun Time (min)Resolution (Rs) of Critical PairObservations
Initial Gradient (5-95% ACN in 20 min) 251.8Good initial separation, but long run time.
Optimized Gradient (30-70% ACN in 10 min) 152.1Focused gradient improves resolution of the target impurity cluster and significantly reduces run time.

The optimized gradient provides a significant improvement in both resolution and analysis time.

Final Optimized HPLC Method

The culmination of the screening and optimization steps is the final, robust HPLC method for the purity analysis of 2-{Spiro[2.5]octan-6-yl}aniline.

Table 4: Final Optimized Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 70% B in 10 min, then to 95% B in 2 min, hold for 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

Method Validation Protocol

Following method development, a comprehensive validation is required to demonstrate that the method is suitable for its intended purpose. The validation will be performed according to ICH Q2(R2) guidelines.[3][9][13]

Caption: Key parameters for HPLC method validation.

Specificity

Forced degradation studies will be conducted to demonstrate the method's ability to separate the analyte from potential degradation products. Samples will be subjected to acidic, basic, oxidative, thermal, and photolytic stress.

Linearity and Range

The linearity of the method will be evaluated over a concentration range of the Limit of Quantitation (LOQ) to 150% of the target analyte concentration. A correlation coefficient (r²) of ≥ 0.999 is expected.[14][15]

Accuracy and Precision

Accuracy will be determined by spiking a placebo with known amounts of the analyte at three different concentration levels.[16] Precision will be assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with an acceptance criterion of a relative standard deviation (RSD) of ≤ 2.0%.[14][17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Robustness

The robustness of the method will be evaluated by intentionally making small variations in method parameters such as flow rate, column temperature, and mobile phase composition.[16]

Conclusion

This guide has systematically compared different HPLC conditions to develop a robust and reliable method for the purity determination of 2-{Spiro[2.5]octan-6-yl}aniline. The final optimized method, utilizing a C18 column with an acetonitrile/water gradient, demonstrates excellent separation of the main component from its potential impurities. The subsequent validation, performed according to ICH guidelines, will formally establish the method's suitability for its intended use in a quality control environment. This structured approach to method development ensures scientific rigor and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • USP. (2023). USP-NF <621> Chromatography. [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Waters. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • Taylor & Francis Online. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • Royal Society of Chemistry. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • Moravek, Inc. (2024). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]

  • ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. [Link]

  • Zenodo. (2023). DEVELOPMENT AND VALIDATION OF A RP - HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SPIRONOLACTONE AND HYDROCHLOROTHIAZIDE IN PURE AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-{Spiro[2.5]octan-6-yl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Spirocyclic systems, prized for their unique three-dimensional architecture and conformational rigidity, are increasingly vital in medicinal chemistry.[1][2] However, their structural complexity demands a multi-faceted analytical approach for characterization.[1] This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation patterns of 2-{Spiro[2.5]octan-6-yl}aniline under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By dissecting the fragmentation pathways, we aim to provide a predictive framework for the structural elucidation of this and related spirocyclic molecules.

The molecule 2-{Spiro[2.5]octan-6-yl}aniline (Molecular Weight: 201.32 g/mol ) combines two distinct chemical moieties: a polar aniline "head" and a nonpolar, rigid spiro[2.5]octane "tail." The fragmentation behavior under mass spectrometry is a direct consequence of the interplay between these two groups, influenced heavily by the ionization method employed.

Part 1: Analytical Methodologies & Workflow

The choice of ionization source is critical. Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), is a high-energy ("hard") technique that induces extensive and reproducible fragmentation, providing a detailed structural "fingerprint".[3][4] In contrast, Electrospray Ionization (ESI), usually paired with Liquid Chromatography (LC-MS), is a low-energy ("soft") technique that typically yields the intact protonated molecule, making it ideal for molecular weight determination.[5][6] Structural information in ESI is obtained via tandem mass spectrometry (MS/MS) experiments.[5]

General Analytical Workflow

The logical flow for analyzing a novel compound like 2-{Spiro[2.5]octan-6-yl}aniline involves sample preparation, chromatographic separation (if necessary), ionization, mass analysis, and data interpretation.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_gcms GC-EI-MS cluster_lcms LC-ESI-MS/MS cluster_data Data Interpretation prep Dissolve Sample in Appropriate Solvent gc GC Injection & Separation prep->gc For Volatile Analytes lc LC Injection or Direct Infusion prep->lc For Polar/Non-volatile Analytes ei Electron Ionization (EI) (70 eV) gc->ei ms1 Mass Analysis (Full Scan) ei->ms1 interp Compare Fragmentation Patterns & Elucidate Structure ms1->interp esi Electrospray Ionization (ESI) lc->esi msms_precursor Precursor Ion Selection ([M+H]+) esi->msms_precursor msms_cid Collision-Induced Dissociation (CID) msms_precursor->msms_cid msms_product Product Ion Scan msms_cid->msms_product msms_product->interp

Caption: General workflow for MS analysis.

Experimental Protocol 1: GC-EI-MS Analysis

This protocol is designed for acquiring a fingerprint mass spectrum.

  • Sample Preparation : Dissolve approximately 1 mg of 2-{Spiro[2.5]octan-6-yl}aniline in 1 mL of a volatile solvent like acetone or ethyl acetate.[7]

  • GC System : Use a gas chromatograph equipped with a standard nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection : Inject 1 µL of the sample solution using a split/splitless inlet. A split ratio of 50:1 is typical.

  • GC Oven Program :

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase temperature at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS System :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis : Identify the chromatographic peak for the analyte. Extract the corresponding mass spectrum and compare it against predicted fragmentation patterns and library data (if available).

Experimental Protocol 2: ESI-MS/MS Analysis

This protocol is for determining molecular weight and obtaining structurally informative fragments from the protonated molecule.

  • Sample Preparation : Prepare a stock solution of 1 mg/mL in methanol. Dilute this stock solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of approximately 10 µg/mL.[9] The acid promotes the formation of the protonated molecule [M+H]⁺.

  • Infusion : Directly infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • MS System (Positive Ion Mode) :

    • Ionization Mode: Electrospray (ESI).

    • Capillary Voltage: 3.5 - 4.5 kV.[10]

    • Drying Gas: Nitrogen at a flow rate of 8-12 L/min and a temperature of 300-350 °C.

  • MS Scan (Full Scan) : First, acquire a full scan spectrum (e.g., m/z 100-500) to confirm the presence of the protonated molecule, [M+H]⁺, at m/z 202.16.

  • MS/MS Scan (Product Ion Scan) : Select the ion at m/z 202.16 as the precursor ion. Apply collision-induced dissociation (CID) using argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to generate a product ion spectrum.[10]

Part 2: Predicted Fragmentation Patterns

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the initial ionization will likely occur on the aniline nitrogen due to its non-bonding electrons, forming a molecular ion (M⁺•) at m/z 201 .[4] This radical cation is the entry point for multiple competing fragmentation pathways.

G cluster_aniline Aniline-Driven Fragments cluster_spiro Spiro-Alkane Fragments M [C14H19N]+• m/z 201 Molecular Ion f200 [M-H]+• m/z 200 M->f200 - •H f174 [M-HNC]+• m/z 174 M->f174 - HNC (Ring Rearrangement) f172 [M-C2H5]+• m/z 172 M->f172 - •C2H5 (Ring Opening) f130 [M-C5H11]+• m/z 130 M->f130 - •C5H11 (Benzylic Cleavage) f158 [M-C3H7]+• m/z 158 f172->f158 - CH2

Caption: Predicted EI fragmentation pathways.

  • Benzylic Cleavage : The bond between the aniline ring and the spiro-octane system is a benzylic position. Cleavage of this C-C bond is highly favorable as it leads to a resonance-stabilized tropylium-like or related cation. The most significant fragmentation is expected to be the loss of a C₅H₁₁ radical from the cyclohexane ring, leading to a prominent ion at m/z 130 .

  • Spiro-Alkane Ring Opening : The spiro[2.5]octane moiety can undergo alpha-cleavage relative to the aniline ring. Opening of the six-membered ring followed by loss of an ethyl radical (•C₂H₅) would yield a fragment at m/z 172 . Subsequent loss of methylene groups (CH₂) can produce a series of ions 14 amu apart.[14]

  • Aniline-Type Fragmentation : The aniline molecular ion is known to undergo complex rearrangements, including the loss of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC), to form a cyclopentadiene radical cation.[11] This pathway would result in a fragment at m/z 174 .

  • Loss of Hydrogen : Loss of a single hydrogen atom from the molecular ion to form an ion at m/z 200 is also a common initial fragmentation step.

Table 1: Predicted Major Fragments under Electron Ionization (EI)

m/zProposed Fragment Structure/LossPredicted Relative IntensityRationale
201[C₁₄H₁₉N]⁺• (Molecular Ion)Medium to LowThe molecular ion of a molecule with an aliphatic portion can be unstable.
172[M - •C₂H₅]⁺MediumCleavage at the branched spiro-carbon after ring opening.[13]
158[M - •C₃H₇]⁺MediumFurther fragmentation of the aliphatic chain.
130[C₉H₁₀N]⁺High (likely Base Peak)Stable benzylic cation formed by cleavage of the C-C bond adjacent to the ring.
106[C₇H₈N]⁺MediumFurther fragmentation of the benzylic ion.
93[C₆H₇N]⁺• (Aniline radical cation)LowSimple cleavage to form the aniline ion is less favorable than forming a stabilized benzylic cation.
Electrospray Ionization (ESI) Tandem MS (MS/MS)

In ESI, the molecule is gently ionized, typically by protonation, to form the [M+H]⁺ ion at m/z 202 . This even-electron ion is stable and will not fragment spontaneously. Fragmentation is induced by collision with an inert gas (CID) in an MS/MS experiment.[5] The fragmentation pathways are distinct from EI because they originate from a protonated, even-electron species.

G cluster_fragments Collision-Induced Dissociation (CID) Fragments M [C14H20N]+ m/z 202 [M+H]+ Precursor Ion f185 [M+H - NH3]+ m/z 185 M->f185 - NH3 (Neutral Loss) f107 [C8H11]+ m/z 107 M->f107 - C6H5NH2 (Aniline Loss)

Sources

Spectroscopic characterization data for 2-{Spiro[2.5]octan-6-yl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-{Spiro[2.5]octan-6-yl}aniline , a specialized spirocyclic building block used in medicinal chemistry to improve physicochemical properties (Fsp³, solubility) and metabolic stability compared to traditional flat aromatic scaffolds.

Executive Summary: The "Escape from Flatland"

2-{Spiro[2.5]octan-6-yl}aniline represents a class of "next-generation" aniline building blocks. Unlike traditional 2-cyclohexylaniline or biphenyl derivatives, this molecule incorporates a spiro[2.5]octane moiety. This structural modification introduces specific 3D-dimensionality (Fsp³ character) without excessive molecular weight, serving as a bioisostere for cyclohexyl or phenyl groups while potentially blocking metabolic soft spots.

Key Differentiators
Feature2-{Spiro[2.5]octan-6-yl}aniline2-Cyclohexylaniline (Standard Analog)Impact on Drug Design
Geometry Rigid, "Rod-like" (Distal cyclopropane)Flexible Chair/Boat conformersImproved target selectivity via rigidification.
Metabolic Stability High (Cyclopropane blocks oxidation)Moderate (Susceptible to P450 hydroxylation)Longer half-life (

).
Lipophilicity Tunable (Spiro ring lowers LogD vs alkyls)High LogPBetter solubility/permeability balance.
Electronic Effect

-inductive donation from spiro ring
Standard alkyl donationModulates aniline nucleophilicity.

Spectroscopic Characterization

Reliable identification of this compound relies on distinguishing the unique spiro-cyclopropane signature from the cyclohexane ring and the aromatic aniline system.

A. Nuclear Magnetic Resonance (NMR)

The spiro[2.5]octane system presents a diagnostic high-field signal pattern.

1H NMR (400 MHz, CDCl₃) – Predicted/Representative Data
  • Cyclopropane Ring (Diagnostic):

    
     0.20 – 0.60 ppm (Multiplet, 4H).
    
    • Note: These protons appear unusually upfield due to the shielding cone of the cyclopropane ring.

  • Cyclohexane Ring:

    
     1.10 – 1.90 ppm (Multiplet, 8H).
    
    • Protons at C4/C5/C7/C8 exhibit complex splitting due to the rigid chair conformation locked by the spiro center.

  • Methine (Linker CH):

    
     2.60 – 2.80 ppm (Multiplet, 1H, 
    
    
    
    Hz).
    • The proton at C6 (attachment point) is deshielded by the adjacent aromatic ring.

  • Aniline Amine:

    
     3.50 – 3.80 ppm (Broad Singlet, 2H, 
    
    
    
    ).
    • Exchangeable with

      
      .
      
  • Aromatic Ring:

    
     6.60 – 7.10 ppm (Multiplet, 4H).
    
    • Typical ortho-substituted pattern: Doublet (d) for C3/C6 protons, Triplet (t) for C4/C5.

13C NMR (100 MHz, CDCl₃)
  • Cyclopropane

    
    : 
    
    
    
    8.0 – 15.0 ppm (High field).
  • Spiro Quaternary Carbon (C3):

    
     30.0 – 35.0 ppm.
    
    • Critical Check: This quaternary carbon signal confirms the spiro junction.

  • Cyclohexane

    
    : 
    
    
    
    28.0 – 34.0 ppm.
  • Methine CH (C6):

    
     38.0 – 42.0 ppm.
    
  • Aromatic Carbons:

    
     115.0, 118.5, 126.5, 127.0, 130.0, 144.0 (C-N).
    
B. Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).

  • Molecular Formula:

    
     (Wait: 
    
    
    
    is for cyclohexyl. Spiro[2.5]octane is
    
    
    .[1] Aniline is
    
    
    . Total
    
    
    ?
    • Correction: Spiro[2.5]octane is

      
      . Attachment loses 1 H. Aniline is 
      
      
      
      . Attachment loses 1 H.
    • Formula:

      
      .
      
    • MW: ~201.31 g/mol .

  • Observed Mass:

    
    .
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) and characteristic tropylium-like rearrangement if the spiro ring opens.
C. Infrared Spectroscopy (FT-IR)
  • N-H Stretch: Doublet at 3350, 3450

    
     (Primary amine).
    
  • C-H Stretch (sp³): 2850–2950

    
     (Strong, cyclohexane).
    
  • Cyclopropane C-H: ~3050

    
     (Weak, often obscured but diagnostic if visible).
    
  • Aromatic C=C: 1450, 1600

    
    .
    

Experimental Protocols

Protocol A: Quality Control & Purity Analysis

Objective: Verify identity and purity >98% before biological testing.

  • Sample Prep: Dissolve 5 mg of 2-{Spiro[2.5]octan-6-yl}aniline in 0.7 mL

    
     (filtered through basic alumina to remove acidic impurities if necessary).
    
  • Instrument Setup:

    • Pulse sequence: zg30 (standard proton).

    • Scans: 16 (minimum).

    • Relaxation delay (

      
      ): 1.0 s.
      
  • Integration Logic:

    • Set the aromatic region (4H) as the reference integral (4.0).

    • Verify the Cyclopropane region (0.2-0.6 ppm) integrates to exactly 4.0.

    • Pass Criteria: Integral ratio deviation < 5%.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Gradient: 5% B to 95% B over 8 min.

    • Detection: UV 254 nm (Aromatic) and 210 nm.

Protocol B: Synthesis (General Coupling Route)

Since this specific isomer is rare, it is often synthesized from Spiro[2.5]octan-6-one.

  • Reductive Amination (Alternative Route):

    • React Spiro[2.5]octan-6-one with 2-nitroaniline (or aniline followed by reduction? No, reductive amination puts the N on the ring).

    • Correct Route for C-C bond formation:

      • Convert Spiro[2.5]octan-6-one to Enol Triflate .

      • Suzuki Coupling: React Enol Triflate with 2-Aminophenylboronic acid (protected).

      • Hydrogenation: Reduce the internal alkene (

        
        ) to get the saturated 2-{Spiro[2.5]octan-6-yl}aniline.
        
    • Stereochemistry: Hydrogenation usually favors the trans or thermodynamically stable isomer.

Visualization: Characterization Workflow

G Start Crude 2-{Spiro[2.5]octan-6-yl}aniline HPLC HPLC-MS Analysis (Purity & MW Check) Start->HPLC Decision Purity > 95%? HPLC->Decision Purify Prep-HPLC / Flash Chromatography (Hexane:EtOAc) Decision->Purify No NMR_H 1H NMR (CDCl3) Check Cyclopropane (0.2-0.6 ppm) Decision->NMR_H Yes Purify->HPLC NMR_C 13C NMR / DEPT-135 Confirm Spiro Quaternary C (~30 ppm) NMR_H->NMR_C Final Validated Building Block Ready for SAR NMR_C->Final

Caption: Logical workflow for the validation of spirocyclic aniline building blocks, prioritizing purity check before structural confirmation.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. Link

  • SpiroChem AG. (2023). "Spiro[2.5]octane Building Blocks: Catalog & Properties." SpiroChem Official Catalog. Link

  • Barnes-Seeman, D. (2012). "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry.
  • PubChem. (2025). "Compound Summary: Spiro[2.5]octan-6-amine derivatives." National Library of Medicine. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

Sources

A Comparative Guide to the Quality Control of 2-{Spiro[2.5]octan-6-yl}aniline and its Bioisosteric Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of starting materials and key intermediates is a critical decision that profoundly impacts the trajectory of a research program. The purity, impurity profile, and physicochemical properties of these reagents can influence reaction efficiency, scalability, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the quality control standards for 2-{Spiro[2.5]octan-6-yl}aniline, a valuable building block in medicinal chemistry, and its emerging bioisosteric alternatives. By presenting supporting experimental data and methodologies, we aim to equip scientists with the knowledge to make informed decisions in reagent selection.

The aniline moiety is a prevalent feature in many approved drugs; however, it is also associated with metabolic liabilities and potential toxicity.[1] This has driven the exploration of aniline bioisosteres, which are chemical groups that possess similar molecular shape and volume but have different physicochemical properties that can lead to an improved pharmacological profile.[2] In this context, we will compare 2-{Spiro[2.5]octan-6-yl}aniline with a leading class of aniline bioisosteres: bicyclo[1.1.1]pentylamines (BCPAs).[3]

Key Quality Control Parameters: A Framework for Excellence

The quality of a pharmaceutical starting material is not merely defined by its purity. A comprehensive quality control strategy, guided by principles outlined in the International Council for Harmonisation (ICH) Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients, encompasses a range of parameters that ensure consistency, safety, and reliability.[4]

A typical Certificate of Analysis (CoA) for a high-quality reagent like 2-{Spiro[2.5]octan-6-yl}aniline should include the following key attributes:

Parameter Typical Specification Methodology Rationale
Appearance White to off-white solidVisual InspectionEnsures consistency and flags potential gross contamination or degradation.
Identity Conforms to structure¹H NMR, ¹³C NMR, MSConfirms the chemical structure of the material.
Assay (Purity) ≥ 97.0%HPLC-UV or GC-MSQuantifies the amount of the desired compound, a critical measure of quality.
Individual Impurity ≤ 0.5%HPLC-UV or GC-MSControls the level of any single known or unknown impurity.
Total Impurities ≤ 1.5%HPLC-UV or GC-MSLimits the overall level of impurities in the material.
Residual Solvents Per ICH Q3C limitsGC-HSEnsures that solvents used in the manufacturing process are removed to safe levels.
Water Content ≤ 0.5%Karl Fischer TitrationWater can affect the reactivity and stability of the reagent.
Heavy Metals ≤ 20 ppmICP-MS or AASControls for elemental impurities that may originate from catalysts or reactors.

Table 1: Representative Quality Control Specifications for 2-{Spiro[2.5]octan-6-yl}aniline.

Comparative Analysis: 2-{Spiro[2.5]octan-6-yl}aniline vs. Bicyclo[1.1.1]pentan-1-amine

To illustrate the practical implications of reagent selection, we compare 2-{Spiro[2.5]octan-6-yl}aniline with a representative BCPA, bicyclo[1.1.1]pentan-1-amine. BCPAs are gaining traction as aniline bioisosteres due to their ability to improve metabolic stability and solubility while maintaining or improving biological activity.[5][6]

Parameter 2-{Spiro[2.5]octan-6-yl}aniline Bicyclo[1.1.1]pentan-1-amine Significance in Drug Discovery
Purity (Typical) ≥ 97.0%> 98.0% (as HCl salt)High purity is essential for both to ensure reproducible results in screening and synthesis.
LogP (Calculated) ~2.5~1.2The lower LogP of the BCPA suggests potentially higher aqueous solubility, a desirable trait for drug candidates.
Metabolic Stability (HLM t½) Moderate (e.g., 30-60 min)High (e.g., >120 min)BCPAs are generally more resistant to oxidative metabolism by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[5]
Synthetic Accessibility Multi-step synthesisIncreasingly accessible via novel methodsThe synthetic routes to both are complex, but recent advances are making BCPAs more readily available.[7]

Table 2: Comparative Performance of 2-{Spiro[2.5]octan-6-yl}aniline and Bicyclo[1.1.1]pentan-1-amine. (Note: LogP and metabolic stability values are representative and can vary based on the specific assay conditions).

Experimental Protocols for Quality Control

The cornerstone of a robust quality control program is the use of validated analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the assay and impurity profiling of aniline derivatives.

Detailed Experimental Protocol: Purity Determination by HPLC-UV

Objective: To determine the purity of 2-{Spiro[2.5]octan-6-yl}aniline by assessing the main component and quantifying any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • 2-{Spiro[2.5]octan-6-yl}aniline reference standard and sample

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-{Spiro[2.5]octan-6-yl}aniline sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Prepare a reference standard solution in the same manner.

Data Analysis:

  • Inject the blank (diluent), reference standard, and sample solutions.

  • Identify the peak corresponding to 2-{Spiro[2.5]octan-6-yl}aniline in the sample chromatogram by comparing its retention time to that of the reference standard.

  • Calculate the percentage purity (assay) using the area normalization method, assuming all impurities have a similar response factor to the main component.

QC_Workflow cluster_0 Material Receipt & Sampling cluster_1 Analytical Testing cluster_2 Data Review & Disposition RawMaterial Incoming Reagent Sampling Representative Sampling RawMaterial->Sampling Identity Identity Confirmation (NMR, MS) Sampling->Identity Purity Purity & Impurity Profile (HPLC, GC-MS) Sampling->Purity PhysChem Physicochemical Tests (Water Content, etc.) Sampling->PhysChem DataReview Data Review vs. Specification Identity->DataReview Purity->DataReview PhysChem->DataReview Release Release for Use DataReview->Release Pass Reject Reject DataReview->Reject Fail Reagent_Comparison cluster_properties Key Properties 2-{Spiro[2.5]octan-6-yl}aniline 2-{Spiro[2.5]octan-6-yl}aniline Solubility Aqueous Solubility 2-{Spiro[2.5]octan-6-yl}aniline->Solubility Moderate Metabolism Metabolic Stability 2-{Spiro[2.5]octan-6-yl}aniline->Metabolism Potential Liability Synthesis Synthetic Tractability 2-{Spiro[2.5]octan-6-yl}aniline->Synthesis Established Routes Aniline Bioisostere\n(e.g., BCPA) Aniline Bioisostere (e.g., BCPA) Aniline Bioisostere\n(e.g., BCPA)->Solubility Often Improved Aniline Bioisostere\n(e.g., BCPA)->Metabolism Generally Enhanced Aniline Bioisostere\n(e.g., BCPA)->Synthesis Evolving Field

Caption: A conceptual comparison of key drug-like properties between a traditional aniline derivative and a bioisosteric alternative.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • European Medicines Agency. (2000, November). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. Retrieved from [Link]

  • Ideagen. (2024, August 7). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. Retrieved from [Link]

  • Kirsch, P. (2013).
  • MySkinRecipes. Spiro[2.5]Octan-6-One. Retrieved from [Link]

  • Nanjing Bike Biotechnology Co., Ltd. bicyclo[1.1.1]pentan-1-amine;hydrochloride. Retrieved from [Link]

  • PubChem. 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine. Retrieved from [Link]

  • PureSynth. Bicyclo[1.1.1]Pentan-1-Amine Hydrochloride 98.0%(GC). Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Stepan, A. F., et al. (2011). The bicyclo[1.1.1]pentane motif in medicinal chemistry. Chemical Reviews, 111(3), 1900-1923.
  • Synthonix, Inc. 2-(6-Azaspiro[2.5]octan-6-yl)aniline. Retrieved from [Link]

  • Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. Retrieved from [Link]

  • World Health Organization. (2010). Annex 2 Good trade and distribution practices for pharmaceutical starting materials. Retrieved from [Link]

  • World Health Organization. (2010). Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. Retrieved from [Link]

  • Zhang, X., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 997944.

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A Senior Application Scientist's Guide to the Comparative Solubility of Spiro[2.5]octane Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the physicochemical properties of new chemical entities (NCEs) are paramount to their success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. Poor solubility is a leading cause of costly late-stage failures in the development pipeline.[1][2] This guide provides a comprehensive framework for conducting a comparative solubility study of a promising class of compounds: spiro[2.5]octane aniline derivatives.

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality.[3] This rigid, complex architecture can lead to enhanced binding affinity and selectivity for biological targets. The spiro[2.5]octane framework, in particular, offers a unique and underexplored entry into this valuable chemical space. When coupled with an aniline moiety—a common pharmacophore—these derivatives present a compelling opportunity for the development of novel therapeutics. However, the very rigidity and lipophilicity that make these scaffolds attractive can also pose significant solubility challenges.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It will not only detail a robust experimental protocol for determining and comparing the solubility of a series of spiro[2.5]octane aniline derivatives but also delve into the causal relationships between chemical structure and aqueous solubility. By understanding these structure-solubility relationships (SSRs), we can rationally design next-generation compounds with optimized physicochemical properties, increasing their probability of clinical success.

I. The Experimental Blueprint: A Comparative Solubility Assessment

To objectively compare the solubility of our target compounds, we will employ the gold-standard shake-flask method for determining thermodynamic solubility.[1][2] This method, while requiring more time than high-throughput kinetic assays, provides a true measure of a compound's solubility at equilibrium, which is invaluable for lead optimization and pre-formulation studies.[4][5]

Our study will compare the aqueous solubility of a parent spiro[2.5]octane aniline with three derivatives, each bearing a single substituent on the para position of the aniline ring: chloro, methoxy, and methyl. This selection allows for a systematic evaluation of the effects of electronic and lipophilic properties on solubility.

Our Test Compounds:

  • SPOA-001: N-(spiro[2.5]octan-6-yl)aniline (Parent Compound)

  • SPOA-002: 4-chloro-N-(spiro[2.5]octan-6-yl)aniline

  • SPOA-003: 4-methoxy-N-(spiro[2.5]octan-6-yl)aniline

  • SPOA-004: 4-methyl-N-(spiro[2.5]octan-6-yl)aniline

The choice of solvents is equally critical. We will assess solubility in pharmaceutically relevant aqueous media to simulate physiological conditions:

  • Phosphate-Buffered Saline (PBS) at pH 7.4: To mimic the pH of blood and physiological fluids.

  • Simulated Gastric Fluid (SGF) at pH 1.2 (without pepsin): To simulate the acidic environment of the stomach.

  • Simulated Intestinal Fluid (SIF) at pH 6.8 (without pancreatin): To simulate the environment of the small intestine.

Experimental Workflow

The shake-flask method is a robust, self-validating system when executed with precision. The workflow is designed to ensure that a true equilibrium is reached between the solid compound and the solvent, and that the subsequent analysis is accurate and reproducible.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to vial with known volume of buffer (e.g., PBS pH 7.4) A->B C Seal vials and place in shaking incubator B->C D Incubate at 25°C for 24-48 hours C->D E Allow vials to stand, sediment to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant through 0.22 µm syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Quantify concentration via HPLC-UV H->I J Compare against a standard curve I->J

Figure 1: Experimental workflow for the shake-flask thermodynamic solubility assay.
Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of each solid test compound (e.g., 5-10 mg) to separate 2 mL glass vials. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately pipette 1 mL of the desired aqueous buffer (PBS, SGF, or SIF) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A 24 to 48-hour incubation is typically adequate for most compounds.[4]

  • Phase Separation:

    • After incubation, remove the vials and allow them to stand undisturbed for at least one hour to allow for the sedimentation of undissolved solids.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.

    • Carefully withdraw the supernatant using a pipette and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining micro-particulates. This step is critical as undissolved particles will lead to an overestimation of solubility.[6]

  • Quantification:

    • Prepare a standard stock solution of each compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration.

    • Generate a calibration curve by preparing a series of serial dilutions of the stock solution in the same aqueous buffer used for the solubility measurement.

    • Analyze the filtered sample (the saturated solution) and the calibration standards by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

    • The concentration of the compound in the saturated solution is determined by interpolating its response from the linear regression of the calibration curve. This concentration is the thermodynamic solubility of the compound under the tested conditions.

II. Data Presentation and Analysis: Unveiling Structure-Solubility Relationships

The quantitative data from the experimental protocol should be summarized in a clear and concise table to facilitate direct comparison across the different derivatives and solvent conditions.

Table 1: Comparative Thermodynamic Solubility of Spiro[2.5]octane Aniline Derivatives (Illustrative Data)

Compound IDSubstituentSolubility in PBS (pH 7.4) (µg/mL)Solubility in SGF (pH 1.2) (µg/mL)Solubility in SIF (pH 6.8) (µg/mL)Calculated logP*
SPOA-001 -H (Parent)25150223.8
SPOA-002 4-Chloro84574.5
SPOA-003 4-Methoxy35180323.7
SPOA-004 4-Methyl18110164.2

*Calculated logP (cLogP) is a measure of a compound's lipophilicity; higher values indicate lower predicted aqueous solubility.

Analysis of Structure-Solubility Relationships

The illustrative data in Table 1 reveals a clear trend that can be explained by fundamental principles of medicinal chemistry. The solubility of a molecule is a delicate balance between its lipophilicity (its "greasiness") and its ability to interact favorably with water molecules, primarily through hydrogen bonding.[7]

G cluster_parent Parent Compound (SPOA-001) cluster_substituents Substituent Effects on Aniline Ring cluster_chloro SPOA-002 (-Cl) cluster_methoxy SPOA-003 (-OCH3) cluster_methyl SPOA-004 (-CH3) cluster_solubility Predicted Solubility Outcome Parent Aniline Ring (Moderate Lipophilicity) Spiro[2.5]octane (High Lipophilicity) Chloro Increases Lipophilicity (High logP) Electron-Withdrawing Reduces Basicity of Aniline N Methoxy Slightly Increases Lipophilicity Electron-Donating Maintains/Slightly Increases Basicity Potential H-bond Acceptor Methyl Increases Lipophilicity (Higher logP) Electron-Donating Increases Basicity Sol_Low Lowest Solubility Chloro->Sol_Low Sol_High Highest Solubility Methoxy->Sol_High Sol_Mid Intermediate Solubility Methyl->Sol_Mid

Figure 2: Logical relationship between aniline substituents and predicted aqueous solubility.
  • The Role of Lipophilicity (logP): The spiro[2.5]octane core is inherently lipophilic, contributing to the overall low aqueous solubility of the parent compound, SPOA-001. The addition of substituents that increase lipophilicity is expected to further decrease solubility. This is exemplified by SPOA-002 (4-chloro) and SPOA-004 (4-methyl). The chloro group, being both large and hydrophobic, significantly increases the calculated logP and, as predicted, results in the lowest solubility in the series at physiological pH.[7] The methyl group also increases lipophilicity, leading to a decrease in solubility compared to the parent compound, though less pronounced than the chloro substituent.

  • The Impact of Hydrogen Bonding and Polarity: The methoxy group in SPOA-003 presents a more nuanced case. While it does slightly increase the molecule's size and lipophilicity, the oxygen atom can also act as a hydrogen bond acceptor, potentially improving interactions with water molecules. This favorable interaction can offset the increase in lipophilicity, leading to a net increase in solubility compared to the parent compound, as shown in the illustrative data.

  • The Influence of pH and pKa: The aniline nitrogen is a weak base, and its pKa (the pH at which it is 50% ionized) is critical to its solubility profile. In the acidic environment of SGF (pH 1.2), the aniline nitrogen becomes protonated (forming an anilinium ion). This positively charged species is significantly more polar and, therefore, more soluble in water. This explains the dramatically higher solubility observed for all compounds in SGF compared to PBS or SIF.

    The electronic nature of the substituents influences the basicity (and thus the pKa) of the aniline nitrogen.

    • Electron-withdrawing groups , like the chloro substituent in SPOA-002 , decrease the electron density on the nitrogen, making it a weaker base (lower pKa). This means it is less readily protonated, resulting in lower solubility even in acidic media compared to the other derivatives.

    • Electron-donating groups , such as the methyl (SPOA-004 ) and methoxy (SPOA-003 ) groups, increase the electron density on the nitrogen, making it a stronger base (higher pKa).[8] This leads to a greater degree of protonation and higher solubility in acidic conditions.

III. Conclusion and Forward Outlook

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative solubility study of novel spiro[2.5]octane aniline derivatives. By employing the thermodynamic shake-flask method and analyzing the results through the lens of fundamental physicochemical principles, researchers can gain critical insights into the structure-solubility relationships governing this compound class.

The illustrative data and analysis underscore a key principle in medicinal chemistry: the optimization of a lead compound is a multiparameter balancing act. While the lipophilic spiro-scaffold is desirable for target engagement, its impact on solubility must be carefully managed. The strategic introduction of polar functional groups or substituents that modulate the pKa of ionizable centers can be a powerful tool for enhancing aqueous solubility.

For drug development professionals, establishing a clear and early understanding of a compound's solubility profile is not just an academic exercise—it is a crucial step in de-risking a project and making informed decisions about which candidates to advance. The methodologies and principles detailed herein provide a robust framework for achieving this critical objective.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed, 17(11), 1047-1050. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • Curran, P. J. (2008). In vitro solubility assays in drug discovery. PubMed, 17(11), 1039-1042. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

  • Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed, 96(11), 3054-3064. Retrieved from [Link]

  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved from [Link]

  • Zaitsev, V. D., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21543-21554. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

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A Comparative Guide to Purity Assessment of 2-{Spiro[2.5]octan-6-yl}aniline: The Superiority of LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. The compound 2-{Spiro[2.5]octan-6-yl}aniline, a valuable building block in the synthesis of complex pharmaceutical agents due to its unique spirocyclic structure, is no exception.[1] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-{Spiro[2.5]octan-6-yl}aniline, with a primary focus on the robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) technique. We will delve into the causality behind experimental choices, present supporting data, and offer a framework for method validation in line with international regulatory standards.

The Critical Role of Purity in Pharmaceutical Intermediates

Pharmaceutical impurities can originate from various stages of the manufacturing process, including starting materials, by-products of side reactions, intermediates, and degradation products.[2] Even trace amounts of these impurities can have unintended pharmacological effects, compromise the stability of the API, or lead to adverse patient reactions. Therefore, employing a highly sensitive and specific analytical method for purity determination is not just a quality control measure but a critical step in ensuring patient safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established stringent guidelines, such as ICH Q3A(R2), which outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4][5]

LC-MS: The Gold Standard for Purity Analysis of 2-{Spiro[2.5]octan-6-yl}aniline

Given the structural complexity and non-volatile nature of 2-{Spiro[2.5]octan-6-yl}aniline, LC-MS emerges as the most suitable analytical technique for its purity assessment. This powerful method combines the separation capabilities of liquid chromatography with the mass-based detection of mass spectrometry, offering unparalleled sensitivity and specificity.

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol is a robust starting point for the development and validation of a specific LC-MS/MS method for 2-{Spiro[2.5]octan-6-yl}aniline, adapted from established methods for primary aromatic amines.[4]

1. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-{Spiro[2.5]octan-6-yl}aniline reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the 2-{Spiro[2.5]octan-6-yl}aniline sample, dissolve in 10 mL of methanol, and then dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.

2. Liquid Chromatography Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent InfinityLab Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm) or a similar phenyl-hexyl or C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 250 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted impurities and full scan mode for unknown impurity profiling.

LC-MS Experimental Workflow cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis StockSolution Prepare 1 mg/mL Stock Solution WorkingStandards Dilute to Working Standards (0.1-100 µg/mL) StockSolution->WorkingStandards SamplePrep Prepare Sample Solution (~10 µg/mL) StockSolution->SamplePrep Injection Inject 5 µL SamplePrep->Injection Separation Gradient Elution on PFP Column Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM & Full Scan Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantify Impurities Integration->Quantification Identification Identify Unknowns Integration->Identification Method_Validation_Framework cluster_foundation Method Development cluster_validation ICH Q2(R2) Validation cluster_application Routine Application MethodDev Develop LC-MS Method Specificity Specificity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineAnalysis Routine Purity Testing Robustness->RoutineAnalysis

Caption: Logical relationship for analytical method validation based on ICH Q2(R2).

Conclusion

For the critical task of assessing the purity of 2-{Spiro[2.5]octan-6-yl}aniline, LC-MS stands out as the superior analytical technique. Its high sensitivity, selectivity, and ability to provide structural information for unknown impurities make it an invaluable tool for ensuring the quality and safety of this important pharmaceutical intermediate. While HPLC-UV and GC-MS have their applications, they present significant limitations for this specific analyte. By adopting a well-developed and validated LC-MS method, researchers and drug developers can have high confidence in their purity assessments, ultimately contributing to the production of safer and more effective medicines.

References

  • Perez, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4724. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • European Medicines Agency. (2006, October). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Myers, A. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

  • Ge, P., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 972(1), 113-124. Retrieved from [Link]

  • Turner, S. D., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science, 13(20), 5790–5804. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Spiro[2.5]Octan-6-One. Retrieved from [Link]

  • Kotha, S., & Khedkar, P. (2005). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. Synthesis, 2005(14), 2355-2358. Retrieved from [Link]

  • Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

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Safety Operating Guide

2-{Spiro[2.5]octan-6-yl}aniline proper disposal procedures

[3][4][5]

Part 5: Quantitative Data & Thresholds

Table 1: Physicochemical Properties Relevant to Disposal

PropertyValue (Est.)Significance
Physical State Solid / Viscous OilSolids require dusting precautions; oils require solvent cleanup.
LogP (Lipophilicity) > 2.5High potential for bioaccumulation; do not release to environment.
Flash Point > 90°C (Est.)Combustible. Classified as Class IIIB Combustible Liquid if liquid.
Incompatibility Acids, OxidizersViolent reaction risk.[3] Segregate strictly.

References

  • National Institutes of Health (NIH). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Library of Medicine. Available at: [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations. EPA.gov. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. NJ.gov. Available at: [Link]

Personal protective equipment for handling 2-{Spiro[2.5]octan-6-yl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-{Spiro[2.5]octan-6-yl}aniline

Executive Summary: The "Enhanced Permeation" Risk

Compound Class: Lipophilic Aromatic Amine CAS: 2155431-25-5 (Base structure reference) Risk Profile: High (Category 3/4 Potent Compound)

As a Senior Application Scientist, I must clarify a critical safety nuance often missed in standard datasheets: 2-{Spiro[2.5]octan-6-yl}aniline is not just "aniline." It combines the toxicological profile of an aromatic amine (methemoglobinemia, sensitization) with the high lipophilicity of the spiro[2.5]octane scaffold.

The Implication: This molecule likely possesses enhanced dermal bioavailability compared to simple aniline. It can penetrate nitrile gloves and skin barriers more rapidly, acting as a "Trojan Horse" for systemic toxicity. Consequently, standard "lab coat and nitrile gloves" protocols are insufficient. This guide implements a Control Banding approach suitable for potent, lipophilic amines.

Hazard Identification & Mechanistic Logic

We utilize a Read-Across Toxicology Assessment to establish safety baselines where specific data is proprietary or developing.

Hazard DomainMechanistic DriverOperational Consequence
Systemic Toxicity Aniline Moiety: Oxidizes hemoglobin to methemoglobin (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

), impairing oxygen transport.
Zero-Skin-Contact Rule. Exposure may cause cyanosis (blue lips/nails) without immediate pain.
Dermal Absorption Spiro[2.5]octane Scaffold: Increases LogP (lipophilicity), facilitating rapid transit across the stratum corneum and glove materials.Glove Breakthrough: Standard 4-mil nitrile gloves may offer <5 minutes of protection against solutions of this compound.
Sensitization Aromatic Amine: Haptenization of skin proteins leading to allergic contact dermatitis.Contamination Control: Trace residues on balances or hood sashes can sensitize the next user.
Incompatibility Basic Amine: Reacts violently with strong oxidizers (peroxides, nitric acid) and acid chlorides.Segregation: Do not store near oxidizers. Waste streams must be pH-neutral or alkaline.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating Barrier System . If the outer barrier fails, the inner barrier provides a visual or temporal buffer.

Tier 1: Solid Handling (Weighing < 10 mg)
  • Respiratory: Fume hood (Face velocity 80–100 fpm). If outside hood: N95 is insufficient . Use Half-face respirator with P100/OV cartridges.

  • Dermal: Double Nitrile Gloves (min 5 mil each). Protocol: Change outer pair immediately after weighing.

  • Ocular: Chemical Splash Goggles (ANSI Z87.1).

Tier 2: Solubilization & Synthesis (> 10 mg or Liquid Phase)
  • Respiratory: Chemical Fume Hood (Sash at lowest working height).

  • Dermal (The Critical Upgrade):

    • Inner Layer: 4-mil Nitrile (Dexterity).

    • Outer Layer:Silver Shield® (EVOH/PE Laminate) or Viton®.

    • Why? Anilines permeate nitrile rapidly. Laminate films provide >4 hours breakthrough time.

  • Body: Tyvek® Lab Coat or sleeve covers (impervious to organic liquids) over standard cotton coat.

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for PPE selection and spill response, ensuring autonomy in dynamic lab situations.

SafetyWorkflow Start Task: Handle 2-{Spiro[2.5]octan-6-yl}aniline StateCheck State: Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution / Synthesis StateCheck->Solution Wet/Dissolved QtyCheck Quantity > 10mg? Solid->QtyCheck StdPPE Standard PPE: Double Nitrile + Goggles (Hood Required) QtyCheck->StdPPE No HighPPE Enhanced PPE: Tyvek Sleeves + P100 Backup QtyCheck->HighPPE Yes Spill Emergency: SPILL? HighPPE->Spill GloveCheck Glove Selection Critical Solution->GloveCheck Laminate REQUIRED: Silver Shield® (Laminate) Liners GloveCheck->Laminate Laminate->Spill SpillAction 1. Evacuate Area 2. Don SCBA (if volatile) 3. Use Vermiculite (No Paper Towels) Spill->SpillAction

Caption: Decision logic for PPE selection based on physical state and quantity, highlighting the critical requirement for laminate gloves during solution handling.

Step-by-Step Handling Protocol

Phase A: Pre-Experimental Setup
  • The "Dry Run": Before opening the vial, verify that your balance area is lined with an absorbent, plastic-backed mat. This captures invisible micro-particles.

  • Deactivation Prep: Prepare a beaker of 10% HCl or dilute acetic acid .

    • Mechanism:[1][2][3][4] Converting the lipophilic aniline (free base) into its hydrochloride salt (

      
      ) drastically reduces its volatility and skin permeability, making it safer to clean up.
      
Phase B: Weighing & Transfer
  • Static Control: Use an anti-static gun on the vial. Lipophilic powders often carry static charges, causing "fly-away" particles that settle on wrists/sleeves.

  • The "Double-Glove" Technique:

    • Don inner nitrile gloves.

    • Don outer gloves (Nitrile for <10mg solid; Laminate for liquids).

    • Tape the gap between glove and lab coat if working with >100mg.

  • Transfer: Use disposable spatulas. Do not reuse spatulas; place them immediately into the acid deactivation bath.

Phase C: Waste & Disposal
  • Never mix with oxidizing waste (Nitric acid, Peroxides). This can form explosive diazonium salts or ignite.

  • Solid Waste: Double-bag in clear polyethylene. Label as "Toxic - Aniline Derivative."

  • Liquid Waste: Segregate into "Basic Organic Waste."

Emergency Response: The "Blue Sign"

If exposure is suspected, do not wait for pain (anilines are often analgesic).

  • Immediate Action: Remove contaminated clothing.[4][5][6] Wash skin with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Medical Alert: Inform medical personnel of "Potential Aniline Exposure / Methemoglobinemia."

  • Antidote Awareness: Medical professionals may administer Methylene Blue if MetHb levels exceed thresholds.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Agent Information. Centers for Disease Control and Prevention. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025).[7] Compound Summary: Aniline (CID 6115) - Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132).[8] United States Department of Labor. [Link]

Sources

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